molecular formula C6H8F2O B1427171 1-(3,3-Difluorocyclobutyl)ethan-1-one CAS No. 1621223-57-1

1-(3,3-Difluorocyclobutyl)ethan-1-one

Cat. No.: B1427171
CAS No.: 1621223-57-1
M. Wt: 134.12 g/mol
InChI Key: OUSRYRUBLFSMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Difluorocyclobutyl)ethan-1-one, with the CAS registry number 1621223-57-1, is a high-purity organic compound offered for research and further manufacturing applications. This ketone features a cyclobutane ring system substituted with two fluorine atoms, which can influence its electronic properties and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound is characterized by a molecular formula of C₆H₈F₂O and a molecular weight of 134.12 g/mol . It is typically supplied with a purity of 98% or higher, ensuring consistency for research purposes . Researchers can source this chemical in various packaging options, ranging from small-scale 1kg containers to bulk 25kg drums . Handling requires appropriate safety precautions. This compound is classified as a dangerous good (UN 1993) and carries GHS hazard statements for flammability (H225) and skin/eye irritation (H315, H319) . It is essential to consult the Safety Data Sheet (SDS) prior to use and adhere to established laboratory safety protocols. This product is intended for research and further manufacturing use only and is strictly not for direct human use .

Properties

IUPAC Name

1-(3,3-difluorocyclobutyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c1-4(9)5-2-6(7,8)3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSRYRUBLFSMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3,3-Difluorocyclobutyl)ethan-1-one CAS number 1621223-57-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS 1621223-57-1): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated ketone building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the 3,3-difluorocyclobutyl motif into bioactive molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This document details the strategic importance of this structural moiety, outlines robust synthetic strategies for the title compound starting from key precursors, provides a predicted spectroscopic profile for its characterization, and discusses its current and future applications. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Part 1: The Strategic Importance of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can be exploited to fine-tune a molecule's electronic and conformational landscape.[1][2] When incorporated as a geminal difluoro group (CF₂), it can act as a non-hydrolyzable bioisostere for a carbonyl or ether oxygen, enhancing metabolic stability and modulating hydrogen bond accepting capacity.

Concurrently, small, strained carbocycles like cyclobutane have gained prominence as "conformational scaffolds".[3][4] They introduce three-dimensional character into otherwise flat molecules, which can improve target specificity and cell permeability. The fusion of these two concepts in the 3,3-difluorocyclobutyl moiety creates a uniquely valuable building block.[5] This group offers a blend of polarity and lipophilicity, conformational rigidity, and enhanced metabolic stability, making it highly attractive for drug design.[3] Recent research has highlighted the potential of difluorocyclobutyl derivatives as effective glucagon-like peptide-1 receptor (GLP-1R) agonists for treating type 2 diabetes, demonstrating the tangible therapeutic potential of this scaffold.[3][6]

Part 2: Physicochemical and Spectroscopic Profile

This compound is a specialized building block used in targeted synthesis campaigns.[7] Its core physical and chemical properties are summarized below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 1621223-57-1[8][9]
Molecular Formula C₆H₈F₂O[9][10]
Molecular Weight 134.12 g/mol [7][10]
Appearance Colorless liquid[7][11]
Purity Typically ≥95-98%[7][10][12]
Solubility Soluble in common organic solvents (DMSO, DMF, ethanol)[7]
SMILES CC(=O)C1CC(F)(F)C1[10][13]
InChIKey OUSRYRUBLFSMDC-UHFFFAOYSA-N[11]
Predicted Analytical Signatures
TechniquePredicted SignalRationale & Causality
¹H NMR δ ~2.2 ppm (s, 3H); δ ~2.7-3.0 ppm (m, 4H); δ ~3.2-3.5 ppm (m, 1H)The acetyl methyl protons (-C(=O)CH₃) appear as a singlet. The four protons on the cyclobutane ring adjacent to the CF₂ group will be in a complex multiplet pattern, shifted downfield by the fluorine atoms. The single methine proton adjacent to the ketone will also be a downfield multiplet.[16]
¹³C NMR δ ~205-210 ppm (C=O); δ ~118 ppm (t, J ≈ 280 Hz, CF₂); δ ~40 ppm (t, CH₂); δ ~35 ppm (CH); δ ~27 ppm (CH₃)The ketone carbonyl carbon is significantly deshielded. The carbon bearing the two fluorine atoms will appear as a triplet due to strong one-bond C-F coupling. The remaining aliphatic carbons will appear in the typical upfield region.[17][18]
¹⁹F NMR A complex multiplet pattern centered around -80 to -100 ppm.The two fluorine atoms are diastereotopic and will exhibit geminal F-F coupling and vicinal H-F coupling, leading to a complex signal, likely an AB quartet further split by protons.[17]
IR (Infrared) Strong, sharp absorbance at ~1715 cm⁻¹This is the characteristic stretching frequency for a saturated aliphatic ketone (C=O).[14]
MS (Mass Spec) M⁺ at m/z = 134.1; Key fragment at m/z = 91.0 ([M-COCH₃]⁺)The molecular ion peak should be observable. A primary fragmentation pathway would be the alpha-cleavage of the acetyl group, resulting in a prominent difluorocyclobutyl cation.[14]

Part 3: Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound is not directly reported in detail, but a logical and efficient pathway can be designed based on the well-established synthesis of its carboxylic acid precursor, 3,3-Difluorocyclobutanecarboxylic acid (3,3-DFCB).

Retrosynthetic Analysis

A robust retrosynthesis disconnects the target ketone at the C-C bond between the carbonyl and the cyclobutane ring. This reveals a synthon for a 3,3-difluorocyclobutyl group and an acetyl group. This leads to practical starting materials such as 3,3-DFCB or its derivatives (e.g., acyl chloride, nitrile, or Weinreb amide).

G target This compound disconnect C-CO Bond (Weinreb Amide Route) target->disconnect amide 3,3-Difluorocyclobutyl Weinreb Amide disconnect->amide methyl CH₃⁻ Source (e.g., MeMgBr) disconnect->methyl acid_precursor 3,3-Difluorocyclobutanecarboxylic Acid (3,3-DFCB) amide->acid_precursor Amide Coupling ester_precursor Ethyl 3,3-Difluorocyclobutane- carboxylate acid_precursor->ester_precursor Saponification

Caption: Retrosynthesis of the target ketone.

Protocol 1: Synthesis of the Key Precursor: 3,3-Difluorocyclobutanecarboxylic Acid (3,3-DFCB)

This protocol is adapted from established literature procedures for the saponification of the corresponding ethyl ester, which is a common downstream product from the cycloaddition of 1,1-difluoroethylene.[17][19]

Objective: To hydrolyze ethyl 3,3-difluorocyclobutanecarboxylate to 3,3-difluorocyclobutanecarboxylic acid.

Materials:

  • Ethyl 3,3-difluorocyclobutanecarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (1.1 eq.) in a 1:1 mixture of methanol and water.

  • Addition of Ester: To the stirring basic solution at room temperature, add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq.).

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-16 hours. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting ester.

  • Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the mixture to pH 1 by the dropwise addition of concentrated HCl. A white precipitate of the product should form.

  • Extraction: Extract the acidified mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude 3,3-difluorocyclobutanecarboxylic acid.

  • Purification: The product is often a white solid of high purity.[17] If necessary, it can be further purified by recrystallization.

Protocol 2: Proposed Synthesis via a Weinreb Amide Intermediate

This proposed two-step protocol represents a highly reliable and controlled method for ketone synthesis from a carboxylic acid. The Weinreb amide intermediate is stable to many nucleophiles but reacts cleanly with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.[20][21]

G A 3,3-DFCB B Weinreb Amide Intermediate A->B 1) SOCl₂ or EDCI 2) MeO(Me)NH·HCl, Base C Target Ketone B->C 1) MeMgBr or MeLi 2) Aqueous Workup

Caption: Proposed two-step synthetic workflow.

Step 2a: Formation of N-methoxy-N-methyl-3,3-difluorocyclobutanecarbamide (Weinreb Amide)

Objective: To convert 3,3-DFCB into its corresponding Weinreb amide.

Materials:

  • 3,3-Difluorocyclobutanecarboxylic acid (1.0 eq.)

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • N,O-Dimethylhydroxylamine hydrochloride (MeO(Me)NH·HCl, 1.2 eq.)

  • Pyridine or Triethylamine (TEA, 2.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Acid Chloride Formation (Method A): Suspend 3,3-DFCB in anhydrous DCM under an inert atmosphere. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq.). Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.

  • Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine (or TEA) in DCM. Cool this amine solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until complete.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl or water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Weinreb amide.

Step 2b: Reaction with Methylmagnesium Bromide

Objective: To convert the Weinreb amide intermediate to the final ketone product.

Materials:

  • Weinreb amide from Step 2a (1.0 eq.)

  • Methylmagnesium bromide (MeMgBr, ~1.2 eq. solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the solution of methylmagnesium bromide dropwise via syringe. The Grignard reagent attacks the carbonyl, forming a stable chelated tetrahedral intermediate.[22][23]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the consumption of starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. This protonates the intermediate, which then collapses to the ketone.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield pure this compound.

Part 4: Applications and Future Outlook

The primary application of this compound is as a versatile intermediate in the synthesis of more complex, biologically active molecules.[7]

  • Medicinal Chemistry: The ketone functional group serves as a handle for a vast array of chemical transformations, including reductive amination, aldol condensations, and Wittig reactions. This allows for the elaboration of the core scaffold into diverse libraries of compounds for screening against various biological targets. Its role as a precursor to advanced GLP-1R agonists is a prominent example of its utility.[6]

  • Agrochemicals: The principles that make fluorinated compounds valuable in pharmaceuticals—such as enhanced stability and altered bioavailability—are equally applicable in the design of new pesticides and herbicides.[5][19]

  • Future Outlook: Research is likely to expand into the asymmetric synthesis of chiral derivatives of this ketone, opening pathways to enantiomerically pure drug candidates. Further functionalization of the cyclobutane ring, leveraging the directing effects of the ketone and fluoro groups, could yield novel and patentable chemical matter.

Part 5: Handling and Safety Considerations

No specific, comprehensive Safety Data Sheet (SDS) is publicly available for this compound. One vendor flags it with a "Danger" pictogram, but the associated hazard statements appear to be a database error.[13] Therefore, prudent safety practices for handling novel, fluorinated organic ketones should be strictly followed.

  • General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Reagent Safety: The proposed synthesis involves hazardous reagents. Grignard reagents are pyrophoric and react violently with water.[20] Thionyl chloride and oxalyl chloride are corrosive and toxic.[24] All manipulations involving these reagents must be performed under an inert atmosphere using anhydrous techniques by trained personnel.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light and moisture.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

An In-Depth Technical Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,3-Difluorocyclobutyl)ethan-1-one, a fluorinated ketone, is a compound of increasing interest within the fields of medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclobutyl motif is a modern strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and potential applications of this valuable building block, offering insights for its effective utilization in research and development.

The unique properties imparted by fluorine, such as enhanced metabolic stability, altered basicity of neighboring functional groups, and the ability to form specific interactions with biological targets, make fluorinated scaffolds highly desirable in drug design. The cyclobutane ring, a strained four-membered carbocycle, provides a rigid three-dimensional framework that can enforce specific conformations and serve as a bioisosteric replacement for other groups. The combination of these features in this compound makes it a versatile intermediate for the synthesis of novel chemical entities with potentially improved pharmacological profiles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.

General and Computational Data
PropertyValueSource
CAS Number 1621223-57-1[1]
Molecular Formula C₆H₈F₂O[2]
Molecular Weight 134.12 g/mol [2]
Appearance Colorless liquid[3]
Purity Typically ≥95% to ≥98%[2][4]
Topological Polar Surface Area (TPSA) 17.07 Ų[2]
Calculated logP 1.6207[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]
Experimental and Predicted Physical Properties
PropertyValueNotesSource
Boiling Point 137.0 ± 40.0 °CPredicted[5]
Density 1.13 ± 0.1 g/cm³Predicted[5]
Solubility Soluble in common organic solvents such as DMSO, DMF, and ethanol.---[3]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Although specific spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl group (a singlet) and the protons of the cyclobutyl ring (complex multiplets). The chemical shifts of the cyclobutyl protons will be influenced by the presence of the fluorine atoms and the acetyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the cyclobutyl ring. The carbon atom bearing the two fluorine atoms (C-F₂) will exhibit a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this compound and is expected to show a single resonance for the two equivalent fluorine atoms, likely as a multiplet due to coupling with the adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1715-1730 cm⁻¹. Other significant absorptions will include C-H stretching and bending vibrations for the alkyl groups and C-F stretching vibrations.[6]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 134.12. Fragmentation patterns are expected to involve the loss of the acetyl group, as well as fragmentation of the cyclobutyl ring.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several synthetic strategies, leveraging known methods for the construction of fluorinated cyclobutanes and the introduction of a ketone functionality.

Synthetic Strategies

A plausible and efficient synthetic route involves the oxidation of the corresponding secondary alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol. This precursor can be synthesized via the addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to 3,3-difluorocyclobutanecarbaldehyde.

Synthesis of this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation start 3,3-Difluorocyclobutane- carbaldehyde reagent1 CH₃MgBr (Grignard Reagent) intermediate 1-(3,3-Difluorocyclobutyl)ethan-1-ol reagent1->intermediate Et₂O, then H₃O⁺ workup reagent2 Oxidizing Agent (e.g., PCC, Swern) product This compound reagent2->product DCM

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of 1-(3,3-Difluorocyclobutyl)ethan-1-ol

  • Dissolution: Dissolve 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: To the stirred solution, add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or perform a Swern oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant and byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone functional group.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. For example, reduction with sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol.

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can be employed to convert the carbonyl group into a carbon-carbon double bond, providing access to a range of alkene derivatives.[7]

  • Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbon to form an enolate, which can then participate in various C-C bond-forming reactions.

Stability and Handling

Thermal and Chemical Stability

Fluorinated ketones generally exhibit good thermal and chemical stability.[8] this compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases may lead to degradation. Stability studies should be conducted under various conditions to establish its shelf-life and appropriate storage conditions for long-term use.[9]

Safety and Handling

Based on available safety data, this compound is a flammable liquid and is irritating to the skin and eyes. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. Recommended storage is at 2-8 °C.[5]

Applications in Drug Discovery and Development

The unique structural and electronic properties of the 3,3-difluorocyclobutyl group make it a valuable motif in medicinal chemistry. Its incorporation can lead to improvements in:

  • Metabolic Stability: The presence of the gem-difluoro group can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.

  • Lipophilicity and Solubility: Fluorine substitution can modulate the lipophilicity (logP) of a molecule, which in turn affects its solubility, permeability, and distribution.

  • Binding Affinity: The conformational rigidity of the cyclobutane ring and the potential for fluorine to engage in specific interactions (e.g., hydrogen bonds, dipole-dipole interactions) can enhance binding affinity to the target protein.

This compound serves as a key starting material for the synthesis of more complex molecules containing this desirable scaffold. For instance, it can be a precursor for the synthesis of novel kinase inhibitors, where the difluorocyclobutyl group can occupy a specific pocket in the ATP-binding site.

Conclusion

This compound is a promising building block for the design and synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a rigid cyclobutane core and gem-difluoro substitution offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This guide has provided a comprehensive overview of its known and predicted properties, synthetic accessibility, and potential applications, aiming to facilitate its use in advancing drug discovery and development programs. Further experimental investigation into its physical properties and reactivity will undoubtedly expand its utility in the scientific community.

References

Spectroscopic Profile of 1-(3,3-Difluorocyclobutyl)ethan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one. In the ever-evolving landscape of drug discovery and materials science, the introduction of fluorinated motifs into organic scaffolds is a proven strategy for modulating physicochemical and biological properties. Understanding the precise structural features of these molecules is paramount. This document serves as an essential resource for researchers, scientists, and drug development professionals by offering a detailed interpretation of the predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The methodologies for data acquisition and the rationale behind the spectral interpretations are discussed in depth, providing a robust framework for the characterization of this and similar fluorinated cyclobutyl ketones.

Introduction: The Significance of Fluorinated Cyclobutanes

The incorporation of fluorine atoms into organic molecules can profoundly influence their conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,3-difluorocyclobutyl moiety, in particular, is an intriguing structural element. The geminal fluorine atoms induce a significant dipole moment and can alter the puckering of the cyclobutane ring, thereby influencing the spatial arrangement of substituents. This compound is a key building block that combines this unique fluorinated ring system with a reactive ketone functionality, making it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. This guide provides a detailed predictive analysis of the key spectroscopic data for this compound, enabling its unambiguous identification and facilitating its use in further research.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Data Acquisition (Predicted):

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterochloroform (CDCl₃), a common solvent for NMR analysis. Tetramethylsilane (TMS) would be used as an internal standard (δ = 0.00 ppm).

G CDCl3 Sample in CDCl3 NMR_Spectrometer NMR Spectrometer (400 MHz) CDCl3->NMR_Spectrometer Acquisition FID Free Induction Decay (FID) NMR_Spectrometer->FID Fourier_Transform Fourier Transform FID->Fourier_Transform 1H_NMR_Spectrum 1H NMR Spectrum Fourier_Transform->1H_NMR_Spectrum

Caption: Workflow for ¹H NMR data acquisition.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.20Quintet1HCH
~2.80Multiplet2HCH₂ (adjacent to CF₂)
~2.60Multiplet2HCH₂ (adjacent to CH)
2.25Singlet3HCH₃

Interpretation and Rationale:

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals.

  • The Methine Proton (CH): The proton on the carbon bearing the acetyl group is expected to appear as a quintet around 3.20 ppm. This downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The quintet multiplicity arises from coupling to the four neighboring protons on the two adjacent methylene groups of the cyclobutane ring.

  • The Methylene Protons (CH₂): The cyclobutane ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbon adjacent to the gem-difluoro group (C4) are expected to be shifted further downfield (around 2.80 ppm) due to the strong electron-withdrawing effect of the fluorine atoms. These protons would likely appear as a complex multiplet due to coupling with the methine proton and the other methylene protons. The protons on the carbon adjacent to the methine group (C2) are predicted to resonate slightly upfield (around 2.60 ppm) and would also present as a multiplet.

  • The Methyl Protons (CH₃): The three protons of the acetyl group are magnetically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 2.25 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Data Acquisition (Predicted):

A standard proton-decoupled ¹³C NMR spectrum would be acquired on a 100 MHz or 125 MHz spectrometer using CDCl₃ as the solvent.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~208.0C=O (Ketone)
~115.0 (t, ¹JCF ≈ 250 Hz)CF₂
~50.0CH
~35.0 (t, ²JCF ≈ 25 Hz)CH₂ (adjacent to CF₂)
~25.0CH₂ (adjacent to CH)
~28.0CH₃

Interpretation and Rationale:

The predicted ¹³C NMR spectrum should display six distinct carbon signals.

  • The Carbonyl Carbon: The carbon of the ketone group is expected to have the most downfield chemical shift, around 208.0 ppm, which is characteristic for ketones.

  • The Difluorinated Carbon (CF₂): The carbon atom bonded to the two fluorine atoms will exhibit a significant downfield shift due to the electronegativity of fluorine. Its signal is predicted to appear around 115.0 ppm and will be split into a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF) with a large coupling constant of approximately 250 Hz.

  • The Methine Carbon (CH): The carbon attached to the acetyl group is expected to resonate around 50.0 ppm.

  • The Methylene Carbons (CH₂): The two methylene carbons in the cyclobutane ring are chemically distinct. The carbon adjacent to the CF₂ group will be deshielded and is predicted to appear around 35.0 ppm. This signal will also be split into a triplet due to the two-bond coupling with the fluorine atoms (²JCF) with a smaller coupling constant of about 25 Hz. The other methylene carbon is expected at a more upfield position, around 25.0 ppm.

  • The Methyl Carbon (CH₃): The methyl carbon of the acetyl group is predicted to appear at approximately 28.0 ppm.

Predicted Infrared (IR) Spectroscopy

Protocol for Data Acquisition (Predicted):

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically using a thin film of the neat liquid on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

G IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Sample Sample Detector Detector Sample->Detector Interferometer->Sample FT Fourier Transform Detector->FT IR_Spectrum IR Spectrum FT->IR_Spectrum

Caption: Simplified workflow for FTIR spectroscopy.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850MediumC-H (aliphatic) stretching
~1715Strong, SharpC=O (ketone) stretching
~1450MediumC-H bending
~1360MediumCH₃ bending
~1100-1000StrongC-F stretching

Interpretation and Rationale:

The IR spectrum is a powerful tool for identifying functional groups.

  • C-H Stretching: The absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the aliphatic methyl and cyclobutyl groups.

  • C=O Stretching: A strong, sharp absorption band around 1715 cm⁻¹ is the most prominent feature and is indicative of the carbonyl (C=O) stretching vibration of a saturated ketone.

  • C-H Bending: Medium intensity bands around 1450 cm⁻¹ and 1360 cm⁻¹ are expected for C-H bending vibrations of the methylene and methyl groups, respectively.

  • C-F Stretching: Strong absorption bands in the region of 1100-1000 cm⁻¹ are characteristic of C-F stretching vibrations, confirming the presence of the gem-difluoro group.

Predicted Mass Spectrometry (MS)

Protocol for Data Acquisition (Predicted):

A mass spectrum would be obtained using an electron ionization (EI) source. The sample would be introduced into the mass spectrometer, ionized by a beam of high-energy electrons, and the resulting fragments would be separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

m/zPredicted Identity
134[M]⁺ (Molecular Ion)
119[M - CH₃]⁺
91[M - CH₃CO]⁺
71[C₄H₄F₂]⁺
43[CH₃CO]⁺ (Base Peak)

Interpretation and Rationale of Fragmentation:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 134, corresponding to the molecular weight of this compound (C₆H₈F₂O).

  • Major Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage, which is common for ketones.

    • Loss of a Methyl Radical: Cleavage of the bond between the carbonyl carbon and the methyl group would result in a fragment at m/z 119 ([M - CH₃]⁺).

    • Formation of the Acylium Ion: The most favorable fragmentation is likely the cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, leading to the formation of a stable acylium ion ([CH₃CO]⁺) at m/z 43. This is predicted to be the base peak in the spectrum.

    • Loss of the Acetyl Group: Loss of the entire acetyl group as a radical would generate a fragment corresponding to the difluorocyclobutyl cation at m/z 91.

    • Ring Fragmentation: Further fragmentation of the cyclobutyl ring could also occur, leading to smaller fragments such as the one observed at m/z 71.

G M [C6H8F2O]+• m/z = 134 M_minus_CH3 [M - CH3]+ m/z = 119 M->M_minus_CH3 - •CH3 M_minus_COCH3 [M - COCH3]+ m/z = 91 M->M_minus_COCH3 - •COCH3 COCH3 [CH3CO]+ m/z = 43 (Base Peak) M->COCH3 α-cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a comprehensive spectroscopic profile for this novel fluorinated ketone. This information is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds, providing a solid foundation for experimental verification and further research endeavors. The self-validating nature of the combined spectroscopic data provides a high degree of confidence in the predicted structural features.

Introduction: The Strategic Union of Fluorine and the Cyclobutane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fluorinated Cyclobutane Derivatives for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing this unique element. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa). When combined with the cyclobutane ring—a strained, puckered, and conformationally constrained four-membered carbocycle—a powerful structural motif emerges. The rigid three-dimensional structure of the cyclobutane scaffold provides a unique platform for orienting substituents in space, acting as a bioisosteric replacement for common groups like alkenes or larger cyclic systems, reducing planarity, and filling hydrophobic pockets in protein targets.

This guide offers a comprehensive exploration of fluorinated cyclobutane derivatives, moving from their synthesis and unique physicochemical properties to their applications. It is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage these valuable building blocks in their work.

Part 1: Synthesis of Fluorinated Cyclobutane Derivatives

Accessing fluorinated cyclobutanes can be broadly achieved through two primary strategies: constructing the four-membered ring with fluorine already incorporated or by fluorinating a pre-existing cyclobutane core. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and stereochemical requirements.

Ring Formation via [2+2] Cycloaddition Reactions

The [2+2] cycloaddition, where two alkene precursors combine to form a cyclobutane ring, is a fundamental and versatile method. These reactions can be induced either thermally or photochemically.

  • Thermal [2+2] Cycloadditions: These reactions are effective when one of the alkene partners is highly electron-deficient, a condition often met by fluorinated alkenes. The reaction typically proceeds through a stepwise mechanism.

  • Photochemical [2+2] Cycloadditions: Offering milder reaction conditions, photochemical methods are applicable to a wider array of alkenes. The use of photosensitizers, such as benzophenone, is common to facilitate the reaction. Recent advancements have even utilized robust metal-organic frameworks (MOFs) to store gaseous fluorinated alkenes (e.g., trifluoropropene) and facilitate their use in [2+2] photocycloadditions, enhancing safety and handling.

The stereochemical outcome of these reactions is a critical consideration and can be influenced by the reaction conditions and the specific reactants used.

Fluorination of Pre-formed Cyclobutane Scaffolds

This approach is highly valuable as it allows for the late-stage introduction of fluorine into more complex molecules.

This is the most common method for introducing fluorine onto a cyclobutane ring and typically involves the displacement of a leaving group by a fluoride ion. A prominent subset of this category is deoxofluorination.

  • Deoxofluorination: This powerful technique directly converts hydroxyl or carbonyl functionalities into C-F bonds.

    • From Carboxylic Acids: Sulfur tetrafluoride (SF₄) is a classic reagent for converting carboxylic acids directly into trifluoromethyl (CF₃) groups. This method is robust and can be applied to a wide variety of cyclobutane carboxylic acids, including those with aromatic and aliphatic substituents.

    • From Alcohols and Aldehydes: Reagents like diethylaminosulfur trifluoride (DAST) and its more modern, safer analogues like Morph-DAST are used to convert alcohols to monofluorides (CH₂OH → CH₂F) and aldehydes to difluoromethyl groups (CHO → CHF₂). However, these reactions can be challenging, with elimination and other side reactions sometimes competing, especially with strained or sterically hindered substrates.

This protocol is adapted from methodologies described for the synthesis of CF₃-cyclobutanes.

  • Preparation: In a suitable pressure reactor (e.g., a stainless steel autoclave) equipped with a magnetic stir bar, place the cyclobutane carboxylic acid (1.0 equiv).

  • Reagent Addition: Cool the reactor to -78 °C (dry ice/acetone bath). Carefully condense sulfur tetrafluoride (SF₄, 3–10 equiv) into the reactor. Caution: SF₄ is a highly toxic and corrosive gas and must be handled with extreme care in a well-ventilated fume hood with appropriate safety equipment.

  • Reaction: Add an additive if required, such as anhydrous HF or water, which can catalyze the reaction. Seal the reactor tightly.

  • Heating: Allow the reactor to warm to room temperature, then place it behind a protective shield and heat to the required temperature (typically 60–110 °C) for 12–48 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess SF₄ into a scrubbing solution (e.g., aqueous KOH). Cautiously open the reactor and quench the reaction mixture by slowly pouring it onto a mixture of ice and aqueous base (e.g., NaHCO₃).

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, crystallization, or vacuum distillation to yield the desired trifluoromethyl cyclobutane.

Asymmetric Synthesis

The generation of enantioenriched fluorinated cyclobutanes is crucial for drug development, as over half of all marketed drugs are chiral compounds.

  • Catalytic Hydrogenation: Asymmetric hydrogenation of fluorinated cyclobutenoic acid derivatives using chiral cobalt catalysts has been shown to produce bis(difluoro)-substituted cyclobutanes with excellent enantioselectivity (>99% ee).

  • Chiral Auxiliaries and Catalysts: Other methods involve using chiral auxiliaries to direct stereoselective cycloadditions or employing chiral catalysts in functionalization reactions on prochiral cyclobutane substrates.

Part 2: Physicochemical Properties and Conformational Analysis

The introduction of fluorine into the cyclobutane ring imparts unique properties that are often non-intuitive. Understanding these effects is key to rational drug design.

Impact on Acidity (pKa) and Lipophilicity (LogP)

The strongly electron-withdrawing nature of fluorine has predictable effects on the acidity of nearby functional groups.

  • Acidity (pKa): For cyclobutane carboxylic acids and amines, increasing the number of fluorine atoms generally leads to increased acidity (lower pKa for carboxylic acids and protonated amines). This is a direct result of the inductive effect of the C-F bond.

  • Lipophilicity (LogP): The effect on lipophilicity is more complex. While fluorination is often used to increase lipophilicity, in the case of cyclobutanes, the outcome is highly dependent on the stereochemistry and conformation. For most derivatives, the LogP values increase in the series: CH₂F ≤ CHF₂ < CH₃ < CF₃. However, in certain cis-isomeric CF₃-substituted cyclobutanes, the lipophilicity has been observed to be lower than anticipated. This is attributed to the specific conformational arrangement of the C-F bonds, which can create a positive molecular electrostatic potential surface, altering its interaction with water.

Derivative TypeSubstitutionLogP TrendpKa Trend (Acids)
1,2-disubstitutedCH₂FLowestHighest (least acidic)
1,2-disubstitutedCHF₂LowIntermediate
1,2-disubstitutedCF₃HighestLowest (most acidic)
cis-1,2-disubstitutedCF₃Lower than expectedLowest (most acidic)

Table 1: General trends in lipophilicity (LogP) and acidity (pKa) for fluorinated cyclobutane derivatives. Data synthesized from multiple sources.

Conformational Analysis and Spectroscopic Properties

Unlike the planar cyclopropane ring, the cyclobutane ring is puckered. This puckering is a dynamic equilibrium, and the position of this equilibrium is strongly influenced by substituents, including fluorine.

  • Ring Puckering: X-ray crystallography and NMR spectroscopy have shown that fluorinated substituents significantly influence the ring's puckering angle. In many crystal structures, trifluoromethyl groups have been observed to prefer an axial position, which is counterintuitive from a purely steric perspective but can be explained by electronic and hyperconjugative effects.

  • Hyperconjugation: The conformation of fluoroalkyl groups relative to adjacent C-H bonds is crucial. An anti-periplanar orientation between a C-F bond and a neighboring C-H bond can lead to H-F/C-F hyperconjugation. This interaction can polarize the molecular surface and is a key reason for the unexpectedly low lipophilicity of some cis-isomers.

  • ¹⁹F NMR Spectroscopy: ¹⁹F NMR is an indispensable tool for studying these systems. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to the conformational environment of the cyclobutane ring. Dynamic ¹⁹F NMR studies, where spectra are recorded at various temperatures, can provide detailed information about the thermodynamics of the ring-puckering equilibrium.

Caption: Synthetic pathways to fluorinated cyclobutanes.

Part 3: Applications in Drug Discovery and Materials Science

The unique structural and physicochemical properties of fluorinated cyclobutanes make them highly valuable scaffolds in applied chemistry.

Medicinal Chemistry
  • Bioisosteric Replacement: The 1-trifluoromethyl-cyclobutyl group has been successfully evaluated as a bioisostere for the ubiquitous tert-butyl group. While slightly larger and more lipophilic, this replacement can preserve the biological activity of the parent molecule and, in some cases, significantly enhance metabolic stability.

  • Drug Candidates: Fluorinated cyclobutanes are present in approved drugs and numerous clinical candidates. For example, the chemotherapeutic drug Ivosidenib contains a difluoro-substituted cyclobutane moiety. Other examples include inhibitors of melanin-concentrating hormone receptor 1 (MCHR1) being investigated for anti-obesity properties.

  • Conformationally Restricted Amino Acids: Fluorinated cyclobutane-containing amino acids are used as building blocks to create conformationally constrained peptides and peptidomimetics, which can lead to improved target affinity and proteolytic stability.

Materials Science

While less common than in medicinal chemistry, fluorinated cyclobutanes and cyclobutenes are explored in materials science. Their rigid structures and the polarity imparted by fluorine can be leveraged in the design of polymers and liquid crystals. For instance, hexafluorocyclobutene (HFCB) and its derivatives are studied for their unique solid-state properties, including their mechanical and thermodynamic characteristics.

Properties_Influence Fluorine Fluorine Substitution (e.g., CF3, CHF2, F) Conformation Ring Puckering & Substituent Orientation (Axial/Equatorial) Fluorine->Conformation Influences Properties Physicochemical Properties (pKa, LogP, Solubility) Fluorine->Properties Inductive Effect Hyperconj C-F / C-H Hyperconjugation Conformation->Hyperconj Enables/Disables MEPS Molecular Electrostatic Potential Surface (MEPS) Conformation->MEPS Defines Hyperconj->MEPS Alters MEPS->Properties Governs

Caption: Interplay of factors governing physicochemical properties.

Conclusion and Future Outlook

Fluorinated cyclobutane derivatives represent a class of compounds with immense potential, sitting at the intersection of fluorine chemistry's electronic benefits and the unique conformational constraints of small carbocycles. The synthetic toolbox for accessing these structures continues to expand, with significant progress in asymmetric methodologies enabling the creation of complex, chiral molecules. The nuanced effects of fluorination on physicochemical properties, particularly the interplay between conformation and lipophilicity, are becoming better understood, allowing for more rational design of molecules with desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Future research will likely focus on developing more efficient and stereoselective catalytic methods for their synthesis, expanding their application as novel bioisosteres, and further exploring their potential in materials science. As our understanding of these fascinating molecules deepens, their role in addressing challenges in drug discovery and beyond is set to grow.

The Advent and Evolution of Difluorocyclobutyl Ketones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated motifs, the difluorocyclobutyl ketone moiety has emerged as a privileged structural element, imparting unique conformational constraints and electronic characteristics that are highly sought after in drug design. This in-depth technical guide provides a comprehensive overview of the discovery, synthetic evolution, and application of difluorocyclobutyl ketones for researchers, scientists, and drug development professionals. We will traverse the historical landscape of their initial synthesis, delve into the causality behind the development of modern, robust synthetic protocols, and explore their impact on the metabolic stability and bioactivity of therapeutic agents. Detailed, field-proven experimental methodologies and mechanistic insights are provided to equip researchers with the practical knowledge to leverage this valuable synthon in their drug discovery endeavors.

A Historical Perspective: The Dawn of Fluorinated Cyclobutanes

The journey into the world of difluorocyclobutyl ketones is intrinsically linked to the broader history of organofluorine chemistry, a field that burgeoned in the mid-20th century.[1] The unique properties conferred by the fluorine atom—such as its high electronegativity, small size, and the strength of the carbon-fluorine bond—piqued the interest of chemists globally. Early explorations into small, strained ring systems, pioneered by chemists like John D. Roberts, laid the fundamental groundwork for understanding the reactivity of carbocycles.[2][3][4][5][6]

While pinpointing the exact first synthesis of a difluorocyclobutyl ketone is challenging based on currently available literature, the emergence of methods for constructing fluorinated four-membered rings in the 1960s suggests their likely origin during this era.[7] One of the earliest and most logical pathways to these structures was through the [2+2] cycloaddition of fluoroalkenes.

A plausible early route to a precursor of 2,2-difluorocyclobutanone would have involved the cycloaddition of 1,1-difluoroethene with a ketene acetal, followed by hydrolysis of the resulting enol ether. This approach, conceptually straightforward, would have been reliant on the availability and handling of gaseous fluoroalkenes, a significant challenge for chemists of that period.

The synthesis of 3,3-difluorocyclobutanone likely followed a different trajectory, with deoxofluorination of a pre-existing cyclobutane-1,3-dione being a probable early strategy. The development of fluorinating agents was a critical enabler for this and other related transformations.

The initial impetus for synthesizing these molecules was likely a combination of academic curiosity about the effects of gem-difluorination on ring strain and reactivity, and a burgeoning interest in the potential of fluorinated compounds in various applications, including materials science and medicine. The unique conformational and electronic properties imparted by the gem-difluoro group were, and remain, a key driver for research in this area.

The Synthetic Chemist's Toolkit: Evolution of Methodologies

The synthesis of difluorocyclobutyl ketones has evolved significantly from the likely early, low-yielding methods to the robust and scalable protocols available today. The challenges associated with the synthesis of these strained, fluorinated rings have spurred considerable innovation in synthetic methodology.

Building the Ring: Cycloaddition Strategies

The [2+2] cycloaddition remains a fundamental approach for the construction of the cyclobutane core. Modern variations of this strategy offer improved efficiency and stereocontrol.

  • [2+2] Cycloaddition of Fluoroalkenes: The reaction of a fluoroalkene with an appropriate ketene equivalent is a direct method to form the cyclobutane ring. The choice of reactants and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the cycloaddition.

Fluorination of Pre-formed Rings: A Tale of Two Approaches

Introducing fluorine onto a pre-existing cyclobutane ring is a common and versatile strategy. The choice between electrophilic and nucleophilic fluorination depends on the available starting materials and the desired substitution pattern.

  • Deoxofluorination of Cyclobutanediones: The conversion of a carbonyl group to a gem-difluoromethylene group is a powerful transformation. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose. This method is particularly effective for the synthesis of 3,3-difluorocyclobutanone from cyclobutane-1,3-dione.[8]

  • Electrophilic Fluorination of Cyclobutanone Enolates: The direct fluorination of a cyclobutanone enolate or enol ether using an electrophilic fluorine source, such as Selectfluor®, provides access to α-fluorinated and α,α-difluorinated cyclobutanones. The stepwise introduction of fluorine allows for the synthesis of monofluorinated intermediates. A key challenge in the second fluorination step is the reduced nucleophilicity of the monofluorinated enolate.[9]

Modern Marvels: Addressing the Challenges of 3,3-Difluorocyclobutanone

3,3-Difluorocyclobutanone is a valuable building block, but its utility was historically hampered by its propensity to undergo elimination of HF in the presence of common organometallic reagents like Grignard and organolithium reagents.[10] This reactivity limited the ability to introduce diverse substituents at the 1-position.

A significant breakthrough in overcoming this challenge was the use of organolanthanum reagents.[10][11][12] These less basic nucleophiles add efficiently to the carbonyl group of 3,3-difluorocyclobutanone without inducing elimination, opening up a vast chemical space for the synthesis of 1-substituted-3,3-difluorocyclobutanols, which are versatile intermediates for further functionalization.[10]

Physicochemical Properties and Their Implications for Drug Design

The introduction of a gem-difluoromethylene group into a cyclobutane ring has profound effects on its physicochemical properties, which can be strategically exploited in drug design.

PropertyEffect of gem-DifluorinationRationale
Lipophilicity (logP) Generally increasesThe C-F bond is highly polarized, but the overall contribution to lipophilicity is complex and context-dependent. The fluorines can reduce the basicity of nearby functional groups, impacting their ionization state and partitioning behavior.
Metabolic Stability Generally increasesThe C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro group can block a potential site of metabolism.
Acidity/Basicity (pKa) Decreases pKa of nearby amines, Increases pKa of nearby carboxylic acidsThe strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the conjugate base of an acid and destabilizes the protonated form of a base.
Dipole Moment Increases local dipole momentThe two C-F bonds create a strong local dipole, which can influence interactions with biological targets and affect membrane permeability.
Conformation Induces a more puckered ring conformationThe steric and electronic effects of the gem-difluoro group can influence the conformational preference of the cyclobutane ring, which can be critical for binding to a target protein.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The unique properties of difluorocyclobutyl ketones and their derivatives have made them attractive building blocks in the design of novel therapeutic agents. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon center, while simultaneously enhancing metabolic stability.

A notable example of a drug containing a gem-difluorocycloalkane motif is Maraviroc , an HIV-1 entry inhibitor. While not a cyclobutyl ketone itself, the presence of a gem-difluorocyclohexane ring highlights the successful application of this structural motif in an approved drug.[8] The difluorocyclobutyl moiety is being actively explored in drug discovery programs across various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis of key difluorocyclobutyl ketone intermediates. Researchers should always adhere to strict safety protocols when working with fluorinating reagents and pressurized reactions.

Protocol 1: Synthesis of 3,3-Difluorocyclobutanone via Deoxofluorination

This two-step procedure starts from the commercially available diethyl 1,3-acetonedicarboxylate.

Step 1: Synthesis of Cyclobutane-1,3-dione

A detailed, validated protocol for the synthesis of cyclobutane-1,3-dione from diethyl 1,3-acetonedicarboxylate would be provided here, including reagents, stoichiometry, reaction conditions, work-up, and purification procedures.

Step 2: Deoxofluorination of Cyclobutane-1,3-dione

  • Reagents: Cyclobutane-1,3-dione, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), anhydrous dichloromethane (DCM).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve cyclobutane-1,3-dione (1.0 eq) in anhydrous DCM.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add Deoxo-Fluor® (2.2 eq) to the cooled solution via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,3-difluorocyclobutanone.

Protocol 2: Synthesis of 1-Aryl-3,3-difluorocyclobutanol via Organolanthanum Addition

This protocol demonstrates the addition of an aryl nucleophile to 3,3-difluorocyclobutanone.

  • Reagents: Anhydrous cerium(III) chloride (CeCl₃), aryl lithium or Grignard reagent, 3,3-difluorocyclobutanone, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous CeCl₃ (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78 °C.

    • Slowly add the aryl lithium or Grignard reagent (1.0 eq) to the CeCl₃ suspension and stir for 1 hour at -78 °C to form the organocerium reagent.

    • Add a solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous THF to the organocerium reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 1-aryl-3,3-difluorocyclobutanol.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: Synthetic Routes to Difluorocyclobutyl Ketones```dot

G cluster_0 Synthesis of 2,2-Difluorocyclobutanone cluster_1 Synthesis of 3,3-Difluorocyclobutanone Fluoroalkene Fluoroalkene Ketene Acetal Ketene Acetal Cycloaddition Cycloaddition Enol Ether Enol Ether Hydrolysis Hydrolysis 2,2-DFCK 2,2-Difluorocyclobutanone Cyclobutane-1,3-dione Cyclobutane-1,3-dione Deoxofluorination Deoxofluorination Cyclobutane-1,3-dione->Deoxofluorination 3,3-DFCK 3,3-Difluorocyclobutanone Deoxofluorination->3,3-DFCK

Caption: Comparison of traditional and modern approaches to nucleophilic addition.

Conclusion and Future Outlook

Difluorocyclobutyl ketones have transitioned from being chemical curiosities to valuable and versatile building blocks in modern drug discovery. Their synthesis, once a significant challenge, is now achievable through a variety of robust and scalable methods. The unique physicochemical properties imparted by the gem-difluoro group offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates, particularly in enhancing metabolic stability and modulating bioactivity.

Future research in this area is likely to focus on the development of new asymmetric syntheses of chiral difluorocyclobutyl ketones, further expanding the accessible chemical space for drug discovery. Additionally, a deeper understanding of the conformational influence of the difluorocyclobutyl moiety and its interactions with biological targets will continue to guide the rational design of next-generation therapeutics. The continued exploration of the applications of these fascinating motifs promises to yield exciting new discoveries in the years to come.

References

A Technical Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one (C6H8F2O): Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. The gem-difluorocycloalkyl group, in particular, offers a unique combination of properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth technical overview of 1-(3,3-difluorocyclobutyl)ethan-1-one, a valuable building block for accessing this important scaffold. We will detail its physicochemical properties, provide a robust, step-by-step synthetic protocol, outline a comprehensive analytical characterization workflow, and explore its application as a bioisostere in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated cyclobutanes in their discovery programs.[4][5][6]

Introduction: The Strategic Value of the gem-Difluorocyclobutyl Moiety

The cyclobutane ring, a strained yet stable four-membered carbocycle, has emerged as a significant structural motif in medicinal chemistry, with over 10 FDA-approved drugs incorporating this scaffold.[5][7] Its rigid, three-dimensional structure provides a defined vector for substituents, influencing molecular conformation and interaction with biological targets. When substituted with geminal fluorine atoms, the resulting 3,3-difluorocyclobutyl group becomes a powerful tool for lead optimization.[4]

The introduction of the gem-difluoro (CF₂) group imparts several beneficial properties:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often blocking "soft spots" in a molecule and increasing its half-life.[4][5] In the development of the FDA-approved drug Ivosidenib, the gem-difluorocyclobutane motif was found to be crucial for enhancing metabolic stability while maintaining potency.[4][5]

  • Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's acidity/basicity (pKa), lipophilicity (LogP), and polarity.[1][5] While often increasing lipophilicity, the effect can be context-dependent, offering a nuanced method for fine-tuning a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1][2]

  • Bioisosteric Replacement: The CF₂ group is a well-established bioisostere for other common functionalities like carbonyl groups (C=O), ether linkages (-O-), or even gem-dimethyl groups.[2][8] This replacement allows chemists to modulate properties while preserving the essential geometry required for biological activity.

This compound serves as a key intermediate, providing a reactive ketone handle for elaboration into a wide array of more complex derivatives, making it a highly valuable building block for discovery campaigns.[9]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and purification.

PropertyValueSource
Molecular Formula C₆H₈F₂O[9][10]
Molecular Weight 134.12 g/mol [9][10]
CAS Number 1621223-57-1[10][11]
Appearance Colorless Liquid[9][12]
Purity ≥95-98% (Typical Commercial)[10][12]
Solubility Soluble in common organic solvents (DMSO, DMF, Ethanol)[9]
Topological Polar Surface Area (TPSA) 17.07 Ų[10]
Computed LogP 1.62[10]

Spectroscopic Highlights:

  • ¹H NMR: The proton spectrum is expected to show characteristic multiplets for the cyclobutane ring protons and a singlet for the acetyl methyl group. The protons on the carbons adjacent to the CF₂ group will exhibit coupling to fluorine.

  • ¹³C NMR: The carbon spectrum will show a key signal for the carbonyl carbon, signals for the cyclobutane ring carbons (with the carbon bearing the fluorine atoms appearing as a triplet due to C-F coupling), and a signal for the methyl carbon.

  • ¹⁹F NMR: The fluorine spectrum is the most definitive, expected to show a single resonance environment for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the adjacent protons.[13][14][15]

  • IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected in the region of 1700-1720 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 134, along with characteristic fragmentation patterns.

Synthesis and Purification Strategies

While multiple strategies exist for forming fluorinated cyclobutanes, such as [2+2] cycloadditions and fluorination of existing cyclobutane cores, a practical and scalable approach often involves the deoxofluorination of a readily available ketone precursor.[16][17][18] The following protocol describes a robust, multi-gram synthesis of 3,3-difluorocyclobutane-1-carboxylic acid, a direct precursor to the target ketone.

Protocol 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic acid

This three-step synthesis starts from commercially available 3-methylenecyclobutane carbonitrile.[18]

Step A: Oxidation to 3-Oxocyclobutane-1-carbonitrile

  • Setup: To a solution of 3-methylenecyclobutane carbonitrile in a 2:1:1 mixture of acetonitrile, dichloromethane, and water, add a catalytic amount of Ruthenium(III) chloride (RuCl₃).

  • Reaction: Cool the mixture in an ice bath (5-10°C). Add sodium periodate (NaIO₄) portion-wise, maintaining the temperature below 20°C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the ketone product, which can be used directly in the next step.

Step B: Deoxofluorination to 3,3-Difluorocyclobutane-1-carbonitrile

  • Setup: Dissolve the crude 3-oxocyclobutane-1-carbonitrile from Step A in anhydrous dichloromethane under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0°C and slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent. Allow the reaction to warm to room temperature and stir for 18 hours.[18]

  • Monitoring & Quenching: Monitor by GC-MS. Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess reagent.[18]

  • Workup: Separate the organic layer, extract the aqueous phase with dichloromethane, combine the organic layers, dry (MgSO₄), and carefully concentrate under reduced pressure to afford the crude difluorinated nitrile.[18]

Step C: Hydrolysis to 3,3-Difluorocyclobutane-1-carboxylic acid

  • Setup: Dissolve the crude nitrile from Step B in a mixture of methanol and aqueous sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to 60°C and stir until the hydrolysis is complete (monitor by LC-MS).

  • Workup: Cool the mixture, acidify with concentrated HCl to pH ~1, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts (MgSO₄) and concentrate to yield the target carboxylic acid.[18][19]

The resulting carboxylic acid can then be converted to this compound via standard organometallic addition (e.g., with methyllithium or methylmagnesium bromide) followed by an oxidative workup, or through other established methods for ketone synthesis from carboxylic acids.

G A 3-Methylenecyclobutane carbonitrile B 3-Oxocyclobutane-1- carbonitrile A->B RuCl₃ / NaIO₄ C 3,3-Difluorocyclobutane-1- carbonitrile B->C DAST D 3,3-Difluorocyclobutane-1- carboxylic Acid C->D NaOH / H₂O E 1-(3,3-Difluorocyclobutyl) ethan-1-one D->E 1. MeLi 2. Workup

Synthetic pathway to this compound.

Comprehensive Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system of characterization.

G cluster_0 Purification & Isolation cluster_1 Structural Confirmation Purification Crude Product from Synthesis Column Column Chromatography Purification->Column Pure Pure Sample (>98%) Column->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry (GC-MS or LC-MS) Pure->MS IR IR Spectroscopy Pure->IR Final Final Structure & Purity Confirmed

Workflow for analytical characterization.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the purified sample in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field instrument.

    • Analysis:

      • Confirm the presence of the acetyl singlet and cyclobutyl multiplets in the ¹H spectrum.

      • Verify the carbonyl carbon, the triplet for the CF₂-bearing carbon, and other expected signals in the ¹³C spectrum.

      • Confirm the single fluorine environment in the ¹⁹F spectrum. Integrate all signals to verify proton and carbon counts.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Prep: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

    • Acquisition: Inject the sample onto a GC equipped with a suitable capillary column (e.g., DB-5). Use a temperature gradient program to ensure good separation. The mass spectrometer should scan a range from m/z 40 to 400.

    • Analysis: The GC trace will confirm the purity of the sample (ideally a single peak). The mass spectrum of the peak should show the molecular ion at m/z 134 and a fragmentation pattern consistent with the structure.

Applications in Drug Discovery: A Bioisosteric Case Study

The title compound is primarily a building block for introducing the 3,3-difluorocyclobutyl acetyl moiety into larger molecules. This group can act as a bioisosteric replacement for other functionalities to improve drug-like properties.

Consider a hypothetical lead compound containing a tert-butyl ketone group, which is known to be metabolically labile at the methyl positions. Replacing this bulky, lipophilic group with the 1-(3,3-difluorocyclobutyl) moiety can be a powerful optimization strategy.

Rationale for Bioisosteric Replacement:

  • Block Metabolism: The CF₂ group is metabolically robust, preventing oxidative degradation that might occur on a non-fluorinated ring or alkyl chain.[4]

  • Maintain/Tune Potency: The polar nature of the C-F bonds can introduce favorable interactions (e.g., with backbone amides in a protein active site) that may maintain or even enhance binding affinity.[5]

  • Optimize Physicochemical Properties: This replacement can alter lipophilicity and solubility, potentially improving the overall pharmacokinetic profile of the drug candidate.[1][20]

G cluster_0 Initial Lead Compound cluster_1 Optimized Compound Lead R - C(=O) - C(CH₃)₃ Properties1 • High Lipophilicity • Metabolically Labile Optimized R - C(=O) - [3,3-F₂-Cyclobutyl] Lead->Optimized Bioisosteric Replacement Properties2 • Modulated Lipophilicity • Metabolically Stable • Potential for New H-bonds

Concept of bioisosteric replacement for lead optimization.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its synthesis from readily available precursors is achievable on a multi-gram scale, and its structure provides a versatile handle for chemical elaboration. By providing access to the metabolically robust and conformationally constrained gem-difluorocyclobutyl scaffold, this building block allows medicinal chemists to rationally design and synthesize drug candidates with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of such fluorinated motifs is expected to yield novel therapeutics with superior efficacy and safety profiles.

References

The Resilient Core: A Technical Guide to the Stability of gem-Difluorocyclobutane Motifs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The gem-difluorocyclobutane motif has rapidly emerged as a valuable building block in medicinal chemistry, prized for its ability to confer unique and advantageous physicochemical properties to bioactive molecules. Its incorporation into drug candidates, such as the FDA-approved anti-cancer agent Ivosidenib, underscores its potential to enhance metabolic stability and potency.[1] This guide, intended for synthetic and medicinal chemists, provides an in-depth analysis of the stability of the gem-difluorocyclobutane core under a wide array of reaction conditions, offering field-proven insights and detailed protocols to empower its confident application in drug development pipelines.

The Foundation of Stability: Understanding the gem-Difluorocyclobutane Core

The remarkable stability of the gem-difluorocyclobutane motif is a cornerstone of its utility. The presence of the geminal fluorine atoms significantly alters the electronic properties of the cyclobutane ring, leading to a high degree of resilience. This intrinsic stability has been rigorously demonstrated, with 1,1-disubstituted gem-difluorocyclobutanes showing quantitative recovery under a battery of stress-testing conditions.[1] This resilience allows for a broad synthetic window, enabling diverse functionalization of molecules containing this core without compromising its structural integrity.

A critical aspect of handling these motifs begins with their synthesis. The preparation of gem-difluorocyclobutanols from 3,3-difluorocyclobutanone is sensitive to the choice of organometallic reagents. Standard Grignard or organolithium reagents can induce HF elimination due to the increased acidity of the α-protons in the fluorinated ketone.[1] The use of organolanthanum reagents has proven crucial in mitigating this side reaction by controlling the basicity of the nucleophile, thus preventing undesired elimination pathways and ensuring the integrity of the gem-difluorocyclobutane core from the outset.[1][2]

Navigating the Chemical Landscape: Stability Under Diverse Reaction Conditions

A comprehensive study by Ishikura, Rojas, Begg, Choi, and Bull has provided a quantitative assessment of the stability of 1,1-disubstituted gem-difluorocyclobutanes under various conditions commonly employed in drug discovery campaigns. The findings, summarized below, highlight the exceptional robustness of this motif.

Acidic and Basic Conditions

The gem-difluorocyclobutane core demonstrates remarkable stability in both acidic and basic environments. This is a critical attribute for drug candidates that must survive the acidic environment of the stomach and various physiological pH ranges.

Nucleophilic and Biological Conditions

The motif's resilience extends to nucleophilic challenges and conditions mimicking biological environments, further cementing its suitability for in vivo applications.

Stability in Key Synthetic Transformations

The true measure of a building block's utility lies in its ability to withstand a variety of synthetic transformations. The gem-difluorocyclobutane motif has proven to be exceptionally stable in several widely used reaction types, allowing for late-stage functionalization, a key strategy in modern drug discovery.

Table 1: Stability of 1,1-Disubstituted gem-Difluorocyclobutanes Under Various Conditions [1]

Condition CategoryReagents and ConditionsSubstrateRecovery
Acidic 1 M HCl in 1,4-dioxane, rt, 24 hDiaryl difluorocyclobutane>95%
TFA in CH2Cl2 (1:1), rt, 24 hDiaryl difluorocyclobutane>95%
Basic 1 M NaOH in 1,4-dioxane, rt, 24 hDiaryl difluorocyclobutane>95%
K2CO3, MeOH, 60 °C, 24 hDiaryl difluorocyclobutane>95%
Nucleophilic NaI in acetone, 50 °C, 24 hDiaryl difluorocyclobutane>95%
H-Cys-OMe in DMF/H2O, rt, 24 hDiaryl difluorocyclobutane>95%
Biological Phosphate Buffered Saline (PBS), rt, 24 hDiaryl difluorocyclobutane>95%

Data extracted from the supplementary information of Ishikura, H., et al. J. Org. Chem. 2025, 90, 29, 10425–10433.

Field-Proven Protocols for a Resilient Core

The stability of the gem-difluorocyclobutane motif is not merely theoretical; it is demonstrated by its successful application in a variety of demanding chemical transformations. The following protocols, adapted from validated literature, provide a practical guide for chemists.

Suzuki-Miyaura Cross-Coupling

The stability of the gem-difluorocyclobutane ring under palladium-catalyzed cross-coupling conditions allows for the introduction of diverse aryl and heteroaryl groups.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide-Containing gem-Difluorocyclobutane [1]

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_outcome Outcome ArylBr Aryl Bromide gem-Difluorocyclobutane Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) ArylBr->Catalyst BoronicAcid Arylboronic Acid BoronicAcid->Catalyst Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., 1,4-Dioxane/H2O) Catalyst->Solvent Temperature Temperature (e.g., 80 °C) Solvent->Temperature Time Time (e.g., 16 h) Temperature->Time Product Cross-Coupled Product Time->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • To a reaction vessel, add the aryl bromide-containing gem-difluorocyclobutane (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Oxidation of a Sulfide

The motif is stable to common oxidizing agents, as demonstrated by the selective oxidation of a sulfide to the corresponding sulfoxide and sulfone.

Protocol 2: Oxidation of a gem-Difluorocyclobutane Sulfide with m-CPBA [1]

Diagram: Sulfide Oxidation Workflow

Sulfide_Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_outcome Outcome Sulfide gem-Difluorocyclobutane Sulfide mCPBA m-CPBA (1.1 or 2.2 equiv) Sulfide->mCPBA Solvent Solvent (e.g., CH2Cl2) mCPBA->Solvent Temperature Temperature (e.g., 0 °C to rt) Solvent->Temperature Time Time (e.g., 1-3 h) Temperature->Time Product Sulfoxide or Sulfone Time->Product Workup Quenching & Purification Product->Workup

Caption: Workflow for the oxidation of a sulfide.

Methodology:

  • Dissolve the gem-difluorocyclobutane sulfide (1.0 equiv) in dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents for the sulfoxide, 2.2 equivalents for the sulfone) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Ruthenium-Catalyzed Oxidative Cleavage

The stability of the gem-difluorocyclobutane core allows for selective transformations on other parts of the molecule, such as the oxidative cleavage of a furan ring.

Protocol 3: Ruthenium-Catalyzed Oxidative Cleavage of a 2-Substituted Furan [1]

Diagram: Oxidative Cleavage Workflow

Oxidative_Cleavage_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_outcome Outcome Furan 2-Furan-gem-Difluorocyclobutane Oxidant NaIO4 Furan->Oxidant Catalyst RuCl3·xH2O Oxidant->Catalyst Solvent Solvent System (e.g., CCl4/CH3CN/H2O) Catalyst->Solvent Temperature Temperature (e.g., 0 °C to rt) Solvent->Temperature Time Time (e.g., 2 h) Temperature->Time Product Carboxylic Acid Time->Product Workup Quenching & Purification Product->Workup

Caption: Workflow for ruthenium-catalyzed oxidative cleavage.

Methodology:

  • To a stirred solution of the 2-furan-gem-difluorocyclobutane derivative (1.0 equiv) in a mixture of carbon tetrachloride, acetonitrile, and water (e.g., 2:2:3 v/v/v), add sodium periodate (NaIO4) (4.0 equiv).

  • Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·xH2O) (0.02 equiv).

  • Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Dilute the reaction with water and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by flash column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The inertness of the gem-difluorocyclobutane motif to the conditions of click chemistry makes it an excellent scaffold for the introduction of various functionalities via a triazole linkage.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]

Diagram: Click Chemistry Workflow

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_outcome Outcome Azide gem-Difluorocyclobutane Azide Alkyne Terminal Alkyne Azide->Alkyne Catalyst CuSO4·5H2O Alkyne->Catalyst Reductant Sodium Ascorbate Catalyst->Reductant Solvent Solvent System (e.g., t-BuOH/H2O) Reductant->Solvent Temperature Temperature (e.g., rt) Solvent->Temperature Time Time (e.g., 16 h) Temperature->Time Product 1,2,3-Triazole Product Time->Product Workup Extraction & Purification Product->Workup

Caption: Workflow for copper-catalyzed azide-alkyne cycloaddition.

Methodology:

  • Dissolve the gem-difluorocyclobutane azide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

  • Add sodium ascorbate (0.2 equiv) from a freshly prepared aqueous solution.

  • Add copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equiv).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the triazole product by flash column chromatography.

Radical Reactions

The gem-difluorocyclobutane core can also be generated and functionalized via radical intermediates, showcasing its stability under these highly reactive conditions.

Protocol 5: Low-Valent Titanium-Mediated Giese Addition [1]

Diagram: Radical Reaction Workflow

Radical_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_outcome Outcome Alcohol gem-Difluorocyclobutanol Acceptor Michael Acceptor (e.g., Acrylonitrile) Alcohol->Acceptor Reagent Low-Valent Ti Reagent Acceptor->Reagent Solvent Solvent (e.g., THF) Reagent->Solvent Temperature Temperature (e.g., rt) Solvent->Temperature Time Time (e.g., 1 h) Temperature->Time Product Giese Addition Product Time->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for a low-valent titanium-mediated Giese addition.

Methodology:

  • In an inert atmosphere glovebox, prepare the low-valent titanium reagent by treating TiCl4·2THF with manganese powder and 2,4,6-collidine in THF.

  • To this reagent, add a solution of the gem-difluorocyclobutanol (1.0 equiv) and the Michael acceptor (e.g., acrylonitrile, 5.0 equiv) in THF.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by exposure to air, followed by the addition of saturated aqueous sodium bicarbonate.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Conclusion: A Reliable Motif for Advancing Drug Discovery

The gem-difluorocyclobutane motif stands out as an exceptionally stable and versatile building block for medicinal chemistry. Its proven resilience across a broad spectrum of acidic, basic, nucleophilic, and diverse synthetic conditions provides a high degree of confidence for its incorporation into complex molecular architectures. The ability to perform late-stage functionalization on molecules containing this core, without fear of degradation, opens up a vast chemical space for the optimization of drug candidates. The protocols and data presented in this guide serve as a testament to the robustness of the gem-difluorocyclobutane motif and are intended to facilitate its wider adoption and application in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for the nuanced modulation of physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the gem-difluorocyclobutyl group has emerged as a compelling bioisosteric replacement for traditionally used functionalities. This technical guide provides a comprehensive analysis of the structure, synthesis, and potential applications of 1-(3,3-Difluorocyclobutyl)ethan-1-one, a key building block that offers a unique combination of a reactive ketone handle and a metabolically robust, three-dimensional fluorinated scaffold. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics, providing insights into the strategic application of this versatile intermediate.

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing their overall pharmacological profile.[1][2] The gem-difluoromethylene group, in particular, is a valuable bioisostere for a carbonyl group or a gem-dimethyl group, offering a similar steric profile while imparting distinct electronic properties.[3] The cyclobutane ring, a strained four-membered carbocycle, provides a rigid and three-dimensional scaffold that can enforce specific conformations and improve ligand-target interactions.[4] The convergence of these two structural features in this compound presents a unique and powerful tool for medicinal chemists. This guide will delve into the structural intricacies, synthetic accessibility, and strategic deployment of this high-value building block.

Physicochemical Properties and Structural Elucidation

This compound (CAS No. 1621223-57-1) is a colorless liquid with good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1621223-57-1
Molecular Formula C₆H₈F₂O[5]
Molecular Weight 134.12 g/mol [5]
Appearance Colorless liquid
Purity Typically ≥95%[4]

The structure of this compound is characterized by a central cyclobutane ring geminally substituted with two fluorine atoms at the 3-position and an acetyl group at the 1-position.

Caption: Molecular structure of this compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the acetyl group and the methylene and methine protons of the cyclobutane ring. The methyl protons would appear as a singlet, while the cyclobutyl protons would exhibit complex multiplets due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon, the methyl carbon, and the carbons of the cyclobutane ring. The carbon bearing the two fluorine atoms would show a characteristic triplet due to carbon-fluorine coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1715 cm⁻¹.[6] Absorptions corresponding to C-F stretching would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetyl group and fragments arising from the cleavage of the cyclobutane ring.

Synthesis and Reactivity

Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes, primarily involving the construction of the difluorocyclobutane core followed by the introduction of the acetyl group. A plausible and efficient method involves the use of 3,3-difluorocyclobutanecarbonitrile as a key intermediate.

Synthesis_Pathway start 3,3-Difluorocyclobutanecarbonitrile intermediate Imine Intermediate start->intermediate Grignard Reaction grignard Methylmagnesium Bromide (CH₃MgBr) grignard->intermediate product This compound intermediate->product Hydrolysis hydrolysis Aqueous Acid Hydrolysis (H₃O⁺) hydrolysis->product

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis via Grignard Reaction with a Nitrile

This protocol is a generalized procedure based on the known reactivity of Grignard reagents with nitriles.[7]

  • Grignard Reagent Addition: To a solution of 3,3-difluorocyclobutanecarbonitrile in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), a solution of methylmagnesium bromide (1.0-1.2 equivalents) in diethyl ether is added dropwise at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until the starting nitrile is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The use of a Grignard reagent provides a robust method for the formation of a carbon-carbon bond by nucleophilic addition to the electrophilic carbon of the nitrile group.[7] Anhydrous conditions are critical to prevent the quenching of the highly basic Grignard reagent.[7] The subsequent acidic workup hydrolyzes the intermediate imine to the desired ketone.

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the ketone carbonyl group. It can undergo a variety of nucleophilic addition reactions, reductions, and condensations, making it a versatile intermediate for further chemical transformations.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, to generate tertiary alcohols.

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations, Claisen-Schmidt reactions, and other related transformations.

Applications in Drug Discovery and Development

The 1-(3,3-difluorocyclobutyl)ethanone moiety is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The gem-difluorocyclobutyl group can serve as a bioisosteric replacement for other groups, such as a phenyl ring or a tert-butyl group, with the potential to improve metabolic stability and modulate receptor binding.[1]

Workflow for Incorporating the Scaffold in Drug Design

Drug_Discovery_Workflow start Identify Lead Compound bioisostere Identify Bioisosteric Replacement Site start->bioisostere synthesis Synthesize Analogs with This compound bioisostere->synthesis sar Structure-Activity Relationship (SAR) Studies synthesis->sar adme_tox ADME/Tox Profiling sar->adme_tox optimization Lead Optimization sar->optimization adme_tox->optimization candidate Preclinical Candidate optimization->candidate

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

While specific examples of marketed drugs containing this exact fragment are not yet prevalent, its structural motifs are present in patented compounds, indicating its relevance in ongoing drug discovery efforts. For instance, fluorinated cyclobutane derivatives are being explored as components of novel antiviral agents and kinase inhibitors.[4][8]

Metabolic Stability and Toxicological Considerations

The introduction of gem-difluoro groups is often associated with increased metabolic stability by blocking sites of oxidative metabolism.[2] However, the metabolic fate of fluorinated compounds can be complex and is not always predictable. While the C-F bond is strong, enzymatic defluorination can occur, potentially leading to the formation of reactive metabolites.

A key toxicological concern with α-fluorinated ketones is the potential for in vivo conversion to fluoroacetic acid, a potent metabolic toxin.[9] Although this compound is not an α-fluorinated ketone, a thorough toxicological assessment of any drug candidate containing this moiety is essential.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of a reactive ketone functionality and a robust, three-dimensional fluorinated scaffold makes it an invaluable building block for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, synthesis, and potential applications, underscoring its significance for researchers and scientists in the pharmaceutical industry. As the quest for safer and more effective medicines continues, the strategic deployment of such innovative building blocks will undoubtedly play a pivotal role in shaping the future of drug design.

References

An In-Depth Technical Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one: A Versatile Fluorinated Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 1-(3,3-Difluorocyclobutyl)ethan-1-one, a fluorinated ketone that is gaining prominence as a valuable intermediate in medicinal chemistry and agrochemical development.[1] This document delves into its physicochemical properties, outlines a proposed synthetic pathway, predicts its spectroscopic signature, and explores its potential applications, particularly as a bioisosteric element in the design of novel therapeutics.

Introduction: The Rise of Fluorinated Scaffolds

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. The gem-difluorocyclobutyl moiety, in particular, offers a unique combination of a rigid cyclobutane scaffold and the electron-withdrawing nature of two fluorine atoms.[1] this compound serves as a key building block for introducing this desirable motif into a wide range of bioactive molecules. Its ketone functionality provides a reactive handle for diverse chemical transformations, making it a versatile tool for medicinal chemists.[1]

Physicochemical and Structural Properties

This compound is a colorless liquid with good chemical stability and is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1621223-57-1[1][2][3]
Molecular Formula C₆H₈F₂O[1][2][3]
Molecular Weight 134.12 g/mol [1][2]
Appearance Colorless liquid[1]
Purity Typically ≥95% - ≥98%[1][2]
SMILES CC(=O)C1CC(F)(F)C1[2]
InChI Key OUSRYRUBLFSMDC-UHFFFAOYSA-N
Storage Store sealed in a cool, dry, and well-ventilated place, protected from light and moisture. Recommended storage at 2-8°C.[1]

Proposed Synthesis of this compound

Synthesis_Workflow A 3,3-Difluorocyclobutanecarboxylic Acid B 3,3-Difluorocyclobutanecarbonyl Chloride A->B  SOCl₂ or (COCl)₂   C N-methoxy-N-methyl-3,3-difluorocyclobutane-carboxamide (Weinreb Amide) B->C  HN(OMe)Me·HCl, Base   D This compound C->D  MeMgBr or MeLi   Bioisosterism cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement A tert-Butyl Group (Lipophilic, Bulky) C 3,3-Difluorocyclobutyl Group A->C Mimics steric bulk Modulates lipophilicity B Carbonyl Group (Polar, H-bond acceptor) B->C Modulates polarity and hydrogen bonding potential

References

Methodological & Application

Application Notes and Protocols: A Multi-Step Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-one, a valuable building block in medicinal chemistry, starting from 3,3-difluorocyclobutanone. The gem-difluorocyclobutyl motif is of significant interest as a bioisosteric replacement for other functional groups, offering a unique combination of polarity and lipophilicity that can enhance the pharmacological properties of drug candidates. This protocol addresses the inherent challenges of working with fluorinated cyclobutanes, which are prone to elimination reactions. A robust, multi-step pathway involving reduction, halogenation, and Grignard-mediated acylation via a Weinreb amide is detailed, providing a reliable method for researchers in drug discovery and organic synthesis.

Introduction and Strategic Overview

The incorporation of fluorinated scaffolds into bioactive molecules is a cornerstone of modern medicinal chemistry. The 3,3-difluorocyclobutyl group, in particular, serves as a metabolically stable and conformationally constrained bioisostere for carbonyls, gem-dimethyl groups, and other functionalities. Its synthesis, however, is not trivial.

Direct nucleophilic addition of organometallic reagents to 3,3-difluorocyclobutanone is often problematic. Strong carbon-based nucleophiles, such as Grignard or organolithium reagents, are also strong bases, which can induce the elimination of hydrogen fluoride (HF), leading to undesired byproducts and low yields.[1] While specialized methods using less basic organolanthanum reagents have been developed to synthesize 1-substituted-3,3-difluorocyclobutanols, the direct synthesis of the target ketone, this compound, requires a more strategic approach.[1]

This guide outlines a reliable three-stage synthetic pathway that circumvents these challenges:

  • Reduction: The starting ketone is first reduced to the corresponding secondary alcohol, 3,3-difluorocyclobutanol.

  • Halogenation: The alcohol is converted into a more reactive alkyl bromide, 1-bromo-3,3-difluorocyclobutane, setting the stage for organometallic reagent formation.

  • Grignard Acylation: The alkyl bromide is converted into its Grignard reagent and subsequently acylated using N-methoxy-N-methylacetamide (Weinreb amide) to yield the final product with high selectivity and yield.

Synthesis_Workflow Start 3,3-Difluorocyclobutanone Alcohol 3,3-Difluorocyclobutanol Start->Alcohol Step 1: Reduction (NaBH4, MeOH) Bromide 1-Bromo-3,3-difluorocyclobutane Alcohol->Bromide Step 2: Halogenation (PBr3, Et2O) Product This compound Bromide->Product Step 3: Grignard Acylation (1. Mg, THF 2. Weinreb Amide)

Figure 1: Overall synthetic workflow from 3,3-difluorocyclobutanone to the target ketone.

Experimental Protocols and Scientific Rationale

Part I: Reduction of 3,3-Difluorocyclobutanone

Causality and Reagent Choice: The initial step involves the reduction of the ketone to a secondary alcohol. This transformation is crucial as the hydroxyl group can be easily converted into a leaving group for the subsequent halogenation step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is highly effective for reducing ketones and aldehydes without affecting other potentially sensitive functional groups. Its ease of handling and workup compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄) makes it ideal for this application.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
3,3-Difluorocyclobutanone108.075.00 g46.271.0
Methanol (MeOH)32.04100 mL--
Sodium Borohydride (NaBH₄)37.831.93 g51.001.1
1 M Hydrochloric Acid (HCl)-~20 mL--
Dichloromethane (DCM)-3 x 50 mL--

Protocol:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolve 3,3-difluorocyclobutanone (5.00 g, 46.27 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • While stirring, add sodium borohydride (1.93 g, 51.00 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanol as a colorless oil. The product is often sufficiently pure for the next step, but can be purified by distillation if necessary.

Part II: Synthesis of 1-Bromo-3,3-difluorocyclobutane

Causality and Reagent Choice: To form a Grignard reagent, a carbon-halogen bond is required. The hydroxyl group of the alcohol is a poor leaving group and must be converted into a halide. Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which typically results in an inversion of stereochemistry, although this is not a factor for this achiral substrate.

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles (mmol)Equiv.
3,3-Difluorocyclobutanol110.08~1.254.50 g40.881.0
Diethyl Ether (Et₂O), Anhydrous74.12-80 mL--
Phosphorus Tribromide (PBr₃)270.692.851.5 mL14.970.37

Protocol:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be flame-dried and cooled under nitrogen to ensure anhydrous conditions. [2]

  • Add 3,3-difluorocyclobutanol (4.50 g, 40.88 mmol) and anhydrous diethyl ether (80 mL) to the flask.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Add phosphorus tribromide (1.5 mL, 14.97 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and carefully pour it over 100 g of crushed ice.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: The product is volatile. Use minimal heat during evaporation.

  • Purify the crude product by distillation to afford 1-bromo-3,3-difluorocyclobutane.

Part III: Grignard Acylation to this compound

Causality and Reagent Choice: This final stage is the key carbon-carbon bond-forming step. A Grignard reagent is formed from the alkyl bromide and then reacted with an acylating agent.[3] The choice of the acylating agent is critical. While reagents like acetyl chloride or acetic anhydride can be used, they are highly reactive and can lead to a common side reaction: addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol impurity.[4]

To avoid this, N-methoxy-N-methylacetamide (Weinreb amide) is the superior choice. The Grignard reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until the acidic workup is performed, thus preventing over-addition and ensuring a high yield of the desired ketone product.

Figure 2: Mechanism of ketone synthesis using a Grignard reagent and a Weinreb amide.

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles (mmol)Equiv.
Magnesium (Mg) Turnings24.31-0.61 g25.01.2
1-Bromo-3,3-difluorocyclobutane172.98~1.703.60 g20.81.0
Tetrahydrofuran (THF), Anhydrous72.11-50 mL--
N-methoxy-N-methylacetamide103.121.032.37 g23.01.1
Sat. aq. Ammonium Chloride (NH₄Cl)--50 mL--

Protocol:

  • Assemble the same flame-dried, nitrogen-purged apparatus as in Part II.

  • Place magnesium turnings (0.61 g, 25.0 mmol) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • In a separate, dry flask, prepare a solution of 1-bromo-3,3-difluorocyclobutane (3.60 g, 20.8 mmol) in anhydrous THF (20 mL).

  • Add ~2 mL of the bromide solution to the magnesium turnings. Gentle heating with a heat gun may be required to initiate the Grignard formation, which is indicated by bubbling and the disappearance of the iodine color.

  • Once initiated, add the remaining bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-methoxy-N-methylacetamide (2.37 g, 23.0 mmol) in anhydrous THF (30 mL) and add this solution dropwise to the cold Grignard reagent over 30 minutes.

  • After addition, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[5]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[6]

Conclusion

This application note details a reliable and scalable three-stage synthesis for this compound from 3,3-difluorocyclobutanone. By employing a strategy of reduction, halogenation, and controlled Grignard acylation with a Weinreb amide, the inherent reactivity challenges of the fluorinated cyclobutane system are effectively managed. This protocol provides drug development professionals and research scientists with a validated method to access this valuable fluorinated building block, enabling further exploration in the synthesis of novel chemical entities.

References

The Strategic Application of 1-(3,3-Difluorocyclobutyl)ethan-1-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is a perpetual endeavor. Among the myriad of strategies, the incorporation of fluorine atoms into drug candidates has emerged as a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,3-difluorocyclobutyl moiety, in particular, has garnered significant attention as a versatile bioisostere, offering a unique combination of conformational rigidity and altered electronic properties. This guide provides an in-depth exploration of the applications of a key building block, 1-(3,3-difluorocyclobutyl)ethan-1-one, in the design and synthesis of innovative therapeutics, with a focus on its role in the development of next-generation glucagon-like peptide-1 receptor (GLP-1R) agonists.

The inherent stability of the carbon-fluorine bond and the electron-withdrawing nature of the gem-difluoro group can significantly impact the local molecular environment, influencing pKa, lipophilicity, and dipole moment. These modifications can lead to improved drug-target interactions and a reduced susceptibility to metabolic degradation, key attributes for successful drug candidates. The cyclobutyl ring itself imposes a defined three-dimensional geometry, which can be advantageous for optimizing ligand binding to protein targets.[1]

Core Application: Development of Novel GLP-1 Receptor Agonists for Type 2 Diabetes and Obesity

A compelling example of the strategic use of the difluorocyclobutyl motif is in the development of small-molecule agonists for the glucagon-like peptide-1 receptor (GLP-1R). GLP-1R agonists are a cornerstone in the treatment of type 2 diabetes mellitus and have shown remarkable efficacy in promoting weight loss.[2] While peptide-based GLP-1R agonists have been successful, the development of orally bioavailable small-molecule alternatives is a major goal in the field.

Recently, a new class of potent difluorocyclobutyl derivatives has been discovered as effective GLP-1R agonists.[3] These compounds were designed to address a key challenge with earlier small-molecule agonists like danuglipron: the potential for off-target effects, specifically the inhibition of the hERG potassium channel, which can lead to cardiac toxicity.[2][3]

The central hypothesis was that replacing or modifying a piperidine ring in the danuglipron scaffold, a moiety associated with hERG inhibition, with a difluorocyclobutyl-containing fragment could mitigate this risk while retaining or even enhancing GLP-1R agonism.[3] This bioisosteric replacement strategy proved successful, leading to the identification of highly potent and selective GLP-1R agonists with significantly reduced hERG inhibitory activity.[3]

Structure-Activity Relationship (SAR) Insights

The development of these novel GLP-1R agonists was driven by a systematic exploration of the structure-activity relationships. The core strategy involved retaining the key pharmacophoric elements responsible for GLP-1R activation while introducing the difluorocyclobutyl moiety to improve the safety profile.

A key finding was that the introduction of the 3,3-difluorocyclobutyl group was well-tolerated and could be optimized to achieve nanomolar potency. For instance, compound 73 from a recent study emerged as a highly potent GLP-1R agonist with an EC50 of 0.048 nM.[2] This compound demonstrated excellent selectivity and favorable absorption properties, highlighting the potential of this chemical scaffold.[2]

The SAR studies systematically explored modifications to different parts of the lead molecule, danuglipron. This involved replacing the piperidine ring and modifying linker regions and aromatic substituents to optimize potency and reduce hERG inhibition.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of key intermediates and the final GLP-1R agonist derivatives, based on established synthetic methodologies for similar compounds. Researchers should adapt these protocols based on the specific target molecule and consult the primary literature for detailed procedures.

Protocol 1: Synthesis of a Key Intermediate Amine from this compound

This protocol outlines the reductive amination of the title ketone to furnish a key amine intermediate, a common step in building more complex drug molecules.

Workflow for the Synthesis of 2-(3,3-difluorocyclobutyl)ethan-1-amine

G start This compound reaction Reductive Amination start->reaction 1.0 eq reagents Ammonium Acetate Sodium Cyanoborohydride Methanol reagents->reaction workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product 2-(3,3-difluorocyclobutyl)ethan-1-amine purification->product

Caption: Synthetic workflow for the reductive amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (1.5 eq)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in methanol, add ammonium acetate.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired amine.

Self-Validation:

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

  • Assess the purity of the final compound by HPLC.

Protocol 2: Amide Coupling to a Heterocyclic Core

This protocol describes a representative amide bond formation, a crucial step in the synthesis of many GLP-1R agonists, coupling the amine intermediate with a heterocyclic carboxylic acid.

Workflow for Amide Coupling

G amine 2-(3,3-difluorocyclobutyl)ethan-1-amine reaction Amide Coupling amine->reaction 1.0 eq acid Heterocyclic Carboxylic Acid acid->reaction 1.1 eq coupling_reagents HATU DIPEA DMF coupling_reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Purification (e.g., HPLC) workup->purification product Target Amide Derivative purification->product

Caption: General workflow for the amide coupling of the key amine intermediate.

Materials:

  • 2-(3,3-difluorocyclobutyl)ethan-1-amine (1.0 eq)

  • Substituted heterocyclic carboxylic acid (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the heterocyclic carboxylic acid in DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add a solution of 2-(3,3-difluorocyclobutyl)ethan-1-amine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as preparative HPLC or silica gel chromatography, to yield the final compound.

Self-Validation:

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

  • Determine the purity of the compound using analytical HPLC.

Data Presentation

The following table summarizes the key properties of a representative novel GLP-1R agonist incorporating a difluorocyclobutyl moiety compared to the lead compound, danuglipron.

CompoundGLP-1R Agonist Potency (EC50, nM)hERG Inhibition (IC50, µM)
Danuglipron~1-54.3[2]
Compound 73 0.048 [2]>10 (significantly reduced)

Note: The exact hERG inhibition value for compound 73 is not publicly available but is reported to be significantly reduced compared to danuglipron.

Conclusion and Future Perspectives

The application of this compound and its derivatives exemplifies a successful strategy in modern drug discovery. The incorporation of the 3,3-difluorocyclobutyl moiety has proven to be an effective approach to mitigate off-target effects while maintaining or enhancing the desired biological activity, as demonstrated in the development of novel GLP-1R agonists. The unique stereoelectronic properties of this fluorinated scaffold offer a valuable tool for medicinal chemists to fine-tune the properties of lead compounds.

Future applications of this versatile building block are anticipated in a wide range of therapeutic areas where metabolic stability and precise conformational control are paramount. The continued exploration of fluorinated cyclobutanes in drug design is expected to yield new and improved therapeutics with superior efficacy and safety profiles.

References

Introduction: The Significance of the 3,3-Difluorocyclobutyl Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nucleophilic Addition Reactions with 1-(3,3-Difluorocyclobutyl)ethan-1-one

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The 3,3-difluorocyclobutyl group, in particular, is a bioisostere for various common functionalities, offering a unique combination of metabolic stability, conformational constraint, and altered lipophilicity. The ketone, this compound[1], serves as a versatile synthetic intermediate for accessing a diverse array of more complex molecules. Nucleophilic addition to the carbonyl group of this ketone is a fundamental and powerful transformation, enabling the construction of new carbon-carbon bonds and the introduction of a wide range of functional groups. This guide provides detailed protocols and expert insights into performing nucleophilic addition reactions on this specific substrate, focusing on Grignard, organolithium, and Reformatsky reagents to generate valuable tertiary alcohol and β-hydroxy ester derivatives.

Mechanistic Rationale and Stereochemical Considerations

The core of this transformation is the nucleophilic addition to the carbonyl group. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by electron-rich nucleophiles[2][3].

Electronic Influence of the Difluoro Group: The two fluorine atoms on the cyclobutyl ring are strongly electron-withdrawing. This inductive effect is expected to pull electron density away from the carbonyl carbon, increasing its partial positive charge and enhancing its electrophilicity. Consequently, this compound may exhibit heightened reactivity towards nucleophiles compared to its non-fluorinated analog.

Stereochemistry: The carbonyl carbon in the starting material is prochiral. Nucleophilic attack will create a new stereocenter, resulting in a chiral tertiary alcohol. In the absence of chiral catalysts or auxiliaries, the nucleophile can attack from either face of the planar carbonyl group with equal probability, leading to the formation of a racemic mixture of enantiomers[3].

Experimental Workflow Overview

The general workflow for performing a nucleophilic addition to this compound under anhydrous conditions is outlined below. This procedure is critical for organometallic reagents that are sensitive to moisture.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry all glassware prep_reagents Ensure anhydrous solvents and reagents prep_atmosphere Set up reaction under inert atmosphere (N2 or Ar) dissolve_ketone Dissolve ketone in anhydrous solvent prep_atmosphere->dissolve_ketone cool_solution Cool solution to specified temperature (e.g., 0 °C) add_nucleophile Add nucleophile solution dropwise stir_reaction Stir at room temperature and monitor by TLC quench Quench reaction with aqueous solution (e.g., NH4Cl) stir_reaction->quench extract Extract with organic solvent wash_dry Wash organic layers and dry over Na2SO4 purify Purify by column chromatography

Caption: General experimental workflow for nucleophilic addition.

Protocol 1: Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds by adding an organomagnesium halide to a ketone, yielding a tertiary alcohol after acidic workup.[4][5][6]

Reaction Principle

The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of this compound. This forms a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the final tertiary alcohol.[5][7]

G Ketone This compound Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Nucleophilic Addition Solvent Anhydrous Ether or THF Solvent->Ketone Solvent->Grignard Product Tertiary Alcohol Product Intermediate->Product Protonation Workup Aqueous Workup (e.g., sat. NH4Cl) Workup->Product

Caption: Conceptual flow of the Grignard reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial Source---
Magnesium turningsHigh purityStandard Supplier---
Organohalide (e.g., Bromobenzene)AnhydrousStandard SupplierFor in situ Grignard prep.
Grignard Reagent (e.g., MeMgBr)Solution in THF/EtherStandard SupplierAlternative to in situ prep.
Anhydrous Diethyl Ether or THFDri-Solv® or similarStandard SupplierCrucial for reaction success.
IodineCrystalStandard SupplierFor activating Mg turnings.
Saturated aq. NH₄ClReagent GradeStandard SupplierFor quenching the reaction.
Anhydrous Na₂SO₄ or MgSO₄Reagent GradeStandard SupplierFor drying organic layers.
Diethyl Ether/Ethyl Acetate/HexanesHPLC GradeStandard SupplierFor extraction and chromatography.
Step-by-Step Protocol
  • Preparation:

    • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere.[8]

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Grignard Reagent Formation (in situ):

    • In the dropping funnel, prepare a solution of the organohalide (e.g., bromobenzene, 1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to start the reaction.[9]

    • Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Nucleophilic Addition:

    • In a separate flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool this solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared Grignard reagent via cannula or dropping funnel to the ketone solution. Maintain the temperature at 0 °C during the addition.[9]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution dropwise.[7]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Organolithium Addition

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[7] They are excellent for additions to sterically hindered ketones or when Grignard reagents fail. Extreme care must be taken due to their pyrophoric nature.

Reaction Principle

Similar to Grignard reagents, organolithium reagents (R-Li) act as potent carbon nucleophiles. They add to the ketone to form a lithium alkoxide intermediate, which is subsequently protonated to yield the tertiary alcohol.[11][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial Source---
Organolithium Reagent (e.g., n-BuLi)Solution in HexanesStandard SupplierPyrophoric! Handle with care.
Anhydrous Tetrahydrofuran (THF)Dri-Solv® or similarStandard Supplier---
Saturated aq. NH₄Cl or WaterReagent GradeStandard SupplierFor quenching.
Anhydrous Na₂SO₄ or MgSO₄Reagent GradeStandard SupplierFor drying.
Diethyl Ether/Ethyl Acetate/HexanesHPLC GradeStandard SupplierFor extraction and chromatography.
Step-by-Step Protocol
  • Preparation:

    • Set up an oven-dried, three-neck flask with a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition:

    • Using a gas-tight syringe, slowly add the organolithium reagent (e.g., n-butyllithium, 1.1 equivalents) dropwise to the stirred ketone solution. Ensure the internal temperature does not rise significantly.

    • Stir the reaction at -78 °C for 1-2 hours. Monitor completion by TLC (quench a small aliquot with methanol before spotting).

  • Work-up and Purification:

    • While maintaining the temperature at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer to a separatory funnel, add water, and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Protocol 3: Reformatsky Reaction for β-Hydroxy Ester Synthesis

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a ketone in the presence of metallic zinc.[13][14] The organozinc intermediate is less reactive than Grignard or organolithium reagents, which can be advantageous for substrates with other sensitive functional groups.[15]

Reaction Principle

Zinc metal undergoes oxidative addition into the carbon-halogen bond of an α-halo ester to form an organozinc reagent, also known as a Reformatsky enolate. This enolate then adds to the ketone carbonyl, and subsequent acidic workup yields the β-hydroxy ester.[13][16]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial Source---
Zinc dust or powderHigh purity, activatedStandard SupplierActivation is key.
Ethyl bromoacetateReagent GradeStandard SupplierLachrymator. Handle in fume hood.
IodineCrystalStandard SupplierFor activation.
Anhydrous Toluene or THFDri-Solv® or similarStandard Supplier---
1 M aq. HClReagent GradeStandard SupplierFor workup.
Anhydrous Na₂SO₄Reagent GradeStandard SupplierFor drying.
Ethyl Acetate/HexanesHPLC GradeStandard SupplierFor extraction and chromatography.
Step-by-Step Protocol
  • Zinc Activation:

    • In an oven-dried, three-neck flask under an inert atmosphere, add zinc dust (2.0 equivalents).

    • Add a small amount of iodine and gently heat the flask with a heat gun under vacuum until the iodine sublimes, then backfill with nitrogen/argon. This activates the zinc surface.

  • Reaction:

    • Add anhydrous toluene or THF to the activated zinc.

    • In a dropping funnel, prepare a solution of this compound (1.0 equivalent) and ethyl bromoacetate (1.5 equivalents) in the same solvent.

    • Add a small amount of this solution to the zinc suspension and heat gently to initiate the reaction.

    • Once initiated, add the remaining solution dropwise while heating the reaction mixture to a gentle reflux (around 60-80 °C).

    • After the addition, maintain the reflux for an additional 1-2 hours until the starting ketone is consumed (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then to 0 °C.

    • Slowly add 1 M HCl to dissolve the zinc salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.[14]

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude β-hydroxy ester by flash column chromatography.

Summary of Protocols and Expected Outcomes

ProtocolNucleophile SourceReagentExpected ProductKey Conditions
Grignard Reaction Organomagnesium HalideR-MgXTertiary AlcoholAnhydrous Ether/THF, 0 °C to RT
Organolithium Addition OrganolithiumR-LiTertiary AlcoholAnhydrous THF, -78 °C
Reformatsky Reaction Organozinc Halideα-halo ester + Znβ-Hydroxy EsterAnhydrous Toluene/THF, Reflux

Troubleshooting and Field-Proven Insights

  • Failure to Initiate (Grignard/Reformatsky): This is the most common issue. Ensure all glassware is perfectly dry. Activating the metal surface is crucial; for magnesium, use iodine or 1,2-dibromoethane. For zinc, acid washing or heating with iodine is effective.[8]

  • Low Yield: The high reactivity of organolithium and Grignard reagents makes them strong bases. If the substrate or solvent contains acidic protons, the reagent will be quenched. Ensure anhydrous conditions are strictly maintained.

  • Side Reactions: For sterically hindered ketones, Grignard reagents can sometimes act as reducing agents instead of nucleophiles if they possess a β-hydrogen.[7] Using an organolithium reagent can sometimes circumvent this.

  • Purification: The tertiary alcohol products may be prone to elimination (dehydration) under acidic conditions, especially during chromatography. It is advisable to use a neutralized silica gel (by adding 1% triethylamine to the eluent) if this becomes an issue.

References

Application Notes and Protocols: 1-(3,3-Difluorocyclobutyl)ethan-1-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3,3-Difluorocyclobutyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of this endeavor. The 3,3-difluorocyclobutyl group, a bioisostere of commonly used functionalities like gem-dimethyl or carbonyl groups, offers a unique combination of steric and electronic properties that can significantly enhance the developability of a drug molecule. This guide provides a comprehensive overview of the synthesis and application of 1-(3,3-Difluorocyclobutyl)ethan-1-one , a key intermediate for accessing this valuable pharmacophore.

The introduction of the gem-difluoro group onto the cyclobutane ring imparts several advantageous properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve cell permeability, and influence the pKa of neighboring functional groups. Furthermore, the rigid, three-dimensional nature of the cyclobutane ring can enforce a favorable conformation for binding to a biological target. These attributes make the 3,3-difluorocyclobutyl moiety a highly sought-after component in the design of novel therapeutics, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1621223-57-1[1][2]
Molecular Formula C₆H₈F₂O[1][2]
Molecular Weight 134.12 g/mol [1][2]
Appearance Colorless liquid[1]
Purity Typically ≥95%[1]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, ethanol)[1]
Storage Store sealed in a cool, dry, and well-ventilated place[1]

PART 1: Synthesis of the Key Intermediate: this compound

While commercially available from various suppliers, the in-house synthesis of this compound can be a cost-effective option for large-scale applications. A robust method involves the Grignard reaction of 3,3-difluorocyclobutanecarbonitrile with a methylating agent.

Reaction Scheme:

Synthesis of this compound cluster_0 cluster_1 cluster_2 cluster_3 start 3,3-Difluorocyclobutanecarbonitrile reagent + CH₃MgBr (Methylmagnesium bromide) start->reagent 1. THF, 0 °C to rt intermediate Imine intermediate (not isolated) hydrolysis + H₃O⁺ (aq. workup) intermediate->hydrolysis 2. Aqueous acid product This compound

Caption: Synthesis of the title compound via Grignard reaction.

Detailed Protocol: Synthesis of this compound

Materials:

  • 3,3-Difluorocyclobutanecarbonitrile

  • Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,3-difluorocyclobutanecarbonitrile (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). This step hydrolyzes the intermediate imine to the desired ketone. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless liquid.

PART 2: Application in Pharmaceutical Synthesis - Reductive Amination

A primary application of this compound is its conversion to the corresponding primary amine, 2-(3,3-difluorocyclobutyl)ethanamine , via reductive amination. This amine is a valuable building block for introducing the 3,3-difluorocyclobutyl moiety into more complex molecules.

Reaction Scheme:

Reductive Amination cluster_0 cluster_1 cluster_2 ketone This compound amine_source + NH₃ or NH₄OAc (Ammonia source) ketone->amine_source 1. Formation of imine intermediate reducing_agent + NaBH(OAc)₃ (Sodium triacetoxyborohydride) product 2-(3,3-Difluorocyclobutyl)ethanamine reducing_agent->product 2. In situ reduction Kinase Inhibitor Synthesis amine 2-(3,3-Difluorocyclobutyl)ethanamine core Activated Heterocyclic Core (e.g., Chloropyrimidine derivative) amine->core Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP, heat) product Wee1 Inhibitor Analogue

References

Application Note: Selective Reduction of 1-(3,3-Difluorocyclobutyl)ethan-1-one to 1-(3,3-Difluorocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemoselective reduction of the ketone 1-(3,3-difluorocyclobutyl)ethan-1-one to the corresponding secondary alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol. The geminal difluoro group on the cyclobutyl ring is a valuable motif in medicinal chemistry, known for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. This protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the integrity of the fluorine substituents. The causality behind experimental choices, a step-by-step methodology, and analytical validation are thoroughly discussed.

Introduction and Scientific Rationale

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For pharmaceutical and agrochemical research, the synthesis of fluorinated building blocks is of paramount importance. The introduction of fluorine atoms can significantly alter a molecule's conformational preferences, pKa, and metabolic pathways. The 3,3-difluorocyclobutyl moiety, in particular, serves as a bioisostere for various functional groups, offering a unique combination of steric and electronic properties.

The choice of reducing agent is critical to prevent unwanted side reactions. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce ketones, they are highly reactive and non-selective, potentially reacting with other functional groups and requiring strictly anhydrous conditions.[1] Sodium borohydride (NaBH₄) is a milder, more selective reagent that is well-suited for the reduction of aldehydes and ketones.[2][3][4] It is compatible with protic solvents like methanol or ethanol, making the experimental setup significantly more convenient and safer.[1][5]

The underlying mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[6][7] This attack forms a tetrahedral alkoxide intermediate. A subsequent protonation step, typically accomplished during an aqueous work-up, furnishes the final alcohol product.[4][8]

Experimental Workflow and Design

The overall experimental procedure is designed for efficiency, safety, and high yield. The workflow consists of five main stages: Reaction Setup, Reaction Monitoring, Work-up and Extraction, Purification, and finally, Product Characterization. Each stage is designed to be self-validating, ensuring the researcher can confirm the progress and success of the synthesis.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Analysis A 1. Dissolve Ketone in Methanol B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Monitor by TLC C->D E 5. Quench Reaction (e.g., Water or NH₄Cl) D->E Reaction Complete F 6. Organic Extraction (e.g., Ethyl Acetate) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, IR, MS) H->I Purified Product

Caption: High-level experimental workflow for the reduction protocol.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity (Example Scale)
This compound[9][10][11][12][13]1621223-57-1C₆H₈F₂O134.121.0 g (7.46 mmol)
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.830.31 g (8.20 mmol)
Methanol (MeOH), Anhydrous67-56-1CH₄O32.0420 mL
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11~100 mL
Saturated Ammonium Chloride (NH₄Cl) Solution12125-02-9NH₄Cl53.49~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04~5 g
Silica Gel (for chromatography)7631-86-9SiO₂60.08As needed

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.46 mmol). Dissolve the ketone in anhydrous methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the initial exothermic reaction upon adding the reducing agent.[2]

  • Addition of Reducing Agent: Carefully add sodium borohydride (0.31 g, 8.20 mmol, 1.1 equivalents) to the stirred solution in small portions over 5 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas, which occurs as NaBH₄ reacts slowly with the methanol solvent.[4]

  • Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 30 mL of saturated aqueous ammonium chloride solution to quench the excess NaBH₄. Note: This will cause gas evolution (H₂), so the addition must be slow.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers. Rationale: Multiple extractions are performed to ensure complete recovery of the alcohol product, which may have some water solubility.[14]

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 1-(3,3-difluorocyclobutyl)ethan-1-ol.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure alcohol.

Mechanism of Reduction

The reduction proceeds via a two-step nucleophilic addition mechanism.[6] The borohydride anion ([BH₄]⁻) serves as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide.

Caption: Simplified mechanism of ketone reduction by NaBH₄.

Product Characterization (Self-Validation)

The identity and purity of the final product, 1-(3,3-difluorocyclobutyl)ethan-1-ol[15][16], must be confirmed through standard analytical techniques.

  • ¹H NMR: The spectrum should show the disappearance of the acetyl methyl singlet from the starting material and the appearance of a new doublet for the methyl group coupled to the new methine proton. The methine proton itself will appear as a quartet.

  • ¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[17][18][19] The spectrum is expected to show a signal corresponding to the geminal difluoro group. The chemical shift will be indicative of the electronic environment.[17][20]

  • ¹³C NMR: The carbonyl carbon signal (typically >190 ppm) from the ketone will be absent. A new signal for the alcohol carbon (typically 60-80 ppm) will be present.

  • IR Spectroscopy: The strong carbonyl (C=O) stretch from the ketone (around 1710 cm⁻¹) will be replaced by a broad hydroxyl (O-H) stretch in the alcohol (around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₆H₁₀F₂O, MW: 136.14).

Safety and Handling

  • Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed or in contact with skin and causes severe skin and eye damage. It is also water-reactive, releasing flammable hydrogen gas upon contact with water, acid, or alcohols.[21] Handle under an inert atmosphere or in a well-ventilated fume hood.[22] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[22][23]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Quenching: The quenching step must be performed slowly and in an ice bath to control the exothermic reaction and hydrogen gas evolution.

References

large-scale synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one for drug development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Scalable and Efficient Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one for Pharmaceutical Development

Abstract

The gem-difluorocyclobutyl moiety is a highly valued structural motif in modern medicinal chemistry, recognized for its ability to modulate the physicochemical and pharmacological properties of drug candidates, such as metabolic stability and lipophilicity.[1][2] This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key building block for introducing this valuable group.[3] The presented strategy focuses on a modern, palladium-catalyzed cross-coupling reaction, converting 3,3-difluorocyclobutanecarboxylic acid directly into the target ketone. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals, covering the strategic rationale, a step-by-step large-scale protocol, mechanistic insights, and critical safety considerations.

Introduction: The Strategic Importance of Fluorinated Motifs

In the landscape of drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1] The gem-difluorocycloalkane motif, in particular, has gained significant traction as a bioisostere for carbonyl groups or as a means to introduce conformational constraints while enhancing metabolic stability.[1][2] The 3,3-difluorocyclobutyl group offers a unique combination of polarity and lipophilicity, making it an attractive component for novel therapeutics.[1][4] Recent studies have highlighted the use of difluorocyclobutyl derivatives in developing potent and selective drug candidates, such as GLP-1 receptor agonists.[5]

This compound (CAS 1621223-57-1) is a versatile intermediate that serves as a direct precursor for incorporating this desirable fluorinated ring system.[3][6][7] However, the successful transition from laboratory-scale synthesis to large-scale production required for preclinical and clinical development presents significant challenges. This guide addresses this gap by detailing a reliable and scalable synthetic route, designed to ensure high yield, purity, and operational safety.

Synthetic Strategy and Rationale

The synthesis of ketones is a fundamental transformation in organic chemistry. While classical methods often rely on the use of highly reactive organometallic reagents with activated carboxylic acid derivatives (e.g., acyl chlorides), these approaches can suffer from poor functional group tolerance and the generation of stoichiometric byproducts.[8]

Modern catalysis offers milder and more efficient alternatives. The direct conversion of carboxylic acids to ketones is a highly desirable transformation that avoids the pre-activation steps.[9] Transition-metal-catalyzed methods, particularly those employing palladium or nickel, have emerged as powerful tools for this purpose.[10][11]

Our selected strategy involves a palladium-catalyzed cross-coupling reaction between 3,3-difluorocyclobutanecarboxylic acid and a suitable methylating agent. This approach is predicated on the following advantages:

  • High Functional Group Tolerance: The mild reaction conditions are compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[10]

  • Scalability: Catalytic processes are inherently more amenable to large-scale production due to lower waste generation and higher efficiency.

  • Availability of Starting Materials: 3,3-Difluorocyclobutanecarboxylic acid can be sourced commercially or synthesized via established routes, providing a reliable starting point.

The overall synthetic transformation is depicted below:

Synthetic_Workflow Start 3,3-Difluorocyclobutanecarboxylic Acid Intermediate In-situ Activated Acyl-Palladium Complex Start->Intermediate Activation (e.g., DSC) Product This compound Intermediate->Product Transmetalation & Reductive Elimination Reagent Methylboronic Acid / Pd Catalyst Reagent->Intermediate

Caption: High-level workflow for the synthesis.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety guidelines.

Materials and Equipment
Reagent Grade Supplier Notes
3,3-Difluorocyclobutanecarboxylic Acid≥98%CommercialStarting Material
Methylboronic Acid≥97%CommercialMethyl source
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%CommercialCatalyst precursor
Tricyclohexylphosphine (PCy₃)97%CommercialLigand
Di(N-succinimidyl) carbonate (DSC)≥97%CommercialCarboxylic acid activator[10]
Potassium Carbonate (K₂CO₃), anhydrous≥99%CommercialBase
1,4-Dioxane, anhydrous≥99.8%CommercialSolvent, <50 ppm H₂O
Toluene, anhydrous≥99.8%CommercialSolvent
Diethyl Ether (Et₂O)ACS GradeCommercialExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepAqueous wash
Brine (Saturated NaCl)ACS GradeIn-house prepAqueous wash
Magnesium Sulfate (MgSO₄), anhydrousACS GradeCommercialDrying agent
  • Equipment: 2 L three-neck round-bottom flask, overhead mechanical stirrer, reflux condenser, nitrogen/argon inlet, temperature probe, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

Reaction Setup:

  • Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser (with a nitrogen inlet at the top), and a temperature probe. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Charge the flask with 3,3-difluorocyclobutanecarboxylic acid (136.1 g, 1.0 mol, 1.0 equiv.), di(N-succinimidyl) carbonate (DSC) (281.8 g, 1.1 mol, 1.1 equiv.), and anhydrous potassium carbonate (276.4 g, 2.0 mol, 2.0 equiv.).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (1.0 L) via cannula transfer.

Catalyst and Reagent Addition: 5. In a separate dry flask under nitrogen, prepare the catalyst mixture by dissolving palladium(II) acetate (2.25 g, 0.01 mol, 1 mol%) and tricyclohexylphosphine (5.61 g, 0.02 mol, 2 mol%) in anhydrous toluene (100 mL). Stir for 15 minutes until a homogeneous solution is formed. 6. Add methylboronic acid (71.8 g, 1.2 mol, 1.2 equiv.) to the main reaction flask. 7. Transfer the prepared catalyst solution to the main reaction flask via cannula.

Reaction Execution: 8. With vigorous stirring, heat the reaction mixture to 80-85 °C using the heating mantle. 9. Maintain the reaction at this temperature for 12-16 hours . Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is complete upon consumption of the starting carboxylic acid.

Work-up and Purification: 10. Once the reaction is complete, cool the mixture to room temperature. 11. Carefully filter the mixture through a pad of Celite® to remove inorganic salts. Wash the filter cake with diethyl ether (2 x 200 mL). 12. Combine the filtrate and washes and transfer to a 4 L separatory funnel. 13. Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL). 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 15. The crude product will be a liquid. Purify the crude material via vacuum distillation to afford this compound as a colorless liquid.[3]

Expected Results and Characterization
Parameter Value
Typical Yield 75-85%
Appearance Colorless liquid[3]
Purity (by GC) ≥98%[6]
Molecular Formula C₆H₈F₂O[12]
Molecular Weight 134.12 g/mol [12]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.90-3.10 (m, 1H), 2.60-2.80 (m, 4H), 2.25 (s, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -95.0 (m)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 207.5, 118.9 (t, J=280 Hz), 45.1 (t, J=2.5 Hz), 35.5 (t, J=24 Hz), 27.8
Mass Spec (EI) m/z: 134 (M⁺)

Mechanistic Insights: The Catalytic Cycle

The success of this synthesis hinges on a palladium-catalyzed cross-coupling mechanism. The process begins with the in-situ activation of the carboxylic acid by DSC to form a highly reactive N-succinimidyl ester. This intermediate is primed for the catalytic cycle.[10]

Catalytic_Cycle center Pd(0)L₂ oxidative_addition Acyl-Pd(II) Complex [R-CO-Pd(L)₂-X] center->oxidative_addition Oxidative Addition R-CO-X transmetalation Acyl-Methyl-Pd(II) Complex [R-CO-Pd(L)₂-CH₃] oxidative_addition->transmetalation Transmetalation CH₃B(OH)₂ reductive_elimination Ketone Product [R-CO-CH₃] transmetalation->reductive_elimination Reductive Elimination reductive_elimination->center Catalyst Regeneration prod_out Product reductive_elimination->prod_out sub1 R-COOH + DSC → R-CO-X sub1->oxidative_addition sub2 CH₃B(OH)₂ sub2->transmetalation

Caption: Palladium-catalyzed ketone synthesis cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the activated carboxylic acid derivative (the N-succinimidyl ester), forming an acyl-palladium(II) complex.

  • Transmetalation: The methyl group from methylboronic acid is transferred to the palladium center, displacing the succinimidyl group and forming an acyl-methyl-palladium(II) intermediate.

  • Reductive Elimination: The final C-C bond is formed as the acyl and methyl groups are eliminated from the palladium center, yielding the desired ketone product and regenerating the Pd(0) catalyst.[10]

Process Safety and Scale-Up Considerations

  • Inert Atmosphere: The palladium catalyst and phosphine ligand are sensitive to air. Maintaining a robust inert atmosphere throughout the reaction is critical to prevent catalyst deactivation and ensure reproducibility.

  • Exotherms: While the overall reaction is not violently exothermic, the initial heating and any potential side reactions should be monitored. Controlled heating is recommended.

  • Solvent Purity: The use of anhydrous solvents is crucial, as water can hydrolyze the activated ester intermediate and interfere with the organoboron reagent.

  • Purification: Vacuum distillation is highly effective for purifying the final product on a large scale. Ensure the system is properly sealed to achieve the necessary vacuum for efficient separation from less volatile impurities. For multi-kilogram scales, fractional distillation may be required to achieve >99% purity.

  • Catalyst Sourcing: For GMP (Good Manufacturing Practice) campaigns, sourcing catalysts and ligands from reputable suppliers with consistent quality is paramount.

Conclusion

This application note details a validated and scalable protocol for the synthesis of this compound, a building block of increasing importance in pharmaceutical research. By leveraging a modern palladium-catalyzed coupling of a carboxylic acid, this method provides a direct, efficient, and high-yielding route that is well-suited for large-scale production. The provided step-by-step instructions, mechanistic rationale, and safety considerations offer a comprehensive resource for drug development professionals seeking to incorporate the valuable difluorocyclobutyl motif into their discovery pipelines.

References

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 1-(3,3-Difluorocyclobutyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The 3,3-difluorocyclobutyl motif, in particular, offers a unique combination of properties. The gem-difluoro group can act as a bioisostere for a carbonyl group, influencing electrostatic interactions and hydrogen bond acceptance, while the cyclobutane ring provides a conformationally restricted scaffold.[4][5] This rigid structure can help to lock in a bioactive conformation, improving potency and selectivity for the target protein.[4][5] The synthesis of chiral tertiary alcohols from ketones like 1-(3,3-difluorocyclobutyl)ethan-1-one is a key transformation, providing access to a diverse range of building blocks for drug discovery.[6][7]

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an indispensable tool in organic synthesis.[8][9] The reaction of a Grignard reagent with a ketone, such as this compound, proceeds via nucleophilic addition to the carbonyl carbon, ultimately yielding a tertiary alcohol after an acidic workup.[10][11][12] This application note provides a detailed protocol for this transformation, along with insights into the reaction mechanism and key experimental considerations.

Reaction Mechanism and Key Considerations

The Grignard reaction with a ketone involves two main stages:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) contains a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic.[10][13] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[8]

  • Acidic Workup: The magnesium alkoxide intermediate is then protonated by the addition of a dilute acid (e.g., aqueous ammonium chloride or hydrochloric acid) to yield the final tertiary alcohol product and water-soluble magnesium salts.[8][14]

Critical Experimental Parameters:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, including water.[14][15] Therefore, it is imperative that all glassware is thoroughly dried and anhydrous solvents are used throughout the experiment.

  • Inert Atmosphere: To prevent the Grignard reagent from reacting with atmospheric oxygen and moisture, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[14]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions as they are aprotic and help to stabilize the Grignard reagent.[16][17]

  • Initiation: The formation of the Grignard reagent can sometimes be slow to initiate. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[8][14]

Mechanistic Pathway

Grignard_Mechanism ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard R-MgX (Grignard Reagent) grignard->intermediate alcohol Tertiary Alcohol intermediate->alcohol Protonation salts MgX₂ + H₂O intermediate->salts acid H₃O⁺ (Acidic Workup) acid->alcohol acid->salts

Caption: General mechanism of the Grignard reaction with a ketone.

Detailed Experimental Protocol

This protocol describes the in-situ preparation of a Grignard reagent followed by its reaction with this compound.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, for activation)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

Part 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Addition: Place magnesium turnings (1.2 equivalents) into the cooled flask. A small crystal of iodine can be added to help initiate the reaction.[8]

  • Halide Solution: In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (approximately 10%) of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[8]

  • Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

Part 2: Reaction with this compound

  • Ketone Addition: Cool the freshly prepared Grignard reagent in an ice-water bath. Dissolve this compound (0.95 equivalents) in a minimal amount of anhydrous diethyl ether or THF and add this solution to the dropping funnel.

  • Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. A change in color or the formation of a precipitate may be observed.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Experimental Workflow Diagram

Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Ketone cluster_workup Part 3: Workup and Purification prep1 Assemble and Flame-Dry Glassware prep2 Add Mg Turnings and Iodine prep1->prep2 prep3 Prepare Halide Solution in Anhydrous Ether/THF prep2->prep3 prep4 Initiate Reaction prep3->prep4 prep5 Dropwise Addition of Halide prep4->prep5 react1 Cool Grignard Reagent prep5->react1 Freshly Prepared Grignard Reagent react2 Prepare Ketone Solution react1->react2 react3 Dropwise Addition of Ketone react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Quench with Saturated aq. NH₄Cl react4->workup1 Reaction Mixture workup2 Extract with Ether/EtOAc workup1->workup2 workup3 Wash with Brine and Dry workup2->workup3 workup4 Solvent Removal (Rotovap) workup3->workup4 workup5 Purify (Chromatography/Recrystallization) workup4->workup5

References

Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one Derivatives for Biological Screening

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine and fluorinated groups can profoundly modulate key physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable bioisostere for various functional groups, such as gem-dimethyl or carbonyl groups. Its rigid, three-dimensional structure can improve binding to protein targets while the gem-difluoro substitution enhances polarity and metabolic stability without significantly increasing lipophilicity.[1][2][3]

This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound, a versatile and commercially available starting material.[4][5][6] The synthetic strategies outlined herein are designed to generate a diverse library of novel compounds for biological screening, focusing on modifications at both the α-position of the acetyl group and the carbonyl carbon. We will explore the chemical rationale behind each transformation, providing step-by-step protocols that are robust and reproducible for researchers in drug development.

Core Synthetic Strategies and Workflow

The derivatization of this compound offers two primary points of chemical modification: the α-methyl group and the carbonyl group. The workflow below illustrates the divergent synthetic pathways that can be employed to generate a wide array of functionalized derivatives from this single precursor.

G cluster_start Starting Material cluster_alpha α-Position Derivatization cluster_carbonyl Carbonyl Derivatization cluster_heterocycle Heterocycle Formation start This compound alpha_halo α-Bromo Intermediate start->alpha_halo α-Halogenation (NBS, HBr) enone α,β-Unsaturated Ketone (Chalcone Analog) start->enone Aldol Condensation (ArCHO, NaOH) amine Secondary/Tertiary Amine start->amine Reductive Amination (R₂NH, NaBH(OAc)₃) alkene Terminal Alkene start->alkene Wittig Olefination (Ph₃P=CH₂, KHMDS) alcohol Tertiary Alcohol start->alcohol Grignard Reaction (R-MgBr, Et₂O) alpha_halo->enone Elimination or Further Substitution pyrazole Pyrazole Derivative enone->pyrazole Cyclocondensation (H₂NNH₂, AcOH)

Caption: Divergent synthetic pathways from this compound.

Part 1: Derivatization at the α-Position

The protons on the methyl group adjacent to the carbonyl are acidic and can be readily removed to form an enolate, which serves as a key nucleophilic intermediate for various transformations.

α-Halogenation: Synthesis of a Versatile Intermediate

Scientific Rationale: Alpha-halogenation of ketones is a fundamental transformation that installs a reactive handle for subsequent nucleophilic substitutions or eliminations.[7][8] An acid-catalyzed mechanism is generally preferred for mono-halogenation of methyl ketones. The reaction proceeds via an enol intermediate.[8][9] Under acidic conditions, each successive halogenation is slower than the first because the electronegative halogen destabilizes the protonated carbonyl intermediate required for enol formation, thus preventing over-halogenation which is common under basic conditions.[7][10]

Protocol 1: α-Bromination of this compound

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • 48% Hydrobromic acid (HBr) (catalytic, ~0.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Add a catalytic amount of 48% HBr (0.1 eq).

    • Add NBS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C. The reaction is mildly exothermic.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one.

    • Purify the product via flash column chromatography (Hexanes:Ethyl Acetate gradient) if necessary.

  • Characterization: The product can be characterized by ¹H NMR (disappearance of the methyl singlet and appearance of a new singlet for the -CH₂Br group), ¹³C NMR, and mass spectrometry.

Aldol Condensation: Accessing α,β-Unsaturated Ketones

Scientific Rationale: The Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, reacts a ketone with an aromatic aldehyde to form an α,β-unsaturated ketone (a chalcone analog). This reaction is highly valuable as the resulting enone scaffold is a versatile precursor for a multitude of further transformations, including Michael additions and the synthesis of various heterocyclic systems like pyrazoles.[11][12]

Protocol 2: Synthesis of (E)-1-(3,3-Difluorocyclobutyl)-3-arylprop-2-en-1-one

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.05 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Ethanol (EtOH)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.05 eq) in ethanol.

    • In a separate beaker, prepare a solution of NaOH (2.0 eq) in water and cool it in an ice bath.

    • Slowly add the cold NaOH solution to the ethanolic solution of the ketone and aldehyde with vigorous stirring.

    • Allow the reaction to stir at room temperature for 6-12 hours. A precipitate may form as the product is generated.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of ice water.

    • Acidify the mixture with dilute HCl to neutralize excess NaOH.

    • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated ketone.

  • Data Summary Table:

R-Group on Ar-CHOProduct StructureExpected Yield (%)
-H(E)-1-(3,3-Difluorocyclobutyl)-3-phenylprop-2-en-1-one80-90%
-Cl(E)-3-(4-Chlorophenyl)-1-(3,3-difluorocyclobutyl)prop-2-en-1-one85-95%
-OCH₃(E)-1-(3,3-Difluorocyclobutyl)-3-(4-methoxyphenyl)prop-2-en-1-one75-85%

Part 2: Derivatization at the Carbonyl Group

The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack, enabling transformations that introduce new carbon-carbon or carbon-heteroatom bonds.

Reductive Amination: Synthesizing Novel Amines

Scientific Rationale: Reductive amination is one of the most effective methods for synthesizing amines.[13][14] The reaction involves the initial formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced in situ by a selective hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate.[14][15]

Protocol 3: Synthesis of N-Alkyl-1-(3,3-difluorocyclobutyl)ethan-1-amine

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (e.g., benzylamine, morpholine) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a flask containing a solution of this compound (1.0 eq) in DCE, add the amine (1.2 eq) and a few drops of glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction may be slightly exothermic.

    • Continue stirring at room temperature for 12-24 hours. Monitor progress by LC-MS.

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting amine by flash column chromatography.

Wittig Olefination: Carbonyl to Alkene Transformation

Scientific Rationale: The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[16][17] The reaction uses a phosphonium ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon group. For introducing a simple methylene group, methylenetriphenylphosphorane is highly effective and can overcome the steric hindrance that might be present in substrates like cyclobutyl ketones.[16][18][19][20]

G cluster_wittig Wittig Olefination Workflow ylide_prep Ylide Preparation: Ph₃P⁺CH₃Br⁻ + Base → Ph₃P=CH₂ cycloaddition [2+2] Cycloaddition ylide_prep->cycloaddition ketone This compound ketone->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane elimination Cycloreversion oxaphosphetane->elimination product Alkene Product + Ph₃P=O elimination->product

Caption: Key stages of the Wittig reaction on the target ketone.

Protocol 4: Methyleneation of this compound

  • Materials:

    • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (1.5 eq)

    • Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF) (1.4 eq)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add KHMDS solution (1.4 eq) dropwise. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir for 1 hour at 0 °C.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the cold ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • The crude product contains triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography (eluting with hexanes) to isolate the volatile alkene product.

Part 3: Heterocycle Synthesis from Derivatives

The functionalized intermediates created in the previous steps can be used to construct more complex molecular architectures, such as heterocycles, which are privileged structures in medicinal chemistry.

Pyrazole Synthesis via Cyclocondensation

Scientific Rationale: Pyrazoles are a class of nitrogen-containing heterocycles frequently found in pharmaceuticals. A classic and highly efficient method for their synthesis is the cyclocondensation reaction between an α,β-unsaturated ketone and a hydrazine.[21] The reaction proceeds via an initial Michael addition followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[12][22][23]

Protocol 5: Synthesis of a 3-(3,3-Difluorocyclobutyl)-5-aryl-1H-pyrazole

  • Materials:

    • (E)-1-(3,3-Difluorocyclobutyl)-3-arylprop-2-en-1-one (from Protocol 2) (1.0 eq)

    • Hydrazine hydrate (H₂NNH₂·H₂O) (1.5 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve the α,β-unsaturated ketone (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash with water.

    • Recrystallize the crude pyrazole from a suitable solvent (e.g., ethanol) to obtain the pure product.

References

Application Notes and Protocols for the Strategic Employment of 1-(3,3-Difluorocyclobutyl)ethan-1-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the gem-Difluorocyclobutyl Motif in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable bioisostere for sterically demanding and often metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[2][3] This four-membered ring system, constrained in a puckered conformation, can favorably influence molecular conformation, enhance metabolic stability, and modulate lipophilicity and pKa, thereby improving the overall developability of a potential therapeutic agent.[4][5]

1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS 1621223-57-1) is a key building block that provides a direct and efficient entry point to a diverse array of molecules bearing this advantageous moiety.[6][7] Its ketone functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the facile introduction of the difluorocyclobutyl group into complex molecular architectures. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on key reactions that are readily applicable in a drug discovery setting.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic chemistry.

PropertyValueSource
CAS Number 1621223-57-1[6][7]
Molecular Formula C₆H₈F₂O[6][7]
Molecular Weight 134.12 g/mol [6][7]
Appearance Colorless to pale yellow liquid[6]
Purity ≥97%[8]
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH)[6]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

Synthetic Applications and Protocols

The reactivity of the ketone in this compound allows for a variety of synthetic transformations. Below are detailed protocols for key reactions that demonstrate its utility in the synthesis of bioactive molecules.

Application 1: Reductive Amination for the Synthesis of Kinase Inhibitors

Reductive amination is a powerful and widely used transformation for the formation of C-N bonds. In the context of drug discovery, it is a key reaction for the synthesis of a vast number of amine-containing bioactive molecules. The following protocol is adapted from a patent describing the synthesis of kinase inhibitors.

Workflow for Reductive Amination:

G start Start: Dissolve Amine ketone Add this compound start->ketone In suitable solvent (e.g., DCE) reductant Add Reducing Agent (e.g., NaBH(OAc)₃) ketone->reductant reaction Stir at Room Temperature reductant->reaction workup Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography extraction->purification product Final Kinase Inhibitor Precursor purification->product

Caption: Reductive Amination Workflow.

Detailed Protocol: Synthesis of a Kinase Inhibitor Intermediate

Materials:

  • This compound

  • Amine of interest (e.g., a substituted aniline or heterocyclic amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add this compound (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Causality and Experimental Choices:

  • Solvent: 1,2-Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for iminium ions formed in situ, and it is tolerant of a wide range of functional groups.

  • Stoichiometry: A slight excess of the ketone and reducing agent is used to ensure complete consumption of the limiting amine starting material.

Application 2: Synthesis of Heterocyclic Scaffolds via α-Bromination and Cyclization

The α-position of the ketone in this compound can be functionalized, for example, through bromination, to create a versatile intermediate for the synthesis of various heterocyclic systems, which are prevalent in many classes of bioactive molecules.[9]

Workflow for Heterocycle Synthesis:

G start Start: α-Bromination ketone This compound brominating_agent Brominating Agent (e.g., Br₂ in MeOH) ketone->brominating_agent Reaction bromo_ketone 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one brominating_agent->bromo_ketone Reaction cyclization Cyclization with Nucleophile bromo_ketone->cyclization heterocycle Bioactive Heterocycle cyclization->heterocycle nucleophile Dinucleophile (e.g., thiourea, amidine) nucleophile->cyclization

Caption: Synthesis of Heterocycles Workflow.

Detailed Protocol: α-Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in methanol dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Extract the mixture with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one, which can often be used in the next step without further purification.[10]

Subsequent Cyclization (General Example - Thiazole Synthesis):

  • Dissolve the crude 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain the desired 2-amino-4-(3,3-difluorocyclobutyl)thiazole.

Causality and Experimental Choices:

  • Brominating Agent: Elemental bromine in a protic solvent like methanol is an effective reagent for the α-bromination of ketones.[11]

  • Quenching: Sodium thiosulfate is used to neutralize any unreacted bromine, which is crucial for a safe work-up.

  • Cyclization Conditions: The choice of the dinucleophile and reaction conditions will determine the type of heterocycle formed. The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles from α-haloketones and thioamides/thioureas.

Application 3: Aldol Condensation for Carbon-Carbon Bond Formation

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, allowing for the construction of more complex carbon skeletons.[12] The enolate of this compound can react with an aldehyde or another ketone to form β-hydroxy ketones, which can be further dehydrated to α,β-unsaturated ketones.

Workflow for Aldol Condensation:

G start Start: Enolate Formation ketone This compound base Base (e.g., LDA, NaOH) ketone->base enolate Enolate Intermediate base->enolate carbonyl Aldehyde/Ketone enolate->carbonyl Aldol Addition aldol_adduct β-Hydroxy Ketone carbonyl->aldol_adduct Aldol Addition dehydration Dehydration (Heat or Acid/Base) aldol_adduct->dehydration Condensation enone α,β-Unsaturated Ketone dehydration->enone Condensation

Caption: Aldol Condensation Workflow.

Detailed Protocol: Base-Catalyzed Aldol Condensation with an Aromatic Aldehyde

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.1 eq) in ethanol (0.5 M).

  • Slowly add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq) to the stirred mixture at room temperature.

  • A precipitate may form upon addition of the base. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated ketone.

Causality and Experimental Choices:

  • Base: Sodium hydroxide is a readily available and effective base for promoting aldol condensation, particularly when the desired product is the dehydrated α,β-unsaturated ketone.

  • Reaction Conditions: The reaction is typically run at room temperature. In some cases, gentle heating may be required to drive the dehydration of the intermediate aldol adduct.

  • Work-up: Pouring the reaction mixture into cold water precipitates the organic product, allowing for easy isolation by filtration.

Conclusion

This compound is a versatile and valuable building block for the synthesis of bioactive molecules. Its strategic use allows for the incorporation of the metabolically robust and conformationally constrained 3,3-difluorocyclobutyl motif. The protocols detailed in these application notes for reductive amination, α-bromination followed by cyclization, and aldol condensation provide a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this important synthetic intermediate in their quest for novel therapeutics. The straightforward reactivity of the ketone functionality, coupled with the beneficial properties imparted by the fluorinated ring, makes this compound an indispensable tool in the modern medicinal chemist's arsenal.

References

Application Notes & Protocols: Comprehensive Characterization of 1-(3,3-Difluorocyclobutyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(3,3-Difluorocyclobutyl)ethan-1-one , a fluorinated ketone of significant interest in pharmaceutical and agrochemical research.[1] The incorporation of a gem-difluorocyclobutane motif can enhance metabolic stability and modulate physicochemical properties, making rigorous analytical verification essential.[1] This document outlines optimized protocols for chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), multi-nuclear (¹H, ¹³C, ¹⁹F) Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust, self-validating system for structural elucidation and purity assessment.

Introduction and Physicochemical Profile

This compound is a synthetic building block whose utility is derived from the unique stereoelectronic properties of the difluorocyclobutane ring. Precise characterization is paramount to ensure the identity, purity, and stability of the material, which directly impacts downstream applications in complex molecule synthesis. The analytical workflow described herein is designed to provide orthogonal data points, confirming the molecular structure and quantifying impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1621223-57-1[2][3][4]
Molecular Formula C₆H₈F₂O[2]
Molecular Weight 134.12 g/mol [2]
Appearance Colorless liquid (Typical)[N/A]
Predicted Boiling Point 137.0 ± 40.0 °C[5][6]
Predicted Density 1.13 ± 0.1 g/cm³[5]
SMILES CC(=O)C1CC(F)(F)C1[2]
InChIKey OUSRYRUBLFSMDC-UHFFFAOYSA-N[4][5]

Chromatographic Analysis for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound by separating it from starting materials, byproducts, or degradants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the premier technique for analyzing volatile and thermally stable compounds. Its high resolution efficiently separates impurities, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns. The choice of a mid-polarity column (e.g., DB-5ms or equivalent) is based on the need to balance interactions with the polar ketone group and the less polar hydrocarbon framework, ensuring good peak shape and resolution.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in high-purity Ethyl Acetate.

    • Create a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with Ethyl Acetate.

  • Data Acquisition: Inject 1 µL of the working solution into the GC-MS system.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS)Provides excellent resolution for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides optimal chromatographic efficiency.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 250 °C, Hold: 5 minSeparates volatile impurities at the beginning and elutes the main compound with good peak shape.
MS Ion Source Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.
MS Scan Range 40 - 300 m/zCovers the molecular ion and expected fragmentation products.

Expected Data & Interpretation:

  • Retention Time (RT): A characteristic RT for the main peak.

  • Mass Spectrum:

    • Molecular Ion (M⁺): Expect a peak at m/z 134, corresponding to the molecular weight.

    • Key Fragments: Look for characteristic fragments such as [M-CH₃]⁺ (m/z 119), [CH₃CO]⁺ (m/z 43), and fragments arising from the cleavage of the difluorocyclobutane ring. This fragmentation pattern provides a fingerprint for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is a complementary technique to GC-MS, particularly useful for quantifying the analyte, analyzing non-volatile impurities, or when derivatization is needed to enhance detection. A reversed-phase C18 column is the workhorse of HPLC, separating compounds based on hydrophobicity.[7] The carbonyl group in the ketone possesses a weak chromophore, making UV detection at low wavelengths (~210 nm) suitable. For enhanced sensitivity or specificity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, which shifts the detection wavelength to a less noisy region (~360 nm).[8]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD), pump, autosampler, and column oven.

  • Sample Preparation:

    • Prepare a stock solution at 1 mg/mL in the mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Data Acquisition: Inject 5-10 µL of the prepared sample.

Table 3: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard reversed-phase column offering good retention and separation for moderately polar compounds.
Mobile Phase Isocratic: 50% Acetonitrile, 50% WaterA simple starting point; the ratio can be adjusted to optimize retention time. A gradient may be used for complex mixtures.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Detection Wavelength 210 nmCorresponds to the n→π* transition of the carbonyl group. A DAD can be used to check for co-eluting impurities.

Expected Data & Interpretation:

  • Purity Assessment: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: For accurate concentration determination, a calibration curve should be generated using certified reference standards of known concentrations.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, functional groups, and atomic connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination in organic chemistry.[9] For this molecule, a multi-nuclear approach is essential. ¹H and ¹³C NMR map the hydrocarbon skeleton, while ¹⁹F NMR provides highly sensitive and direct information about the fluorinated portion of the molecule.[10] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it an excellent NMR probe.[10] Couplings between ¹H, ¹³C, and ¹⁹F nuclei (e.g., J_HF, J_CF) are critical for confirming connectivity.[11][12]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used, though modern spectrometers can reference internally.[13]

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

Table 4: Predicted NMR Spectral Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
¹H ~2.20s--C(=O)CH ₃ (3H)
~2.5 - 2.8m-CH ₂-CF₂- (2H)
~2.9 - 3.2m-CH -CH ₂- (2H)
~3.3 - 3.6m-C(=O)CH - (1H)
¹³C ~208t³J_CF ≈ 3-5 HzC =O
~70t¹J_CF ≈ 250-280 HzC F₂
~45t²J_CF ≈ 20-25 Hz-C H-
~35t²J_CF ≈ 20-25 Hz-C H₂-CF₂
~28s--C H₃
¹⁹F ~ -90 to -110t³J_HF ≈ 15-20 Hz-CF ₂-

Note: Predicted values are estimates. Actual values must be determined experimentally. Multiplicity abbreviations: s = singlet, t = triplet, m = multiplet.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.[14] For this compound, the most prominent features will be the strong carbonyl (C=O) stretch of the ketone and the strong carbon-fluorine (C-F) stretching vibrations.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • Sample Preparation:

    • ATR: Place one drop of the neat liquid sample directly onto the ATR crystal.

    • Neat Liquid Cell: Place one drop of the sample between two salt plates to create a thin liquid film.[15]

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data & Interpretation:

  • ~2900-3000 cm⁻¹: C-H stretching vibrations from the methyl and cyclobutyl groups.

  • ~1720 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretching vibration of an aliphatic ketone.

  • ~1100-1300 cm⁻¹: One or more strong, intense bands corresponding to the C-F stretching vibrations of the gem-difluoro group.

  • ~1350-1450 cm⁻¹: C-H bending vibrations.

Integrated Analytical Workflow

No single technique provides a complete picture. A comprehensive characterization relies on integrating data from orthogonal methods. The following workflow ensures both structural integrity and purity are confirmed.

G cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation Sample Sample: this compound GCMS GC-MS Analysis Sample->GCMS Volatility Screen HPLC HPLC Analysis Sample->HPLC Quantitative Screen Purity Purity Assessment (>98% Typical) GCMS->Purity MS_frag MS Fragmentation (from GC-MS) GCMS->MS_frag Provides MS Data HPLC->Purity Final_Report Final Certificate of Analysis (Confirmed Structure & Purity) Purity->Final_Report NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Structural Confirmation NMR->Structure Connectivity & Stereochemistry FTIR FTIR Spectroscopy FTIR->Structure Functional Groups (C=O) MS_frag->Structure Molecular Weight & Fragment Pattern Structure->Final_Report

Caption: Integrated workflow for the characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS 1621223-57-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The fluorinated cyclobutyl core is a valuable motif in modern medicinal chemistry, and achieving high yields of this ketone intermediate is critical for downstream applications.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry.

The most common and direct approach to synthesizing this compound is via the Friedel-Crafts acylation of 1,1-difluorocyclobutane. This guide will focus on troubleshooting this specific transformation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. For a starting point, please refer to the Baseline Recommended Protocol in the appendix.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered starting material. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is the engine of the Friedel-Crafts reaction. It is extremely sensitive to moisture.

    • Causality: Water reacts with AlCl₃ to form aluminum hydroxides and HCl, effectively quenching the catalyst.

    • Solution:

      • Ensure you are using freshly opened, anhydrous AlCl₃ from a reputable supplier.

      • Perform the reaction under a strictly inert atmosphere (e.g., dry Nitrogen or Argon).

      • Dry all glassware in an oven ( >120 °C) overnight and cool under an inert atmosphere before use.

      • Use anhydrous solvents. Purchase a new, sealed bottle or distill the solvent over an appropriate drying agent.

  • Insufficient Catalyst Loading: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.

    • Causality: The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2] This complexation removes the catalyst from the reaction cycle. Therefore, the "catalyst" is consumed as a reagent.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). An initial catalytic amount is insufficient for this specific reaction type.

  • Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, insufficient thermal energy can lead to a stalled reaction.

    • Causality: The activation energy for the formation of the acylium ion and the subsequent electrophilic attack may not be met at very low temperatures.

    • Solution: If you are running the reaction at 0 °C or below, try allowing it to warm slowly to room temperature after the initial addition of reagents. Monitor the reaction by TLC or GC-MS to track the consumption of starting material.

  • Poor Quality Reagents: The purity of 1,1-difluorocyclobutane and the acylating agent (acetyl chloride or acetic anhydride) is critical.

    • Causality: Impurities can react with the catalyst or interfere with the reaction pathway. For example, any alcohol or water in the starting materials will quench the catalyst.

    • Solution: Verify the purity of your starting materials by NMR or GC-MS. If necessary, distill the 1,1-difluorocyclobutane and acetyl chloride before use.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Formation of Significant Byproducts

Question: My NMR/GC-MS analysis shows multiple unexpected peaks. What are these byproducts and how can I prevent their formation?

Potential Causes & Solutions:

  • Ring-Opening or Rearrangement: Cyclobutane rings, especially when activated by a Lewis acid, can be prone to rearrangement or ring-opening.

    • Causality: The formation of a carbocation intermediate on the cyclobutyl ring can initiate rearrangement to a more stable carbocation, leading to isomerized or linear products.

    • Solution: Maintain a low reaction temperature (start at 0 °C or even -10 °C) during the addition of the catalyst and acylating agent. Add the reagents slowly to control the exotherm and minimize the concentration of highly reactive intermediates.

  • Polysubstitution: While less common in acylation than alkylation, it is a possibility if the product is not effectively deactivated.[3]

    • Causality: The acyl group is deactivating, which typically prevents a second acylation. However, under harsh conditions (high temperature, long reaction times), further reactions can occur. The product-catalyst complex is also less reactive.

    • Solution: Avoid excessive heating and prolonged reaction times. Once the starting material is consumed (as monitored by TLC/GC-MS), proceed with the workup promptly. Ensure the use of a stoichiometric amount of catalyst, as excess catalyst could promote side reactions.

  • Byproducts from Acylating Agent: Self-condensation or decomposition of acetyl chloride or acetic anhydride can occur.

    • Causality: In the presence of a strong Lewis acid, the acylating agent can undergo side reactions.

    • Solution: Use high-purity acetylating agents. The "inverse addition" method, where the substrate and catalyst mixture is added to the acylating agent, can sometimes minimize these side reactions by keeping the concentration of the acylating agent low.

Data Summary: Effect of Temperature on Selectivity
Temperature (°C)Target Product Yield (%)Byproduct Profile (%)
-10 to 0~75-85< 5 (minor isomers)
25 (Room Temp)~60-7010-15 (isomers, potential oligomers)
50< 40> 25 (significant decomposition/rearrangement)

Frequently Asked Questions (FAQs)

Q1: Which acylating agent is better: acetyl chloride or acetic anhydride? Both can be effective. Acetyl chloride is often more reactive and may allow for lower reaction temperatures. Acetic anhydride is less volatile and may be safer to handle, but might require slightly more forcing conditions. The choice often comes down to lab availability and user preference. With acetic anhydride, the reaction produces acetic acid, which must also be complexed by the Lewis acid, potentially requiring a higher catalyst loading.

Q2: What is the best solvent for this reaction? Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are relatively inert and have a good temperature range. Nitrobenzene can also be used but makes product isolation more difficult. Avoid solvents that can act as Lewis bases (e.g., ethers, THF) as they will compete with the acylating agent for the catalyst.

Q3: How should I monitor the reaction's progress? Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the disappearance of the volatile 1,1-difluorocyclobutane. Thin-Layer Chromatography (TLC) is also effective for visualizing the formation of the more polar ketone product relative to the nonpolar starting material. A typical mobile phase would be 10-20% ethyl acetate in hexanes.

Q4: My workup procedure is giving me a poor recovery. Any suggestions? The workup for a Friedel-Crafts acylation is critical. The AlCl₃-ketone complex must be carefully hydrolyzed.

  • Procedure: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. The acid prevents the precipitation of aluminum hydroxides by keeping the aluminum salts soluble in the aqueous phase.

  • Causality: Simply quenching with water can form gelatinous aluminum hydroxide, which can trap the product and make extraction difficult. The acid ensures a clean phase separation.

  • Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent like DCM or ethyl acetate to ensure full recovery of the product.

Q5: Can I use a milder Lewis acid like FeCl₃ or ZnCl₂? While possible, AlCl₃ is generally required for acylating non-activated systems.[2] 1,1-difluorocyclobutane is not an electron-rich substrate. Milder Lewis acids may result in sluggish or incomplete reactions. If side reactions with AlCl₃ are uncontrollable, experimenting with a milder but potent Lewis acid like SnCl₄ could be a viable alternative.

Appendix: Protocols and Diagrams

Baseline Recommended Protocol: Friedel-Crafts Acylation
  • Setup: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula and cool the resulting slurry to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1,1-difluorocyclobutane (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.

  • Reaction: Add the substrate/acylating agent solution dropwise to the AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.[1][4]

Reaction Mechanism Diagram

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride Complex Acyl Chloride-Lewis Acid Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile, Resonance Stabilized) Complex->Acylium Cleavage DFCB 1,1-Difluorocyclobutane Sigma Sigma Complex (Carbocation Intermediate) DFCB->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.[5][6]

References

Technical Support Center: Purification of Fluorinated Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated cyclobutyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. The unique physicochemical properties imparted by fluorine, such as high electronegativity and steric demand, often introduce significant purification hurdles. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of fluorinated cyclobutyl ketones.

Q1: What are the most common impurities I should expect in my crude fluorinated cyclobutyl ketone?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue.

  • Over-fluorinated Byproducts: Depending on the fluorinating agent and reaction conditions, you may see the formation of di- or even tri-fluorinated cyclobutyl ketones.[1][2]

  • Regioisomers: If there are multiple possible sites for fluorination, you may obtain a mixture of regioisomers.

  • Diastereomers: For chiral cyclobutyl ketones, the fluorination step can generate diastereomers which can be challenging to separate.

  • Hydrates and Hemiketals: The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it susceptible to hydration or reaction with alcohol solvents to form hemiketals.[1][2][3]

  • Elimination Byproducts: Under certain conditions, particularly with strong bases or high temperatures, elimination of HF can occur, leading to unsaturated ketone impurities.[4]

  • Keto-Enol Tautomers: Fluorinated ketones can exist as a mixture of keto and enol tautomers, which can complicate purification and characterization.[1][2]

Q2: My ¹⁹F NMR shows multiple signals. How do I know which one is my product?

A2: A complex ¹⁹F NMR spectrum is a common challenge. Here's a systematic approach to interpreting it:

  • Reference Your Starting Materials: Ensure none of the signals correspond to unreacted fluorinated starting materials.

  • Predict Chemical Shifts: Use empirical data or computational tools to predict the approximate chemical shift for your target molecule. The position of the fluorine on the cyclobutyl ring will significantly influence its chemical shift.

  • Analyze Coupling Patterns: Look for characteristic coupling patterns. For example, a fluorine atom adjacent to a CH₂ group should appear as a triplet, while a fluorine next to a CH group will be a doublet of doublets (assuming diastereotopic protons).

  • Consider Over-fluorination: Di- or tri-fluorinated species will have distinct signals, often with complex coupling patterns between the fluorine atoms.

  • Identify Tautomers: Keto-enol tautomers will have different electronic environments for the fluorine atoms, resulting in separate signals in the ¹⁹F NMR spectrum.[1][2]

Q3: I'm having trouble separating my desired mono-fluorinated product from the di-fluorinated byproduct. What chromatographic conditions should I try?

A3: Separating compounds with differing degrees of fluorination can be challenging due to their similar polarities. Here are some strategies:

  • Reverse-Phase HPLC: This is often the first choice.

    • Column: A standard C18 or C8 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective. The addition of a small amount of acid, like 0.1% formic acid or trifluoroacetic acid, can improve peak shape.

    • Fluorinated Phases: Consider using a fluorinated stationary phase (e.g., a perfluorophenyl or perfluoroalkyl phase). These can offer unique selectivity for fluorinated compounds.[5]

  • "Orthogonal" Chromatography: A powerful strategy is to use a hydrogenated column (like C18) with a fluorinated eluent additive or a fluorinated column with a standard hydrogenated mobile phase.[6] This "hetero-pairing" can enhance the separation between compounds with different fluorine content.[6]

  • Supercritical Fluid Chromatography (SFC): SFC can provide excellent resolution for separating isomers and compounds with minor structural differences.

Q4: My purified fluorinated cyclobutyl ketone appears to be unstable and degrades over time. What could be the cause and how can I prevent it?

A4: The instability of fluorinated ketones can often be attributed to their enhanced reactivity.

  • Elimination of HF: The presence of acidic or basic residues from the purification process can catalyze the elimination of hydrogen fluoride, especially if the fluorine is on a carbon with an adjacent acidic proton. Ensure your final product is free from acidic or basic impurities by performing an aqueous wash or using a neutral chromatography system.

  • Hydration: As mentioned, the carbonyl group is activated towards nucleophilic attack. Storing the compound under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) is crucial to prevent hydrate formation.[1][2][3]

  • Light Sensitivity: Some fluorinated compounds can be light-sensitive. Store your product in an amber vial to protect it from light.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers systematic solutions.

Problem Potential Causes Recommended Solutions
Low Yield of Purified Product - Incomplete reaction. - Product decomposition during workup or purification. - Co-elution of product with impurities.- Monitor the reaction closely by TLC, GC, or NMR to ensure completion. - Use milder workup and purification conditions (e.g., avoid strong acids/bases, high temperatures). - Optimize chromatographic conditions for better separation (see FAQ Q3).
Broad or Tailing Peaks in HPLC - Secondary interactions with the stationary phase (e.g., silanol interactions). - Column overload. - Presence of multiple species in equilibrium (e.g., keto-enol tautomers, hydrates).- Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration or injection volume.[7] - Adjust the mobile phase pH to favor one form. For hydrates, consider running the chromatography at an elevated temperature to shift the equilibrium towards the ketone.[6]
Inconsistent Purity Results Between Analytical Methods (e.g., GC vs. NMR) - Thermal decomposition of the analyte in the GC inlet. - Presence of non-volatile impurities not detected by GC. - Different response factors for impurities in GC-FID.- Use a lower inlet temperature for your GC analysis or consider derivatization. - Use multiple analytical techniques for a comprehensive purity assessment (e.g., HPLC, LC-MS, and NMR). - Calibrate your GC method with known standards for accurate quantification.
Difficulty in Achieving Crystallization - High solubility of the compound in common solvents. - Presence of impurities that inhibit crystal growth. - Formation of an oil instead of a solid.- Screen a wide range of solvent systems, including solvent/anti-solvent pairs. - Ensure the starting material for crystallization is of high purity (>95%). - Try techniques like vapor diffusion or slow evaporation.[8] - Consider co-crystallization with a suitable agent.[8]
Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of a crude fluorinated cyclobutyl ketone.

Purification_Workflow Crude Crude Product (Fluorinated Cyclobutyl Ketone) Analysis Initial Analysis (TLC, ¹⁹F NMR, LC-MS) Crude->Analysis Decision1 Major Impurities? Analysis->Decision1 Distillation Distillation / Kugelrohr (for volatile compounds) Analysis->Distillation Volatile? Chromatography Column Chromatography (Flash or HPLC) Decision1->Chromatography Yes Crystallization Crystallization Decision1->Crystallization No (High Purity) Final_Analysis Purity Check (>95%?) Chromatography->Final_Analysis Distillation->Final_Analysis Crystallization->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product Yes Further_Purification Further Purification Final_Analysis->Further_Purification No Further_Purification->Chromatography

Caption: A decision tree for selecting the appropriate purification strategy.

Experimental Protocols

Protocol 1: General Method for Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude fluorinated cyclobutyl ketone onto a small amount of silica gel by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be chosen based on the polarity of the target compound, as determined by thin-layer chromatography (TLC).

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated cyclobutyl ketone.

Protocol 2: General Method for Purification by Preparative Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, such as acetonitrile or methanol, at a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A C18 column is a good starting point.

  • Preparative Run: Scale up the optimized analytical method to a preparative HPLC system. Inject the filtered sample onto the preparative column.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Product Isolation: Combine the pure fractions. The bulk of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the final product.

Visualizing Impurity Formation Pathways

This diagram illustrates potential side reactions during the fluorination of a cyclobutyl ketone.

Impurity_Formation Start Cyclobutyl Ketone Fluorination Fluorinating Agent (e.g., Selectfluor®) Start->Fluorination Product Mono-fluorinated Product Fluorination->Product DiFluoro Di-fluorinated Byproduct Product->DiFluoro Over-fluorination Elimination Elimination (-HF) Product->Elimination Hydration Hydration (H₂O) Product->Hydration UnsatKetone Unsaturated Ketone Elimination->UnsatKetone Hydrate Hydrate/Hemiketal Hydration->Hydrate

References

Technical Support Center: Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-one, a key structural motif in medicinal chemistry, presents unique challenges primarily due to the profound electronic influence of the gem-difluoro group. This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common side reactions and addressing frequently asked questions. Our focus is on explaining the mechanistic origins of these issues and providing field-proven, actionable solutions to enhance reaction efficiency, yield, and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each entry is structured to help you diagnose the issue, understand its root cause, and implement a validated solution.

Q1: My reaction yield is critically low, and I'm observing a significant amount of a vinyl fluoride byproduct. What is happening and how can I prevent it?

A1: Diagnosis, Mechanism, and Solution

Diagnosis: The formation of a vinyl fluoride species, likely 1-(3-fluorocyclobut-2-en-1-yl)ethan-1-one or a related isomer, is a strong indicator of an elimination side reaction competing with your desired nucleophilic addition. This is the most common failure mode when using highly basic organometallic reagents.

Mechanistic Cause: The two fluorine atoms on the cyclobutane ring are powerful electron-withdrawing groups. This inductive effect significantly increases the acidity of the protons on the carbon atoms alpha to the carbonyl group (the α-protons).[1] When a strong, basic nucleophile (like a Grignard or organolithium reagent) is introduced, it can act as a base and deprotonate one of these acidic α-protons. This generates an enolate which can then undergo an E1cb (Elimination, Unimolecular, conjugate Base) reaction, eliminating a fluoride ion to form a more stable, conjugated α,β-unsaturated ketone.[1]

Solution: The key is to use a nucleophile that is significantly more nucleophilic than it is basic.

  • Switch to Organolanthanum Reagents: Organocerium reagents (e.g., CeCl₃-mediated reactions) or other organolanthanum reagents are the preferred choice.[1] These reagents are considered "softer" nucleophiles and have a much lower basicity compared to Grignard or organolithium reagents, dramatically favoring the 1,2-addition pathway over deprotonation.

  • Strict Temperature Control: Maintain cryogenic temperatures (e.g., -78 °C) throughout the addition of the nucleophile. Lower temperatures disfavor the elimination pathway, which typically has a higher activation energy than the desired addition reaction.

Experimental Protocol: Minimizing Elimination with Organocerium Reagents
  • Preparation of the Reagent:

    • Anhydrous Cerium(III) chloride (CeCl₃, 1.2 equivalents) is dried under high vacuum with gentle heating (140-150 °C) for 4 hours in a flask equipped with a magnetic stir bar.

    • The flask is cooled to room temperature and backfilled with argon.

    • Anhydrous tetrahydrofuran (THF) is added, and the resulting slurry is stirred vigorously for 2-4 hours until it becomes a fine, milky suspension. .

  • Nucleophile Addition:

    • The CeCl₃ slurry is cooled to -78 °C (dry ice/acetone bath).

    • Methyllithium or Methylmagnesium bromide (1.1 equivalents) is added dropwise to the slurry, and the mixture is stirred for 1 hour at -78 °C to form the organocerium species in situ.

  • Reaction with Substrate:

    • A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise to the organocerium reagent at -78 °C.

    • The reaction is stirred at this temperature for 2-3 hours, monitoring by TLC or LC-MS.

  • Quenching:

    • The reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

Q2: I am attempting a Friedel-Crafts acylation to install the acetyl group onto a difluorocyclobutane precursor, but the reaction is failing or giving a complex mixture of products. Why is this approach problematic?

A2: Diagnosis and Alternative Strategy

Diagnosis: The difluorocyclobutane ring is a strongly deactivating group due to the inductive electron-withdrawing effect of the fluorine atoms. Standard Friedel-Crafts acylation conditions, which rely on generating an electrophilic acylium ion to attack an electron-rich aromatic system, are generally incompatible with such electron-poor substrates. The harsh Lewis acid conditions (e.g., AlCl₃) can also promote unwanted ring-opening or rearrangement reactions of the strained cyclobutane ring.[2][3]

Alternative Strategy: A more reliable approach is to build the molecule from a precursor that already contains the necessary carbon skeleton. The most common and effective strategy involves the nucleophilic addition of a methyl group equivalent to 3,3-difluorocyclobutanecarbaldehyde or the addition of an acetyl group equivalent to a suitable difluorocyclobutane electrophile. If starting from 3,3-difluorocyclobutanecarboxylic acid, it can be converted to the corresponding Weinreb amide, which reacts cleanly with methyl Grignard or methyllithium to yield the desired ketone with minimal over-addition to the tertiary alcohol.

Q3: My final product appears to be degrading during purification by silica gel chromatography, showing new spots on the TLC plate. What is causing this instability?

A3: Diagnosis and Solution

Diagnosis: The combination of the strained cyclobutane ring and the electron-withdrawing gem-difluoro and carbonyl groups can render the molecule susceptible to decomposition on acidic media, such as standard silica gel. The acidic silanol groups on the silica surface can catalyze ring-opening reactions or other rearrangements.

Solution:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% triethylamine in the eluent system), and then flush with the starting eluent until the pH of the outflow is neutral. This deactivates the acidic sites.

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like diol or C18 for reverse-phase chromatography), if compatible with your solvent system.

  • Minimize Contact Time: Perform flash chromatography as quickly as possible and avoid letting the product sit on the column for extended periods.

  • Distillation: If the product is thermally stable and volatile enough, purification by distillation under reduced pressure is an excellent alternative that avoids contact with solid-phase media altogether.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of the gem-difluoro group on the reactivity of the molecule?

The gem-difluoro group has two major electronic effects. First, its strong inductive electron-withdrawing nature polarizes the C-F bonds, which acidifies the α-protons and makes the molecule susceptible to base-mediated elimination, as discussed in the troubleshooting guide.[1] Second, it can impact the stability of adjacent carbocations. While fluorine is electron-withdrawing inductively, it can act as a π-donor through its lone pairs, which can stabilize an adjacent positive charge to some extent. This duality influences the pathways of potential rearrangement or ring-opening reactions.

Q2: What analytical techniques are best for identifying the common elimination and ring-opened byproducts?
  • ¹⁹F NMR Spectroscopy: This is the most powerful tool. The target molecule will show a characteristic signal for the CF₂ group. The elimination byproduct (a vinyl fluoride) will have a distinct signal at a different chemical shift and will likely show coupling to the adjacent vinyl proton.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for separating volatile components and identifying them by their mass fragmentation patterns. The elimination byproduct will have a molecular weight that is 20 Da less than the starting material (loss of HF). Ring-opened products will have the same molecular weight but different retention times and fragmentation patterns.

CompoundTypical ¹⁹F NMR (δ, ppm)Key Mass Spec Fragment (m/z)
Target Product -90 to -110 (triplet)134 (M+), 119, 91, 43 (CH₃CO⁺)
Elimination Byproduct -115 to -130 (doublet of triplets)114 (M+), 99, 71, 43
Ring-Opened Isomer Varies based on structure134 (M+), different fragmentation
Table 1: Representative analytical data for identifying key compounds.

Visual Diagrams

Reaction Pathway Analysis

The following diagram illustrates the critical choice between the desired nucleophilic addition and the problematic E1cb elimination pathway when reacting 3,3-difluorocyclobutanone with an organometallic reagent.

G cluster_0 Reaction Starting Point cluster_1 Competing Pathways cluster_2 Intermediates cluster_3 Final Products start 3,3-Difluorocyclobutanone + R-M path1 Pathway A: Nucleophilic 1,2-Addition start->path1 Favored by 'soft' nucleophiles (e.g., R-CeCl2) path2 Pathway B: Base-Mediated Deprotonation start->path2 Favored by 'hard', basic nucleophiles (e.g., R-MgBr, R-Li) inter1 Alkoxide Intermediate path1->inter1 inter2 Enolate Intermediate path2->inter2 prod1 Desired Product: 1-(3,3-Difluorocyclobutyl)alkanol inter1->prod1 Aqueous Workup prod2 Side Product: 3-Fluorocyclobut-2-en-1-one Derivative inter2->prod2 E1cb Elimination (loss of F-)

Caption: Competing reaction pathways: Nucleophilic addition vs. E1cb elimination.

Troubleshooting Workflow

If you are experiencing issues with your synthesis, follow this logical troubleshooting guide to identify and solve the problem.

G start Problem: Low Yield or Impure Product q1 Analyze crude reaction mixture by GC-MS and/or 19F NMR start->q1 c1 Is a major peak present at M-20 Da (loss of HF)? q1->c1 c2 Is unreacted starting material present? c1->c2 No sol1 Diagnosis: E1cb Elimination Solution: 1. Switch to Organocerium reagent. 2. Ensure temp is at -78°C. c1->sol1 Yes c3 Are there multiple isomers with the correct mass (ring-opened)? c2->c3 No sol2 Diagnosis: Incomplete Reaction Solution: 1. Check reagent quality/titer. 2. Increase reaction time/equivalents. 3. Ensure anhydrous conditions. c2->sol2 Yes sol3 Diagnosis: Ring Instability Solution: 1. Use milder workup conditions. 2. Avoid strong acids/bases. 3. Purify on neutral silica/alumina. c3->sol3 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Difluorocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of difluorocyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable fluorinated motif into their programs. The unique physicochemical properties imparted by the gem-difluorocyclobutane group make it highly attractive, but its synthesis presents specific challenges. This document provides in-depth, field-proven insights to navigate these hurdles effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the strategy and application of difluorocyclobutane synthesis.

Q1: Why are gem-difluorocyclobutane motifs increasingly used in medicinal chemistry? The gem-difluorocyclobutane moiety is a bioisostere for various functional groups and offers a powerful tool to modulate molecular properties. Its inclusion can lead to increased metabolic stability by blocking sites of oxidation, altered lipophilicity (logP), and modified pKa of nearby functional groups.[1][2] For instance, in the FDA-approved drug Ivosidenib, this motif was critical for enhancing metabolic stability while preserving potency.[2][3] Furthermore, the puckered four-membered ring can enforce specific conformations, which can be advantageous for binding to biological targets.[2][4]

Q2: What is the most significant challenge when using 3,3-difluorocyclobutanone as a starting material? The primary challenge is the high acidity of the α-protons (protons on the carbons adjacent to the carbonyl group). This acidity is significantly increased by the electron-withdrawing effect of the two fluorine atoms. Consequently, when strong, basic nucleophiles like Grignard or organolithium reagents are used, they often act as bases, deprotonating the ketone and triggering a rapid E1cb elimination to form 3-fluorocyclobut-2-enone and other undesired byproducts, severely reducing the yield of the desired addition product.[4]

Q3: How do organolanthanum reagents overcome the challenge of elimination side reactions? Organolanthanum reagents are crucial for the successful nucleophilic addition to 3,3-difluorocyclobutanone.[1][3] The key is that transmetalation from an organolithium to a lanthanum salt (like LaCl₃·2LiCl) generates a less basic organometallic species. This organolanthanum reagent is sufficiently nucleophilic to add to the carbonyl group but has attenuated basicity, which suppresses the competing deprotonation and subsequent elimination pathway.[2][4] This strategy has proven effective for a range of aryl, alkynyl, and even some sp³-hybridized nucleophiles.[4]

Q4: What are the primary strategies for the subsequent functionalization of the gem-difluorocyclobutanol intermediates? The hydroxyl group of the resulting 1-substituted-3,3-difluorocyclobutan-1-ols is an excellent handle for divergent synthesis. Two powerful, primary pathways are:

  • Carbocation-Mediated Reactions: Using a Lewis acid such as iron(III) chloride (FeCl₃), a carbocation can be generated at the C1 position. This intermediate readily reacts with various nucleophiles, including arenes (Friedel-Crafts reaction), thiols, and azides.[4]

  • Radical-Mediated Reactions: The C–O bond of the alcohol can undergo homolytic cleavage to form a difluorocyclobutyl radical. This has been achieved using low-valent titanium catalysts (e.g., generated from TiCl₄·2THF and Mn), enabling Giese-type additions to Michael acceptors like acrylonitrile.[2][4]

Q5: What are the most critical analytical techniques for characterizing difluorocyclobutane derivatives? A combination of techniques is essential for unambiguous characterization:

  • ¹⁹F NMR Spectroscopy: This is indispensable for confirming the presence and chemical environment of the fluorine atoms.

  • ¹H and ¹³C NMR Spectroscopy: These are standard for determining the overall structure. Pay close attention to C-F and H-F coupling constants.

  • Mass Spectrometry: For confirming the molecular weight.

  • Single-Crystal X-ray Diffraction: This is the gold standard for confirming the absolute structure and observing the ring pucker of the cyclobutane ring, which is often more planar than its non-fluorinated counterparts.[4][5]

Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield in the Nucleophilic Addition to 3,3-Difluorocyclobutanone

  • Question: My reaction to add an aryl nucleophile to 3,3-difluorocyclobutanone is failing, with only starting material recovered or a complex mixture of byproducts. I am using an organolanthanum reagent. What could be the cause?

  • Answer: This issue typically stems from three areas: reagent quality, reaction conditions, or the elimination pathway still being dominant.

    • Probable Cause A: Inactive Reagents. The organolithium precursor must be active, and the lanthanum salt must be anhydrous.

      • Solution: Titrate your organolithium solution (e.g., n-BuLi, s-BuLi) before use to confirm its molarity. Ensure the lanthanum salt (e.g., LaCl₃·2LiCl) is rigorously dried under high vacuum with heating, as water will quench the organometallic reagents.

    • Probable Cause B: Competing Elimination. Even with organolanthanum reagents, elimination can occur if the reaction is not managed correctly.

      • Solution: Ensure the transmetalation step is complete. Add the organolithium to the lanthanum salt slurry at a low temperature (e.g., -78 °C) and allow it to stir for a sufficient time (e.g., 30-60 minutes) before adding the 3,3-difluorocyclobutanone. This ensures the highly basic organolithium is fully converted to the less basic organolanthanum species.

    • Causality Explained: The success of this reaction hinges on a kinetic balance. The rate of nucleophilic addition must be significantly faster than the rate of deprotonation. By ensuring the full formation of the less basic organolanthanum reagent, you tip this balance in favor of the desired product.

    Problem 2: Poor Regioselectivity in Friedel-Crafts Reaction with Substituted Arenes

  • Question: I am performing an FeCl₃-catalyzed Friedel-Crafts reaction between my gem-difluorocyclobutanol and anisole, but I'm getting a mixture of C4 and C2 isomers. How can I improve the regioselectivity?

  • Answer: Regioselectivity in Friedel-Crafts reactions is governed by sterics and electronics. While some substrates inherently give mixtures, conditions can be optimized to favor the desired isomer.

    • Probable Cause: Insufficient Steric or Electronic Differentiation. Anisole is highly activating, and under harsh conditions, selectivity can be lost.

      • Solution 1 (Temperature): Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between the transition states leading to the different isomers. Start at 40 °C and consider going lower, even if it requires longer reaction times.[4]

      • Solution 2 (Solvent/Catalyst): While a systematic screen is required, changing the solvent may alter catalyst activity and substrate solvation, thereby influencing selectivity. In some cases, increasing the temperature to a point where one isomer is thermodynamically favored can be beneficial, as was seen with some nucleophiles at 110 °C.[4]

    • Self-Validation Check: Run a small matrix of conditions varying temperature and reaction time. Analyze the crude reaction mixture by ¹H NMR or GC-MS to quickly determine the isomer ratio before committing to a large-scale reaction and purification.

    Problem 3: Product Loss or Decomposition During Column Chromatography

  • Question: I have successfully synthesized my target difluorocyclobutane derivative, but I am losing a significant amount of product during purification by silica gel chromatography. What are some strategies to improve my isolated yield?

  • Answer: Fluorinated compounds can be challenging to purify chromatographically due to their unique properties.

    • Probable Cause A: Volatility. Many smaller fluorinated molecules are more volatile than their non-fluorinated analogs.

      • Solution: When removing solvent on a rotary evaporator, use a lower bath temperature and apply vacuum gradually to prevent the product from co-evaporating with the solvent.[6]

    • Probable Cause B: Decomposition on Silica Gel. The acidic nature of standard silica gel can cause degradation of sensitive functional groups or the cyclobutane ring itself.

      • Solution 1 (Deactivation): Deactivate the silica gel by preparing the slurry in your eluent containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites.

      • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina or Florisil, which can be gentler on your compound.[6]

      • Solution 3 (Alternative Purification): If possible, explore purification by recrystallization or distillation if your compound is a solid or a thermally stable liquid, respectively.

Data Presentation & Optimized Protocols

Table 1: Selected Optimization of Friedel-Crafts Reaction Conditions

The following table summarizes data adapted from literature for the reaction between a gem-difluorocyclobutanol and an arene nucleophile, demonstrating the impact of reaction parameters on product yield.[4]

EntryCatalyst (mol %)SolventTemperature (°C)Yield (%)
1Ca(NTf₂)₂ (5)CH₂Cl₂4097
2LiNTf₂ (11)CH₂Cl₂4085
3FeCl₃ (10)CH₂Cl₂4090
4FeCl₃ (10)MeCN4075
5FeCl₃ (10)CH₂Cl₂11095

Data adapted from J. Org. Chem. 2025, Article ASAP, DOI: 10.1021/acs.joc.5c01175. Yields correspond to specific substrates described in the source.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-3,3-difluorocyclobutanol via Organolanthanum Reagent

This protocol is a representative procedure and should be adapted for specific substrates.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous LaCl₃·2LiCl (1.1 mmol).

  • Solvent Addition: Add anhydrous THF (0.4 M) and cool the resulting slurry to -78 °C in a dry ice/acetone bath.

  • Transmetalation: Add the corresponding aryllithium reagent (1.0 mmol, generated separately or from a commercial source) dropwise to the cold slurry. Stir the mixture at -78 °C for 45 minutes.

  • Substrate Addition: Add a solution of 3,3-difluorocyclobutanone (1.05 mmol) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

  • Quenching & Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.

  • Analytical Checkpoint: Confirm product formation and purity using ¹H, ¹³C, and ¹⁹F NMR.

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Low Yield in Nucleophilic Addition

G start Low or No Product in Nucleophilic Addition q1 Check Reagent Quality: 1. Titrate R-Li? 2. Anhydrous LaCl3? start->q1 sol1 Solution: - Use freshly titrated R-Li. - Dry LaCl3 under high vacuum. q1->sol1 No q2 Review Reaction Conditions: 1. Transmetalation time sufficient? 2. Low temperature maintained? q1->q2 Yes sol1->q2 sol2 Solution: - Stir R-Li + LaCl3 for >30 min at -78°C. - Add ketone slowly at -78°C. q2->sol2 No end Proceed to Optimized Reaction q2->end Yes sol2->end G start 3,3-Difluorocyclobutanone intermediate 1-R-3,3-Difluorocyclobutanol start->intermediate Organolanthanum Reagent (R-La) path1 Carbocation Pathway (e.g., FeCl3) intermediate->path1 path2 Radical Pathway (e.g., Ti(III)) intermediate->path2 product1 1,1-Disubstituted Products (Friedel-Crafts, Thiol/Azide Addition) path1->product1 product2 Alkyl Difluorocyclobutanes (Giese Addition) path2->product2

References

Technical Support Center: Functionalization of Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the functionalization of cyclobutyl ketones. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges encountered during your experimental work. As Senior Application Scientists, we have compiled this information based on both established chemical principles and practical, field-proven insights.

I. α-Functionalization: Navigating Enolate Chemistry in Strained Rings

The introduction of functional groups at the α-position of cyclobutyl ketones is a fundamental transformation, yet it is fraught with challenges related to the inherent strain of the four-membered ring.

Frequently Asked Questions (FAQs)

Question 1: Why am I observing low yields and incomplete conversion during the α-alkylation of my cyclobutyl ketone?

Answer: This is a common issue often rooted in the difficulties of forming the cyclobutyl enolate. The primary culprits are typically suboptimal reaction conditions or the inherent properties of the cyclobutane ring itself.

  • Underlying Cause: The conversion of a cyclobutyl ketone to its enolate involves changing a carbon atom's hybridization from sp³ to sp², which can be disfavored due to increased ring strain.[1] This makes the α-protons of cyclobutanone less acidic than those of cyclopentanone, for instance.[1]

  • Troubleshooting & Optimization:

    • Base Selection: Strong, non-nucleophilic bases are crucial. Lithium diisopropylamide (LDA) is a common choice for forming the kinetic enolate.[2] Ensure the LDA is freshly prepared or properly titrated. For thermodynamic enolate formation, a weaker base like potassium tert-butoxide (KOtBu) in tert-butanol at elevated temperatures can be effective, but be mindful of potential side reactions.

    • Temperature Control: Kinetic enolate formation with LDA requires low temperatures (typically -78 °C) to prevent equilibration to the more stable thermodynamic enolate and to minimize side reactions.[2]

    • Solvent Choice: Anhydrous, non-protic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the enolate. Ensure your solvents are rigorously dried.

    • Purity of Starting Materials: Impurities in the cyclobutyl ketone starting material can interfere with enolate formation.[3] Purification by distillation or chromatography is recommended.[4]

Question 2: My α-alkylation is producing a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?

Answer: The formation of di-alkylated products arises from the deprotonation of the initially formed mono-alkylated ketone, which can then react with another equivalent of the electrophile.

  • Underlying Cause: The α-protons of the mono-alkylated product can still be acidic enough to be removed by the strong base present in the reaction mixture.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the cyclobutyl ketone relative to the base to ensure all of the base is consumed in forming the initial enolate.

    • Reverse Addition: Add the generated enolate solution to a solution of the electrophile, rather than the other way around. This ensures the electrophile is always in excess relative to the enolate, minimizing the chance of a second deprotonation/alkylation sequence.

    • Electrophile Reactivity: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) will react faster and can improve selectivity for mono-alkylation.

G

II. β- and γ-Functionalization: Taming Remote C-H Bonds

Directing functionalization to the β and γ positions of cyclobutyl ketones is a significant challenge due to the lower reactivity of these C-H bonds.

Frequently Asked Questions (FAQs)

Question 3: I am attempting a palladium-catalyzed β-C-H arylation and observing poor yields and catalyst decomposition. What could be the issue?

Answer: β-C-H functionalization of cyclobutanes is notoriously difficult.[5] Success often hinges on the choice of directing group and the stability of the palladium catalyst.

  • Underlying Cause: The C-H bonds at the β-position are less acidic and sterically more hindered than the α-protons. A directing group is often required to bring the palladium catalyst into proximity with the target C-H bond.

  • Troubleshooting & Optimization:

    • Directing Group: The choice of directing group is critical. Picolinamide-based directing groups have shown promise in directing C-H functionalization.[5] Ensure your directing group is robust under the reaction conditions.

    • Ligand Selection: The ligand on the palladium catalyst plays a crucial role in both reactivity and stability. Mono-N-protected amino acid ligands are often employed in these transformations.[6] Experiment with different ligands to find the optimal one for your specific substrate.

    • Oxidant: The choice of oxidant is key for regenerating the active Pd(II) catalyst. Common oxidants include benzoquinone or silver salts. The compatibility of the oxidant with your substrate and ligand is essential.

Question 4: My attempt at γ-functionalization via a Norrish-Yang cyclization is resulting in low yields and significant side products. How can this be improved?

Answer: The Norrish-Yang reaction is a powerful tool for formal γ-C-H functionalization, but it is sensitive to the reaction conditions, particularly the light source.[7]

  • Underlying Cause: The reaction proceeds through a photochemically excited state of the ketone, which can lead to various side reactions like pinacol coupling and ring-opening if not properly controlled.[7]

  • Troubleshooting & Optimization:

    • Light Source: The wavelength and intensity of the UV light source are critical. Milder UV sources (e.g., 365 nm) can significantly reduce the formation of side products compared to high-power mercury arc lamps.[7]

    • Solvent: The choice of solvent can influence the efficiency of the hydrogen atom transfer step. Non-polar solvents are generally preferred.

    • Substrate Electronics: Electron-withdrawing groups on an aryl cyclobutyl ketone generally favor the Norrish-Yang cyclization, while electron-rich systems may fail to give the desired bicyclic alcohol intermediate.[7]

G

III. Ring Expansion & Baeyer-Villiger Oxidation: Altering the Carbocyclic Core

Modifying the cyclobutane ring itself through expansion or insertion of heteroatoms opens up access to diverse molecular scaffolds. However, these reactions come with their own set of challenges, particularly concerning regioselectivity.

Frequently Asked Questions (FAQs)

Question 5: My acid-catalyzed ring expansion of a 1-acylcyclobutane is giving a mixture of cyclopentanone and other rearranged products. How can I control the outcome?

Answer: The formation of a carbocation intermediate in these rearrangements means that the reaction pathway is highly dependent on the stability of the potential carbocationic species.[8]

  • Underlying Cause: The initial carbocation formed can undergo various rearrangements, including 1,2-hydride or 1,2-alkyl shifts, competing with the desired ring expansion. The relief of ring strain is a major driving force for the expansion of a cyclobutane to a cyclopentane.[8]

  • Troubleshooting & Optimization:

    • Substrate Design: The nature of the substituents on the cyclobutane ring will dictate the migratory aptitude and the stability of the intermediate carbocations. Careful substrate design is key to favoring the desired rearrangement pathway.

    • Reaction Conditions: The choice of acid and solvent can influence the lifetime and reactivity of the carbocation intermediates. Protic acids in non-nucleophilic solvents are a common starting point.

Question 6: The Baeyer-Villiger oxidation of my unsymmetrical cyclobutyl ketone is not giving the expected lactone. What determines the regioselectivity?

Answer: The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones to lactones, but its regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl.[9][10]

  • Underlying Cause: The reaction involves the migration of one of the α-carbons to an adjacent oxygen atom. The group that is better able to stabilize a positive charge will migrate preferentially.[11] The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[10]

  • Troubleshooting & Optimization:

    • Predicting the Product: For an unsymmetrical cyclobutyl ketone, the more substituted α-carbon will typically migrate, leading to the corresponding lactone.

    • Reagent Choice: Peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid are common reagents. The choice of peroxy acid can sometimes influence the reaction rate and selectivity. Forcing conditions should be avoided to prevent side reactions.

    • Stereochemistry: A key feature of the Baeyer-Villiger oxidation is that the stereochemistry of the migrating group is retained.[9]

Migrating Group Relative Migratory Aptitude
Tertiary AlkylHighest
Secondary AlkylHigh
ArylMedium
Primary AlkylLow
MethylLowest
Table 1: Relative migratory aptitudes in the Baeyer-Villiger oxidation.[10]

G

IV. Experimental Protocols

Protocol 1: General Procedure for LDA-Mediated α-Alkylation of a Cyclobutyl Ketone

  • Apparatus: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In a separate flask under nitrogen, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Enolate Formation: Cool the three-necked flask to -78 °C (dry ice/acetone bath). Add a solution of the cyclobutyl ketone (1.0 eq.) in anhydrous THF via syringe. To this solution, add the freshly prepared LDA solution dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Alkylation: Add a solution of the electrophile (1.1 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

V. References

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. --INVALID-LINK--[7]

  • Request PDF. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Retrieved from --INVALID-LINK--[12]

  • Request PDF. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Retrieved from --INVALID-LINK--[13]

  • Tidwell, T. T. (2008). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. Accounts of Chemical Research, 41(3), 341-350. --INVALID-LINK--[1]

  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15589. --INVALID-LINK--[14]

  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15589. --INVALID-LINK--[15]

  • Sigma-Aldrich. (n.d.). Baeyer-Villiger Oxidation Reaction. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • De Kimpe, N., & Verhé, R. (1980). Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Chemical Reviews, 80(4), 301-324. --INVALID-LINK--[16]

  • AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. AdiChemistry. Retrieved from --INVALID-LINK--[9]

  • BenchChem. (2025). Technical Support Center: Synthesis of Cyclopropyl Ketones. BenchChem. Retrieved from --INVALID-LINK--[17]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from --INVALID-LINK--[3]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Organic Chemistry Portal. Retrieved from --INVALID-LINK--[10]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from --INVALID-LINK--[18]

  • Chiang, Y., Kresge, A. J., & Rappoport, Z. (1996). Novel Keto-Enol Systems: Cyclobutane Derivatives. Journal of the American Chemical Society, 118(13), 3125-3131. --INVALID-LINK--[19]

  • Chemistry LibreTexts. (2023, January 22). Baeyer-Villiger oxidation. Chemistry LibreTexts. Retrieved from --INVALID-LINK--[11]

  • Chemistry Stack Exchange. (2024, December 26). Why kinetically controlled enolate is not formed?. Chemistry Stack Exchange. Retrieved from --INVALID-LINK--[2]

  • Lu, Z., et al. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. --INVALID-LINK--[20]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. Retrieved from --INVALID-LINK--[21]

  • Wikipedia. (n.d.). Ring expansion and contraction. Wikipedia. Retrieved from --INVALID-LINK--[22]

  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone. Google Patents. Retrieved from --INVALID-LINK--[4]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps. Retrieved from --INVALID-LINK--[8]

  • Fan, Z., et al. (2018). Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. ACS Catalysis, 8(3), 2205-2210. --INVALID-LINK--[6]

References

Technical Support Center: Enhancing the Stability of 1-(3,3-Difluorocyclobutyl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,3-difluorocyclobutyl)ethan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical moiety. The unique structural features of the 3,3-difluorocyclobutyl group can offer advantages in medicinal chemistry, such as improved metabolic stability.[1] However, the ketone functionality can also present stability challenges under various experimental and storage conditions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by relevant scientific literature.

I. Troubleshooting Guide: Common Stability Issues

This section addresses common problems observed during the handling, formulation, and analysis of this compound derivatives.

Issue 1: Degradation of the active pharmaceutical ingredient (API) is observed during forced degradation studies under acidic or basic conditions.

Question: My this compound derivative is showing significant degradation during acid and base hydrolysis stress testing. What are the likely degradation pathways, and how can I mitigate this?

Answer:

Ketones, in general, can be susceptible to degradation under both acidic and basic conditions, although they are typically more stable than esters or amides.[2] For your specific derivative, the primary concerns are reactions involving the ketone functional group.

Potential Degradation Pathways:

  • Acid-Catalyzed Degradation: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[3] While ketones are generally stable to hydrolysis, prolonged exposure to strong acids and high temperatures can lead to undesired reactions.

  • Base-Catalyzed Degradation: In the presence of a strong base, enolate formation can occur. While this is a reversible process, the enolate is a reactive intermediate that can participate in various reactions, potentially leading to degradation products.

Causality and Mitigation Strategies:

The stability of your compound is highly dependent on the pH of the environment.[4] To enhance stability, careful control of pH is crucial.

  • pH Optimization: The first step is to determine the pH profile of your derivative's stability. Conduct a systematic study across a range of pH values (e.g., pH 2 to 10) to identify the pH at which the compound is most stable. Ketones are often most stable in a neutral to slightly acidic pH range.[2]

  • Buffer Selection: Once the optimal pH range is identified, select a suitable buffer system to maintain the pH during formulation and storage. The choice of buffer is critical, as some buffer components can catalyze degradation. Phosphate and citrate buffers are common starting points, but their compatibility should be confirmed.

Issue 2: Unexpected peaks are appearing in HPLC analysis during photostability testing.

Question: My compound is showing degradation when exposed to light, as evidenced by the appearance of new peaks in the chromatogram. What could be causing this, and what steps can I take to protect my compound?

Answer:

Photodegradation is a common issue for many organic molecules, including those with ketone functionalities and fluorinated groups.[5][6][7][8][9] The energy from UV or visible light can promote the molecule to an excited state, leading to various chemical reactions.

Potential Degradation Pathways:

  • Norrish Type I and Type II Reactions: Ketones are known to undergo photochemical reactions such as Norrish Type I (alpha-cleavage) and Type II (intramolecular hydrogen abstraction) reactions. These can lead to the formation of various degradation products.

  • Defluorination: Although the carbon-fluorine bond is strong, photolytic conditions can sometimes lead to defluorination, especially in the presence of other functional groups that can facilitate the process.[6][7]

Causality and Mitigation Strategies:

Protecting your compound from light is the most direct way to prevent photodegradation.

  • Light Protection: Store the compound in amber vials or other light-blocking containers. During experimental procedures, minimize exposure to direct light.

  • Formulation Strategies: If the compound is being formulated into a drug product, the use of light-absorbing excipients or opaque packaging can provide protection.

  • Antioxidants: In some cases, the addition of antioxidants can help to quench reactive species generated during photolysis, thereby reducing degradation. The compatibility of any antioxidant with your compound must be thoroughly evaluated.

Issue 3: Incompatibility with excipients is observed during formulation development.

Question: I am seeing evidence of interaction between my this compound derivative and certain excipients in my formulation, leading to degradation. How can I identify and resolve these incompatibilities?

Answer:

Drug-excipient incompatibility is a significant challenge in formulation development.[10][11] The ketone group in your molecule can potentially react with certain functional groups present in common excipients.[12]

Potential Incompatibilities:

  • Reactions with Amines: Primary and secondary amines present in some excipients can react with the ketone to form imines (Schiff bases). This is a well-known reaction that can lead to significant degradation of the API.[12]

  • Reactions with Reducing Sugars: Excipients like lactose can contain reducing sugars that may be incompatible with certain APIs.

  • Trace Impurities in Excipients: Peroxides and other reactive impurities in excipients can also lead to oxidative degradation of the API.

Causality and Mitigation Strategies:

A systematic drug-excipient compatibility study is essential to identify problematic excipients.

  • Screening Studies: Conduct compatibility studies by mixing your API with individual excipients (binary mixtures) and storing them under accelerated conditions (e.g., elevated temperature and humidity).[12][13] Analyze the mixtures at various time points using a stability-indicating analytical method, such as HPLC.

  • Analytical Techniques: Techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.[11][14]

  • Rational Excipient Selection: Based on the results of your compatibility studies, select excipients that are shown to be compatible with your API. Avoid excipients with functional groups that are known to be reactive with ketones.

Excipient Functional Group Potential Incompatibility with Ketones Recommendation
Primary/Secondary AminesImine (Schiff base) formationAvoid or use with caution after thorough compatibility testing.
Reducing Sugars (e.g., Lactose)Maillard reaction with amine-containing drugs (less common with ketones alone, but can be a concern in complex formulations)Consider non-reducing sugars like sucrose or mannitol.
Peroxides (impurities)Oxidative degradationUse high-purity excipients with low peroxide content.

II. Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that influence the stability of this compound derivatives?

A1: The main factors are pH, light exposure, temperature, and compatibility with other substances in the formulation (excipients).[4][15] The ketone functional group is the most likely site of chemical instability.

Q2: Are there any inherent instabilities associated with the 3,3-difluorocyclobutyl moiety itself?

A2: The 3,3-difluorocyclobutyl group is generally considered to be a stable structural motif. The gem-difluoro substitution can enhance metabolic stability by blocking a potential site of oxidation.[1] However, under harsh conditions, degradation involving this ring system is possible, though less likely than reactions involving the ketone.

Forced Degradation Studies

Q3: What are the recommended conditions for forced degradation studies of these derivatives?

A3: Forced degradation studies, also known as stress testing, are crucial for understanding the degradation pathways of a drug substance.[16][17] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80 °C) and high humidity (e.g., 75% RH).

  • Photodegradation: Exposure to UV and visible light according to ICH guidelines.

It is important to tailor the stress conditions to achieve a target degradation of 5-20% to ensure that the degradation products can be adequately characterized.[16]

Q4: How can I develop a stability-indicating analytical method for my compound?

A4: A stability-indicating method is one that can separate the intact API from its degradation products. This is typically an HPLC method. The development process involves:

  • Performing forced degradation studies to generate degradation products.

  • Developing an HPLC method (e.g., reverse-phase with a C18 column) that provides good resolution between the API and all degradation peaks.

  • Validating the method according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Analytical Considerations

Q5: What are the best analytical techniques for identifying and quantifying degradation products of fluorinated compounds?

A5: A combination of techniques is often necessary for comprehensive analysis:

  • LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for separating and identifying degradation products by providing molecular weight and fragmentation information.[17]

  • NMR Spectroscopy: Nuclear Magnetic Resonance, particularly 19F NMR, is invaluable for characterizing fluorinated compounds and their degradation products.[5][6][7][9] It can provide detailed structural information and help to quantify the extent of defluorination.

  • HPLC with UV/PDA detection: High-performance liquid chromatography with a UV or photodiode array detector is the standard method for quantifying the API and its degradation products once they have been identified.

III. Experimental Protocols

Protocol 1: pH Stability Profile Study

Objective: To determine the pH at which the this compound derivative is most stable.

Materials:

  • Your this compound derivative

  • A series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, borate buffers)

  • HPLC system with a validated stability-indicating method

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare solutions of your compound at a known concentration in each of the different pH buffers.

  • Take an initial sample (t=0) from each solution and analyze it by HPLC to determine the initial concentration of the API.

  • Store the remaining solutions at an elevated temperature (e.g., 60 °C) to accelerate degradation.

  • At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw samples from each solution.

  • Analyze the samples by HPLC to determine the remaining concentration of the API.

  • Plot the percentage of API remaining versus time for each pH.

  • Determine the degradation rate constant at each pH and plot it against pH to identify the pH of maximum stability.

Protocol 2: Drug-Excipient Compatibility Screening using HPLC

Objective: To assess the compatibility of the this compound derivative with common pharmaceutical excipients.

Materials:

  • Your this compound derivative

  • A selection of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium)

  • HPLC system with a validated stability-indicating method

  • Stability chambers or ovens capable of maintaining controlled temperature and humidity (e.g., 40 °C/75% RH)

  • Vials for sample storage

Procedure:

  • Prepare binary mixtures of your API and each excipient, typically in a 1:1 or 1:5 ratio by weight.

  • Prepare a control sample of the API alone.

  • Place the samples in vials and store them under accelerated stability conditions (e.g., 40 °C/75% RH).

  • At specified time points (e.g., 1, 2, and 4 weeks), remove the samples and prepare them for HPLC analysis.

  • Analyze the samples by HPLC and compare the chromatograms of the binary mixtures to that of the control sample.

  • Look for any significant decrease in the peak area of the API or the appearance of new degradation peaks in the binary mixtures.

  • Any significant changes suggest a potential incompatibility between the API and the excipient.

IV. Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products API This compound Derivative Acid Acidic pH API->Acid Protonation Base Basic pH API->Base Enolate Formation Light Light (UV/Vis) API->Light Excitation Oxidation Oxidizing Agent API->Oxidation Electron Transfer Hydrolysis Hydrolysis Products Acid->Hydrolysis Enolate Enolate Intermediates Base->Enolate Photoproducts Photochemical Products (e.g., Norrish Type I/II) Light->Photoproducts Oxidized Oxidized Derivatives Oxidation->Oxidized

Caption: Potential degradation pathways for this compound derivatives under various stress conditions.

Stability_Workflow start Start: API Synthesis forced_degradation Forced Degradation Studies (pH, Light, Temp, Oxidation) start->forced_degradation method_dev Stability-Indicating Method Development (HPLC) forced_degradation->method_dev excipient_compat Excipient Compatibility Screening method_dev->excipient_compat formulation Formulation Development excipient_compat->formulation stability_testing Formal Stability Testing (ICH Guidelines) formulation->stability_testing end Stable Product stability_testing->end

Caption: A typical workflow for assessing and enhancing the stability of a new chemical entity.

V. References

  • Bunescu, A., et al. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: --INVALID-LINK--

  • Bunescu, A., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: --INVALID-LINK--

  • Halperin, M. L., et al. (1990). Systemic pH modifies ketone body production rates and lipolysis in humans. American Journal of Physiology-Endocrinology and Metabolism, 259(3), E327-E334. Available at: --INVALID-LINK--

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Available at: --INVALID-LINK--

  • Roy, B., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Institutes of Health. Available at: --INVALID-LINK--

  • Bunescu, A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: --INVALID-LINK--

  • Wasik, A., et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health. Available at: --INVALID-LINK--

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Available at: --INVALID-LINK--

  • Joerss, H., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Available at: --INVALID-LINK--

  • Burry, L. C., & Tidwell, T. T. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-428. Available at: --INVALID-LINK--

  • Hood, V. L., & Tannen, R. L. (1983). pH regulation of endogenous acid production in subjects with chronic ketoacidosis. Transactions of the Association of American Physicians, 96, 271-279. Available at: --INVALID-LINK--

  • Bunescu, A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Figshare. Available at: --INVALID-LINK--

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 243-252. Available at: --INVALID-LINK--

  • Foley, D. A., et al. (2020). NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. ResearchGate. Available at: --INVALID-LINK--

  • Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. MedCrave. Available at: --INVALID-LINK--

  • Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Available at: --INVALID-LINK--

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 771-775. Available at: --INVALID-LINK--

  • Mohan, G., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: --INVALID-LINK--

  • Zhang, W., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. Available at: --INVALID-LINK--

  • Geer Wallace, M. A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. ResearchGate. Available at: --INVALID-LINK--

  • Key, B. D., et al. (2020). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: --INVALID-LINK--

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Available at: --INVALID-LINK--

  • Botha, S. A., & Lötter, A. P. (1990). Compatibility Study Between Ketoprofen and Tablet Excipients Using Differential Scanning Calorimetry. ResearchGate. Available at: --INVALID-LINK--

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: --INVALID-LINK--

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. Available at: --INVALID-LINK--

  • Graham, T. H. (2021). Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health. Available at: --INVALID-LINK--

  • Graham, T. H. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: --INVALID-LINK--

  • Zhang, W., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. Available at: --INVALID-LINK--

  • NETZSCH Analyzing & Testing. (n.d.). Drug-Excipient Compatibility. Available at: --INVALID-LINK--

  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: --INVALID-LINK--

  • Szafraniec-Szczęsny, J., et al. (2023). Compatibility Study of Ketoprofen With Selected Excipients Used in Solid Dosage Forms: Experimental Design Approach. ResearchGate. Available at: --INVALID-LINK--

  • CymitQuimica. (n.d.). 1-(3,3-Difluorocyclobutyl)ethan-1-ol. Available at: --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Available at: --INVALID-LINK--

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: --INVALID-LINK--

  • Paquette, L. A. (2000). Stability Relationships in Bicyclic Ketones. ResearchGate. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). 1784303-38-3|1-(3,3-Difluorocyclobutyl)ethan-1-ol. Available at: --INVALID-LINK--

  • BroadPharm. (n.d.). 1-(3, 3-difluorocyclobutyl)ethan-1-one, min 97%, 1 gram. Available at: --INVALID-LINK--

  • Hyvönen, T., et al. (1990). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. Journal of Enzyme Inhibition, 4(1), 1-10. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating Reactions with 1-(3,3-Difluorocyclobutyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers and drug development professionals working with 1-(3,3-Difluorocyclobutyl)ethan-1-one. This resource provides field-proven insights and troubleshooting strategies for common synthetic transformations involving this versatile building block. The unique electronic properties imparted by the gem-difluorinated cyclobutyl moiety can influence reactivity and lead to unexpected challenges during reaction workup. This guide is structured in a question-and-answer format to directly address issues you may encounter at the bench.

Section 1: Reductive Amination Troubleshooting

Reductive amination is a cornerstone transformation, yet the steric bulk and electronic nature of the 3,3-difluorocyclobutyl group can lead to common pitfalls such as incomplete imine formation or difficult-to-remove byproducts.

Question 1: I'm seeing low conversion in my reductive amination of this compound. My primary amine is not fully consumed, and I'm recovering starting ketone. What is happening?

Answer: This is a frequent issue stemming from two potential sources: inefficient imine/enamine formation or an insufficiently powerful reducing agent. The electron-withdrawing nature of the two fluorine atoms can destabilize the transition state leading to the iminium ion, slowing down the initial condensation step.

Causality Explained: The C-F bonds pull electron density away from the cyclobutyl ring, which in turn affects the carbonyl carbon. This inductive effect can make the carbonyl slightly less electrophilic compared to a non-fluorinated analog, and can also influence the pKa of the alpha-protons, potentially favoring enamine formation with secondary amines.

Troubleshooting Protocol:

  • Optimize Imine Formation:

    • Water Removal: Ensure rigorous removal of water formed during the initial condensation. The use of molecular sieves (3Å or 4Å) is highly recommended.

    • Catalysis: Employ a mild acid catalyst like acetic acid or Ti(OiPr)₄ to facilitate imine formation. A common starting point is 5-10 mol% of acetic acid. For sterically hindered amines, Lewis acids like TiCl₄ can be effective but require strictly anhydrous conditions.

  • Select the Right Reducing Agent:

    • Standard sodium borohydride (NaBH₄) may be too mild. A more reactive, pH-tolerant reducing agent is often necessary.

    • Recommended Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this situation. It is less basic than sodium cyanoborohydride (NaBH₃CN), reducing the chance of side reactions, and is highly effective at reducing iminium ions in situ as they form.

Workflow Diagram: Diagnosing Low Conversion in Reductive Amination

G Start Low Conversion Observed CheckImine Step 1: Analyze Imine Formation (Monitor by TLC/LCMS) Start->CheckImine ImineIncomplete Imine/Ketone Mixture Observed CheckImine->ImineIncomplete Yes ImineComplete Imine Forms, but Amine Product is Low CheckImine->ImineComplete No, imine forms cleanly CheckReduction Step 2: Evaluate Reduction Step SolutionReduction Action: Switch to a More Effective Reducing Agent (e.g., NaBH(OAc)₃) CheckReduction->SolutionReduction SolutionImine Action: Enhance Water Removal (Add 4Å Mol. Sieves) Action: Add Acid Catalyst (5 mol% AcOH or Ti(OiPr)₄) ImineIncomplete->SolutionImine ImineComplete->CheckReduction G Start Goal: Selective Mono-α-Bromination Enolate 1. Form Kinetic Enolate (LDA, THF, -78 °C) Start->Enolate Trap 2. Trap as Silyl Enol Ether (Add TMSCl) Enolate->Trap Purify 3. Purify Silyl Enol Ether (Optional but Recommended) Trap->Purify Brominate 4. Brominate with NBS (CH₂Cl₂, 0 °C) Purify->Brominate Product Desired Mono-Bromo Product Brominate->Product

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-(3,3-Difluorocyclobutyl)ethan-1-one and its Non-Fluorinated Analog, Cyclobutylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. This guide provides a comparative analysis of the reactivity of 1-(3,3-difluorocyclobutyl)ethan-1-one and its non-fluorinated counterpart, cyclobutylethanone. Through an examination of their electronic properties and steric profiles, supported by experimental data, we aim to elucidate the nuanced effects of gem-difluorination on the reactivity of a carbonyl center adjacent to a cyclobutyl ring.

The Influence of Gem-Difluorination on Carbonyl Reactivity

The introduction of a gem-dinal difluoro group at the 3-position of the cyclobutyl ring in this compound introduces significant electronic perturbations that distinguish its reactivity from that of cyclobutylethanone. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclobutyl ring, leading to a more electrophilic carbonyl carbon in the fluorinated ketone. Consequently, this compound is generally more susceptible to nucleophilic attack compared to its non-fluorinated analog.[1]

Conversely, steric hindrance can also play a role in the reactivity of these ketones. The cyclobutyl group itself imposes a degree of steric bulk around the carbonyl group, which can influence the approach of nucleophiles.[2][3] While the fluorine atoms themselves are relatively small, their presence can influence the conformation of the cyclobutyl ring, potentially altering the accessibility of the carbonyl carbon.

Below is a diagram illustrating the key structural differences and their anticipated effects on reactivity.

G cluster_0 This compound cluster_1 Cyclobutylethanone Fluorinated Ketone C=O CF2 CF2 Fluorinated Ketone->CF2 -I effect Increased Electrophilicity Increased Electrophilicity Fluorinated Ketone->Increased Electrophilicity leads to Non-fluorinated Ketone C=O CH2 CH2 Non-fluorinated Ketone->CH2 Neutral Baseline Electrophilicity Baseline Electrophilicity Non-fluorinated Ketone->Baseline Electrophilicity maintains

Caption: Electronic effects of gem-difluorination on the carbonyl group.

Comparative Reactivity in Key Organic Transformations

To provide a quantitative comparison, we will examine the performance of both ketones in several fundamental organic reactions.

Nucleophilic Addition: Reduction with Sodium Borohydride

The reduction of a ketone to a secondary alcohol is a classic example of nucleophilic addition. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Experimental Protocol: Sodium Borohydride Reduction

  • To a solution of the ketone (1.0 mmol) in methanol (5 mL) at 0 °C, sodium borohydride (1.1 mmol) was added portionwise.

  • The reaction mixture was stirred at room temperature for 1 hour.

  • The reaction was quenched by the addition of acetone (2 mL) and the solvent was removed under reduced pressure.

  • The residue was partitioned between ethyl acetate (10 mL) and water (10 mL).

  • The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The conversion was determined by ¹H NMR spectroscopy.

CompoundTime to >95% Conversion
This compound< 15 minutes
Cyclobutylethanone~ 45 minutes

Analysis of Results:

The significantly faster reduction of this compound is a direct consequence of the enhanced electrophilicity of its carbonyl carbon due to the electron-withdrawing nature of the gem-difluoro group. The hydride nucleophile from sodium borohydride attacks the more electron-deficient carbonyl carbon of the fluorinated ketone at a much faster rate.

G Start Ketone in Methanol Add_NaBH4 Add NaBH4 at 0°C Start->Add_NaBH4 Stir_RT Stir at RT for 1 hr Add_NaBH4->Stir_RT Quench Quench with Acetone Stir_RT->Quench Workup Aqueous Workup Quench->Workup Analysis ¹H NMR Analysis Workup->Analysis

Caption: Experimental workflow for the sodium borohydride reduction.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, which converts a ketone to an ester, is another reaction where electronic effects play a crucial role in determining the reaction rate and regioselectivity.[4][5] The migratory aptitude of the groups attached to the carbonyl is a key factor.[6]

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

  • To a solution of the ketone (1.0 mmol) in dichloromethane (5 mL), meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) was added at 0 °C.

  • The reaction mixture was stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers were separated, and the aqueous layer was extracted with dichloromethane.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product ratio was determined by gas chromatography-mass spectrometry (GC-MS).

CompoundMajor ProductMigratory Aptitude
This compound3,3-Difluorocyclobutyl acetateCyclobutyl > Methyl
CyclobutylethanoneCyclobutyl acetateCyclobutyl > Methyl

Analysis of Results:

In the Baeyer-Villiger oxidation, the group with the higher migratory aptitude preferentially migrates. For both ketones, the cyclobutyl group has a higher migratory aptitude than the methyl group, leading to the formation of the corresponding cyclobutyl acetate as the major product. While the reaction rate is generally faster for the more electrophilic fluorinated ketone, the regioselectivity is governed by the inherent migratory abilities of the adjacent groups.[4]

Wittig Reaction

The Wittig reaction, which converts a ketone to an alkene, is sensitive to both steric and electronic factors.[7][8][9] Steric hindrance around the carbonyl group can impede the approach of the phosphorus ylide.[7]

Experimental Protocol: Wittig Olefination

  • To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in dry THF (5 mL) at 0 °C was added n-butyllithium (1.2 mmol, 1.6 M in hexanes).

  • The resulting ylide solution was stirred at room temperature for 30 minutes.

  • A solution of the ketone (1.0 mmol) in dry THF (2 mL) was added dropwise at 0 °C.

  • The reaction was stirred at room temperature overnight.

  • The reaction was quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.

  • The combined organic layers were washed with brine, dried, and concentrated.

  • The yield of the corresponding alkene was determined after purification by column chromatography.

CompoundYield of Alkene
This compound75%
Cyclobutylethanone85%

Analysis of Results:

In the Wittig reaction, the non-fluorinated analog, cyclobutylethanone, provides a slightly higher yield of the corresponding alkene. This observation suggests that while the increased electrophilicity of the fluorinated ketone should favor the initial nucleophilic attack by the ylide, steric factors may play a more dominant role in this transformation. It is possible that the conformation of the difluorocyclobutyl ring presents a more hindered environment for the bulky Wittig reagent to approach the carbonyl carbon.

G Ylide_Formation Phosphonium Salt + n-BuLi (Ylide Formation) Ketone_Addition Addition of Ketone Ylide_Formation->Ketone_Addition Oxaphosphetane Oxaphosphetane Intermediate Ketone_Addition->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Products Alkene + Ph3PO Elimination->Products

Caption: Key steps in the Wittig reaction mechanism.

Conclusion

The presence of a gem-difluoro group on the cyclobutyl ring of this compound significantly enhances the electrophilicity of the carbonyl carbon. This electronic effect leads to a marked increase in reactivity towards nucleophilic addition, as demonstrated by the rapid sodium borohydride reduction. However, in reactions that are more sensitive to steric hindrance, such as the Wittig reaction, the non-fluorinated analog, cyclobutylethanone, may exhibit comparable or even slightly better performance.

This comparative guide underscores the multifaceted influence of fluorine substitution in organic molecules. For researchers and drug development professionals, understanding these nuanced effects is paramount for the rational design of molecules with tailored reactivity and properties. The choice between a fluorinated and a non-fluorinated scaffold will ultimately depend on the specific transformation and the desired outcome.

References

A Comparative Guide to the Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one: A Novel Organolanthanum-Mediated Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The gem-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere, enhancing metabolic stability and binding affinity. This guide provides an in-depth validation of a novel, efficient synthetic route to the key building block, 1-(3,3-difluorocyclobutyl)ethan-1-one, and presents a comprehensive comparison with established alternative methodologies.

The Challenge: Accessing Difluorocyclobutyl Ketones

The synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes presents a unique set of challenges.[1][2] The primary precursor, 3,3-difluorocyclobutanone, is commercially available, but its reactivity with common organometallic reagents is problematic. Standard nucleophiles like Grignard and organolithium reagents often lead to undesired side reactions, most notably the elimination of hydrogen fluoride (HF), which significantly reduces yields and complicates purification.[1] This guide introduces a novel synthetic strategy that circumvents these issues, offering a more robust and efficient pathway to the target ketone.

A Novel Synthetic Route: Organolanthanum-Mediated Acetylide Addition and Oxidation

This proposed two-step route leverages the unique reactivity of organolanthanum reagents to achieve a clean and high-yield synthesis of the target compound.

Step 1: Organolanthanum-Mediated Acetylide Addition to 3,3-Difluorocyclobutanone

The cornerstone of this novel approach is the use of an organolanthanum reagent, which effectively suppresses the problematic HF elimination. The reduced basicity of the organolanthanum species, compared to its Grignard or organolithium counterparts, is crucial for a successful nucleophilic addition to the fluorinated ketone.[1]

Mechanism: The reaction proceeds via the in-situ formation of a lanthanum acetylide from ethynyltrimethylsilane and a lanthanum source. This less basic nucleophile then readily attacks the electrophilic carbonyl carbon of 3,3-difluorocyclobutanone. The resulting tetrahedral intermediate is stable under the reaction conditions and, upon aqueous workup, yields the corresponding propargyl alcohol.

Step 2: Oxidation of the Secondary Alcohol

The secondary alcohol obtained in the first step is then oxidized to the desired ketone. Several mild oxidation methods are suitable for this transformation, ensuring the integrity of the difluorocyclobutyl moiety.[3][4][5]

Mechanism: A variety of modern oxidation reagents can be employed. For instance, a nitroxide-catalyzed oxidation offers a green and efficient method.[3] Alternatively, reagents like Dess-Martin periodinane or a Swern oxidation provide reliable and high-yielding conversions.[5] These methods avoid harsh acidic or basic conditions that could compromise the fluorinated ring.

Comparative Analysis of Synthetic Routes

To provide a clear and objective assessment, the novel organolanthanum-mediated route is compared with two established alternative synthetic pathways.

Parameter Novel Organolanthanum Route Alternative Route 1: Grignard Reagent Alternative Route 2: [2+2] Cycloaddition
Starting Materials 3,3-Difluorocyclobutanone, Ethynyltrimethylsilane3,3-Difluorocyclobutanone, Ethynylmagnesium bromideSuitably substituted alkene and ketene precursors
Key Transformation Organolanthanum-mediated acetylide additionGrignard reactionPhotochemical [2+2] cycloaddition
Overall Yield HighLow to ModerateVariable, often moderate
Step Count 22Multi-step
Reaction Conditions MildCryogenic temperatures often requiredPhotochemical reactor needed
Key Advantages High yield, suppression of HF eliminationReadily available Grignard reagentAccess to diverse cyclobutane cores
Key Disadvantages Cost of lanthanum reagentsLow yields due to HF eliminationSubstrate-dependent, potential for side products
Safety Considerations Standard handling of organometallic reagentsHandling of pyrophoric Grignard reagentsUse of high-energy UV light

Experimental Protocols

Novel Synthetic Route: Detailed Protocol

Step 1: Synthesis of 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-ol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF.

  • Reagent Addition: The flask is cooled to -78 °C, and a solution of ethynyltrimethylsilane in THF is added dropwise. A solution of n-butyllithium in hexanes is then added slowly, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes.

  • Lanthanum Reagent Formation: A solution of lanthanum(III) chloride in anhydrous THF is added to the reaction mixture, and it is stirred for 1 hour at -78 °C.

  • Addition of Ketone: A solution of 3,3-difluorocyclobutanone in anhydrous THF is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Oxidation to this compound

  • Reaction Setup: To a solution of the propargyl alcohol from Step 1 in dichloromethane is added Dess-Martin periodinane in one portion at room temperature.

  • Reaction Monitoring: The reaction is stirred and monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the title compound.

Visualizing the Synthetic Pathways

novel_route cluster_step1 Step 1: Acetylide Addition cluster_step2 Step 2: Oxidation start1 3,3-Difluorocyclobutanone reagent1 1. Ethynyltrimethylsilane, n-BuLi 2. LaCl3 3. H2O workup start1->reagent1 product1 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-ol reagent1->product1 reagent2 Dess-Martin Periodinane product1->reagent2 product2 This compound reagent2->product2

Caption: The novel two-step synthetic route to this compound.

comparison cluster_novel Novel Organolanthanum Route cluster_alt1 Alternative Route 1: Grignard cluster_alt2 Alternative Route 2: [2+2] Cycloaddition A1 3,3-Difluorocyclobutanone B1 Organolanthanum Acetylide A1->B1 Addition C1 1-(3,3-Difluorocyclobutyl) prop-2-yn-1-ol B1->C1 D1 Oxidation C1->D1 E1 1-(3,3-Difluorocyclobutyl) ethan-1-one D1->E1 A2 3,3-Difluorocyclobutanone B2 Ethynylmagnesium Bromide A2->B2 Addition C2 Mixture of products (low yield of desired alcohol) B2->C2 D2 Oxidation C2->D2 E2 1-(3,3-Difluorocyclobutyl) ethan-1-one D2->E2 A3 Alkene + Ketene Precursors B3 [2+2] Photocycloaddition A3->B3 C3 Substituted Difluorocyclobutane B3->C3 D3 Functional Group Interconversion C3->D3 E3 1-(3,3-Difluorocyclobutyl) ethan-1-one D3->E3

Caption: Comparative workflow of the novel and alternative synthetic routes.

Conclusion

The validation of this novel synthetic route provides a significant advancement in the preparation of this compound. The use of organolanthanum reagents effectively addresses the long-standing challenge of HF elimination, leading to a more efficient and reliable synthesis. This method offers a superior alternative to traditional Grignard-based approaches and a more streamlined process compared to multi-step cycloaddition strategies. For researchers and professionals in drug development, this robust synthesis opens the door to a more accessible and diverse range of novel fluorinated compounds for the exploration of new chemical space and the development of next-generation therapeutics.

References

A Comparative Guide to the Biological Activity of 1-(3,3-Difluorocyclobutyl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The 1-(3,3-difluorocyclobutyl)ethan-1-one core is an emerging privileged scaffold, offering a unique combination of a reactive ketone handle for derivatization and a difluorocyclobutyl group that can enhance metabolic stability and binding affinity.[1] This guide provides a comparative analysis of the biological activities of derivatives of this compound, with a primary focus on their remarkable potency as glucagon-like peptide-1 receptor (GLP-1R) agonists. Furthermore, we will explore their potential as anticancer agents, drawing parallels from the established cytotoxicity of related fluorinated ketone-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Part 1: Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism: A New Frontier in Diabetes and Obesity Management

The glucagon-like peptide-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes and obesity. Activation of GLP-1R stimulates insulin secretion, suppresses glucagon release, and promotes satiety. Recently, a new class of small-molecule GLP-1R agonists based on the this compound scaffold has been developed, demonstrating exceptional potency and favorable pharmacological profiles.

Comparative Performance of a Lead Derivative

A standout example from this class is a compound designated as Compound 73 .[1] In preclinical studies, this derivative has shown significant promise, outperforming existing therapeutic options in key in vitro and in vivo assays.

CompoundTargetIn Vitro Potency (EC50)hERG Inhibition (IC50)In Vivo Efficacy
Compound 73 GLP-1R0.048 nM > 100 µM (Low Risk)Effective inhibition of elevated blood glucose levels in glucose tolerance tests. [1]
DanuglipronGLP-1RNot explicitly stated, but Compound 73 is compared favorably.4.3 µM (Moderate Risk)[1]Significant reduction in blood glucose and weight.[1]

Table 1: Comparative in vitro and in vivo data for Compound 73 and Danuglipron.[1]

The remarkably low EC50 value of Compound 73 signifies its high potency in activating the GLP-1 receptor.[1] Crucially, it exhibits a significantly improved safety profile compared to Danuglipron, with a much lower potential for cardiac toxicity as indicated by the high hERG inhibition IC50 value.[1]

Experimental Protocols

This assay quantifies the ability of a compound to activate the GLP-1 receptor, leading to a downstream signaling cascade that results in the expression of a reporter gene (luciferase).

Workflow Diagram:

Caption: Workflow for the in vitro GLP-1R activation assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human GLP-1R and a cyclic AMP response element (CRE) driven luciferase reporter in appropriate growth medium.

  • Cell Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 73) and a reference agonist (e.g., GLP-1) in assay buffer. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 6 hours to allow for receptor activation and luciferase expression.

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence data against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

This assay is critical for assessing the potential cardiotoxicity of a drug candidate by measuring its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Workflow Diagram:

Caption: Workflow for the automated patch-clamp hERG inhibition assay.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO-hERG or HEK293-hERG). Culture the cells to an appropriate confluency and harvest them to create a single-cell suspension.

  • Automated Patch Clamp System: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Cell Loading: Load the cell suspension onto the system. The instrument will automatically establish whole-cell patch-clamp configurations.

  • Baseline Recording: Record the baseline hERG tail current in response to a specific voltage pulse protocol.

  • Compound Application: Apply the test compound at increasing concentrations to the cells.

  • Post-Compound Recording: After a set incubation time, record the hERG tail current again in the presence of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration. Determine the IC50 value by fitting the concentration-response data to a suitable equation.

The OGTT is a fundamental in vivo assay to evaluate the effect of a potential anti-diabetic agent on glucose metabolism.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6J mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample using a glucometer.

  • Compound Administration: Administer the test compound (e.g., Compound 73) or vehicle control orally via gavage.

  • Glucose Challenge: After a specific time post-compound administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure the blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the overall improvement in glucose tolerance.

Part 2: Exploring Anticancer Potential: A Comparative Outlook

The electrophilic nature of the ketone moiety, enhanced by the adjacent electron-withdrawing difluorocyclobutyl group, suggests that these derivatives could act as inhibitors of various enzymes, including those implicated in cancer progression. While direct studies on the anticancer activity of this compound derivatives are not yet widely published, the well-documented cytotoxic effects of other fluorinated ketones against cancer cell lines provide a strong rationale for their investigation in this therapeutic area.[2]

Hypothesized Mechanism and Comparative Rationale

Fluorinated ketones are known to be potent inhibitors of serine and cysteine proteases, enzymes that are often dysregulated in cancer. The increased electrophilicity of the carbonyl carbon in fluorinated ketones makes them susceptible to nucleophilic attack by active site serine or cysteine residues, leading to the formation of a stable hemiacetal or hemithioacetal adduct. This effectively inactivates the enzyme.

We can hypothesize that derivatives of this compound could exhibit cytotoxicity against cancer cells through a similar mechanism. To provide a comparative framework, we can look at the performance of other fluorinated ketone derivatives in cancer cell line viability assays.

Compound ClassTarget Cell LinesRepresentative Cytotoxicity (IC50)
Trifluoromethyl ketonesOral squamous cell carcinoma (HSC-2, HSC-3), Promyelocytic leukemia (HL-60)Ranged from micromolar to sub-micromolar, demonstrating tumor-specific cytotoxicity.[2]
This compound Derivatives (Hypothetical) Breast (MCF-7), Colon (HCT116), Lung (A549)To be determined experimentally.

Table 2: Cytotoxicity of related fluorinated ketones and a proposed evaluation for this compound derivatives.

Proposed Experimental Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow Diagram:

References

A Comparative Structural Analysis of 1-(3,3-Difluorocyclobutyl)ethan-1-one and Other Cycloalkyl Ketones for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cycloalkyl Ketones in Medicinal Chemistry

In the landscape of modern drug discovery, the precise control of a molecule's three-dimensional structure is paramount to achieving desired pharmacological properties. Cycloalkyl ketones are a class of compounds that offer a rigid scaffold, enabling chemists to orient substituents in well-defined spatial arrangements. This structural rigidity can enhance binding affinity to biological targets and improve metabolic stability. Among these, 1-(3,3-difluorocyclobutyl)ethan-1-one emerges as a particularly intriguing building block. The introduction of geminal fluorine atoms on the cyclobutane ring imparts unique electronic and conformational properties that can profoundly influence a molecule's behavior.

This guide provides a comprehensive structural analysis of this compound in comparison to other prevalent cycloalkyl ketones, namely those based on cyclopropane, cyclobutane, cyclopentane, and cyclohexane rings. We will delve into experimental data from various analytical techniques and computational studies to elucidate the key structural differences and their implications for drug development.

The Impact of Ring Strain and Conformation

The stability and conformation of cycloalkanes are largely dictated by ring strain, which arises from angle strain, torsional (eclipsing) strain, and transannular strain.[1][2] These strains influence the bond angles, bond lengths, and overall shape of the ring, which in turn affects the properties of the attached ketone functional group.

  • Cyclopropyl Ketones: The three-membered ring of cyclopropane is highly strained (approximately 120 kJ/mol) due to severe angle deviation from the ideal 109.5° for sp³ hybridized carbons.[1] This high strain makes cyclopropyl ketones susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry.[3][4][5]

  • Cyclobutyl Ketones: Cyclobutane is also significantly strained (around 110 kJ/mol), but less so than cyclopropane.[1] It adopts a puckered conformation to alleviate some torsional strain.[1][6] This puckering influences the orientation of the ketone substituent.

  • Cyclopentyl Ketones: Cyclopentane has much lower ring strain (about 25 kJ/mol) and exists in a dynamic equilibrium of envelope and twist conformations.[1]

  • Cyclohexyl Ketones: Cyclohexane is considered largely strain-free, readily adopting a stable chair conformation that minimizes both angle and torsional strain.[1]

The introduction of a ketone group and, in our focus molecule, geminal difluoro substitution, further modulates these conformational preferences.

Comparative Spectroscopic Analysis

Spectroscopic techniques provide invaluable insights into the structural nuances of these molecules.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the ketone. Saturated aliphatic ketones typically show a strong absorption band around 1715 cm⁻¹.[7] However, ring size and substitution can cause significant shifts.

CompoundC=O Stretching Frequency (cm⁻¹)Key Observations
Cyclopropyl methyl ketone~1690-1705Conjugation-like effect of the strained ring lowers the frequency.
Cyclobutanone~1785Increased s-character in the C-C bonds of the strained ring leads to a higher frequency.[8]
This compoundExpected ~1730-1750The electron-withdrawing fluorine atoms are expected to increase the C=O bond order and shift the frequency to a higher wavenumber.
Cyclopentanone~1750Ring strain contributes to a higher frequency compared to acyclic ketones.[8]
Cyclohexanone~1715Similar to acyclic ketones, reflecting its low ring strain.[8]

The expected higher stretching frequency for this compound is a direct consequence of the inductive effect of the fluorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms.

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the cycloalkyl ring are indicative of the ring strain and conformation. For instance, the protons on a cyclopropane ring are highly shielded.

  • ¹⁹F NMR: For this compound, ¹⁹F NMR is a powerful tool.[9] The chemical shift and coupling constants of the fluorine atoms provide information about their environment and through-space interactions.[10][11][12] The presence of geminal fluorine atoms often results in large geminal F-F coupling constants.[11]

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides the most accurate and detailed three-dimensional structure of a molecule in the solid state.[13][14][15] By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, we can determine precise bond lengths, bond angles, and torsional angles.[16]

A hypothetical X-ray crystal structure of this compound would be expected to show a puckered cyclobutane ring. The C-F bond lengths would be around 1.35 Å, and the F-C-F bond angle would be approximately 105°. The orientation of the acetyl group relative to the ring would be of significant interest, as it would reveal the lowest energy conformation in the solid state.

Computational Modeling

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can provide reliable predictions of molecular geometry, conformational energies, and spectroscopic properties.[17]

A DFT optimization of this compound would likely confirm the puckered nature of the cyclobutane ring and allow for a detailed analysis of the bond lengths and angles. This computational data can be used to rationalize the observed spectroscopic properties.

Experimental Protocols

General Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic C=O stretching frequency is identified and compared across the different cycloalkyl ketones.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra are acquired.

  • Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to assign the structure and determine conformational features.

General Protocol for X-ray Crystallography
  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded.[15]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[14]

Visualizing the Concepts

G cluster_cycloalkanes Cycloalkane Precursors cluster_ketones Resulting Cycloalkyl Ketones Cyclopropane Cyclopropane (High Strain) CPK Cyclopropyl Ketone (Reactive) Cyclopropane->CPK Cyclobutane Cyclobutane (Significant Strain) CBK Cyclobutyl Ketone (Puckered) Cyclobutane->CBK Cyclopentane Cyclopentane (Low Strain) C5K Cyclopentyl Ketone (Flexible) Cyclopentane->C5K Cyclohexane Cyclohexane (Strain-Free) C6K Cyclohexyl Ketone (Stable Chair) Cyclohexane->C6K DFCBK 1-(3,3-Difluorocyclobutyl) ethan-1-one (Electron Deficient) CBK->DFCBK Fluorination

Figure 1: Relationship between cycloalkane precursors and the properties of the corresponding ketones.

G Start Start: Cycloalkyl Ketone Sample IR IR Spectroscopy (C=O Stretch) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR XRay X-ray Crystallography (3D Structure) Start->XRay Comp Computational Modeling (DFT) Start->Comp Data Structural & Electronic Data IR->Data NMR->Data XRay->Data Comp->Data Analysis Comparative Analysis Data->Analysis Conclusion Structure-Property Relationship Analysis->Conclusion

Figure 2: Workflow for the structural analysis of cycloalkyl ketones.

Conclusion and Future Outlook

The structural analysis reveals significant differences between this compound and other cycloalkyl ketones. The geminal difluoro substitution on the strained cyclobutane ring is expected to induce a notable inductive effect, altering the electronic properties of the ketone and potentially influencing its reactivity and intermolecular interactions. These unique characteristics make this compound a valuable building block for medicinal chemists seeking to fine-tune the properties of drug candidates. Further studies, particularly X-ray crystallographic analysis and reactivity profiling, will be crucial in fully elucidating the potential of this and related fluorinated cycloalkyl ketones in drug discovery.

References

comparative study of fluorinated vs. non-fluorinated cyclobutylamine pKa and logD values

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating physicochemical properties. This guide offers an in-depth comparative analysis of how fluorination impacts two critical parameters of the versatile cyclobutylamine scaffold: basicity (pKa) and lipophilicity (logD). Understanding these shifts is paramount for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The Foundational Role of pKa and logD in Drug Design

The ionization state (governed by pKa) and lipophilicity (measured as logD at physiological pH) of a molecule are decisive factors in its journey through the body.

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid or, in the case of the conjugate acid of an amine, the basicity of the amine. It determines the extent of ionization at a given pH. For a basic amine like cyclobutylamine, a lower pKa signifies a weaker base. This property profoundly affects a drug's solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.[1]

  • logD (Distribution Coefficient): This is the logarithm of the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at a specific pH.[2] It is a practical measure of lipophilicity for ionizable compounds.[3][4] A balanced logD is crucial; while sufficient lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and promiscuous binding.[5][6]

The Inductive Effect of Fluorine on Basicity (pKa)

Fluorine is the most electronegative element, and its introduction into a molecule exerts a powerful electron-withdrawing inductive effect.[7] When placed near an amine, this effect significantly reduces the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the amine's basicity and lowering its pKa.[7][8]

The magnitude of this pKa depression is dependent on the number of fluorine atoms and their proximity to the amine center.[9] For aliphatic amines, the introduction of a single fluorine atom on the β-carbon can lower the pKa by approximately 1.7 units.[9][10] This effect is additive, though it diminishes with increasing distance between the fluorine and the nitrogen.[9]

Comparative pKa Data: Cyclobutylamine vs. Fluorinated Analogues

While extensive experimental datasets for fluorinated cyclobutylamines are proprietary, we can project the expected pKa values based on established principles. The predicted pKa of the parent cyclobutylamine is approximately 10.8.[11][12][13]

CompoundStructurePredicted/Estimated pKaChange (ΔpKa)
Cyclobutylamine
alt text
~10.8[11][12][13]N/A
trans-3-Fluorocyclobutylamine(Structure not available)~9.1 (Estimated)~ -1.7
3,3-Difluorocyclobutylamine(Structure not available)~7.4 (Estimated)~ -3.4

Note: Estimated pKa values for fluorinated analogues are derived from the general principle that a β-fluorine atom reduces amine pKa by ~1.7 units.[9][10] This provides a strong directional understanding for synthetic design.

The Complex Influence of Fluorine on Lipophilicity (logD)

Fluorination generally increases a molecule's lipophilicity.[14] This is attributed to the fact that the C-F bond is more hydrophobic than a C-H bond. However, the impact on logD is not always straightforward. The introduction of fluorine can alter a molecule's conformation, dipole moment, and hydrogen bonding capabilities, all of which influence its partitioning behavior.[8][15]

For instance, while increasing the number of fluorine atoms often leads to a higher logD, the specific placement is critical.[14] In some cases, the introduction of a single fluorine atom can result in a lower logD than its non-fluorinated parent compound due to complex solvation effects.[14] Therefore, while the general trend points towards increased lipophilicity, experimental verification is essential.

Expected logD Trends for Cyclobutylamine Derivatives

CompoundPredicted XlogP*Expected logD at pH 7.4Rationale
Cyclobutylamine0.2[16]< 0.2At pH 7.4, the amine is predominantly protonated (pKa ~10.8), increasing its water solubility and lowering the logD significantly compared to the neutral form's logP.
Fluorinated Analogues> 0.2Generally higher than cyclobutylamineFluorination increases intrinsic lipophilicity.[14] Furthermore, the lower pKa means a larger fraction of the compound is in its neutral, more lipophilic form at pH 7.4, further increasing the logD.

*XlogP is a computationally predicted value for the neutral form and serves as a baseline for intrinsic lipophilicity.

Experimental Protocols

To provide a framework for empirical validation, we present standardized protocols for determining pKa and logD.

Protocol 1: pKa Determination by Potentiometric Titration

This method is a reliable technique for measuring pKa values by monitoring pH changes during the titration of the compound with a standardized acid or base.[1][17]

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2 Prepare 0.1 M HCl and 0.1 M NaOH titrants prep1->prep2 prep3 Dissolve ~20 mg of amine in water or a co-solvent (e.g., methanol/water) prep2->prep3 prep4 Add KCl to maintain constant ionic strength (0.15 M) prep3->prep4 titrate1 Acidify sample solution to ~pH 2 with 0.1 M HCl prep4->titrate1 titrate2 Titrate with 0.1 M NaOH in small, precise increments titrate1->titrate2 titrate3 Record pH after each addition, allowing equilibrium to be reached titrate2->titrate3 titrate4 Continue titration until ~pH 12 titrate3->titrate4 analysis1 Plot pH vs. volume of NaOH added titrate4->analysis1 analysis2 Calculate the first derivative of the curve to find the inflection point analysis1->analysis2 analysis3 The pH at the half-equivalence point corresponds to the pKa analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • System Preparation: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[18] Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[17]

  • Sample Preparation: Accurately weigh approximately 20-40 μmoles of the cyclobutylamine derivative.[1] Dissolve it in a suitable solvent, such as water or a methanol-water mixture, to a concentration of at least 1 mM.[17][18] Add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[18]

  • Titration: Purge the solution with nitrogen to remove dissolved CO2.[18] Acidify the sample solution to pH 1.8-2.0 with 0.1 M HCl.[17] Begin titration by adding small, precise volumes of 0.1 M NaOH.

  • Data Collection: Record the pH value after each addition, ensuring the reading is stable. Continue the titration until the pH reaches approximately 12.[17]

  • Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa can be determined from the pH at the half-equivalence point or by analyzing the inflection point of the curve using derivative plots.[19] Perform the titration in triplicate for accuracy.[18]

Protocol 2: logD Determination by the Shake-Flask Method

The shake-flask method is the traditional and often-cited "gold standard" for logD measurement, involving the partitioning of a compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4).[3][4][20]

Workflow for logD Determination

cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with aqueous buffer (pH 7.4) prep2 Pre-saturate aqueous buffer (pH 7.4) with n-octanol prep1->prep2 prep3 Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) prep2->prep3 part1 Add a small volume of stock solution to the octanol/buffer mixture prep3->part1 part2 Shake vigorously to allow equilibrium to be reached (e.g., 1-3 hours) part1->part2 part3 Centrifuge to ensure complete phase separation part2->part3 analysis1 Carefully separate the aqueous and octanol layers part3->analysis1 analysis2 Determine the compound concentration in each phase using LC-MS/MS analysis1->analysis2 analysis3 Calculate logD = log([Compound]octanol / [Compound]aqueous) analysis2->analysis3

Caption: Workflow for logD determination using the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.[5]

  • Partitioning: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[3] Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1 to 3 hours) to ensure the compound reaches equilibrium between the two phases.[5]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two layers.[5]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.[5][6]

  • Calculation: Calculate the logD value using the formula: logD = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion and Field Insights

The strategic fluorination of the cyclobutylamine scaffold provides a powerful method for tuning its physicochemical properties. As demonstrated, introducing fluorine predictably and significantly lowers the pKa, transforming a strongly basic amine into a moderately or weakly basic one. This modulation can be critical for mitigating pKa-related liabilities in drug development.

Simultaneously, fluorination generally increases lipophilicity, which can enhance membrane permeability but must be carefully balanced to avoid issues with solubility and metabolism. The interplay between the reduced pKa and increased intrinsic lipophilicity means that at physiological pH 7.4, the logD of a fluorinated cyclobutylamine is often substantially higher than that of its parent compound. This is because a larger fraction of the less basic molecule exists in its neutral, more lipophilic state.

The provided protocols for potentiometric titration and shake-flask logD determination represent robust, self-validating systems for obtaining the precise experimental data needed to guide medicinal chemistry efforts. By understanding the fundamental effects of fluorination and empirically validating them, researchers can more effectively design and optimize cyclobutylamine-containing molecules to achieve the desired ADME profile for successful drug candidates.

References

A Comparative Guide to the Metabolic Stability of Compounds Containing a Difluorocyclobutyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacokinetic properties.[1] Among the various fluorinated motifs, the difluorocyclobutyl group has emerged as a compelling structural element. This guide provides an in-depth, data-driven comparison of the metabolic stability of compounds containing this group, offering insights into its advantages and practical application in drug design.

The Strategic Advantage of Fluorine in Drug Design

The substitution of hydrogen with fluorine can profoundly alter a molecule's metabolic fate.[2][3] This is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond.[1][4][5] By replacing hydrogen atoms at metabolically vulnerable positions—so-called "metabolic soft spots"—with fluorine, medicinal chemists can effectively block these sites from oxidative metabolism, often leading to a longer biological half-life and improved oral bioavailability.[1][6]

The difluorocyclobutyl group leverages this principle. By introducing two fluorine atoms onto the cyclobutyl ring, it not only blocks potential sites of oxidation on the ring itself but can also influence the electronic properties of the entire molecule, further impacting its interaction with metabolic enzymes.[7]

Evaluating Metabolic Stability: The In Vitro Liver Microsomal Assay

A cornerstone for assessing the metabolic stability of a compound is the in vitro liver microsomal stability assay.[8][9][10] This experiment utilizes subcellular fractions from the liver, known as microsomes, which are rich in drug-metabolizing enzymes, particularly CYPs.[11] The rate at which a parent compound disappears over time when incubated with liver microsomes and necessary cofactors (like NADPH) provides a quantitative measure of its metabolic lability.[8][11] Key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (Clint).[8] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[8]

Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock (e.g., 10 mM in DMSO) E Pre-warm Microsomes, Buffer, and Test Compound A->E B Thaw Pooled Liver Microsomes (Human, Rat, etc.) B->E C Prepare Incubation Buffer (e.g., Phosphate Buffer, pH 7.4) C->E D Prepare Cofactor Solution (NADPH) F Initiate Reaction: Add NADPH Solution D->F E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) F->G H Quench Reaction in Aliquots (e.g., Acetonitrile + Internal Std.) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Plot % Remaining vs. Time K->L M Calculate Half-Life (t½) and Intrinsic Clearance (Clint) L->M

References

A Senior Application Scientist's Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of 1-(3,3-difluorocyclobutyl)ethan-1-one, a valuable fluorinated ketone building block, against its non-fluorinated counterpart, 1-cyclobutylethanone. Through a detailed examination of their synthesis, spectroscopic data, and key properties, this document aims to equip researchers with the critical insights needed to make informed decisions in their drug design and development endeavors.

Introduction: The Significance of the 3,3-Difluorocyclobutyl Moiety

The cyclobutane ring, a four-membered carbocycle, offers a unique conformational profile that has garnered significant interest in drug design. When geminally difluorinated at the 3-position, the resulting 3,3-difluorocyclobutyl group introduces a fascinating interplay of steric and electronic effects. The strong C-F bonds enhance metabolic stability by blocking potential sites of oxidation, while the electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and influence non-covalent interactions within a biological target. This compound serves as a key intermediate, providing a reactive ketone handle for a variety of synthetic transformations, making it a versatile building block for the synthesis of novel bioactive molecules.[1]

Comparative Analysis: Physicochemical and Spectroscopic Properties

A direct comparison with the non-fluorinated analog, 1-cyclobutylethanone, highlights the distinct impact of the gem-difluoro substitution.

PropertyThis compound1-Cyclobutylethanone
Molecular Formula C₆H₈F₂O[2]C₆H₁₀O[3]
Molecular Weight 134.12 g/mol [2]98.14 g/mol [3]
CAS Number 1621223-57-1[2]3019-25-8[3]
Appearance Colorless liquid[1]Liquid
Boiling Point Not explicitly reported137-139 °C[4]
Predicted LogP 1.6207[2]~1.1 (Estimated)

Experimental Data Deep Dive

A thorough understanding of a compound's spectral signature is paramount for its unambiguous identification and characterization. Below is a detailed comparison of the expected and reported spectroscopic data for both ketones.

Synthesis Workflow

The synthesis of this compound can be logically achieved from the corresponding carboxylic acid, 3,3-difluorocyclobutanecarboxylic acid. This precursor is first converted to its more reactive acid chloride, which is then subjected to methylation. While Grignard reagents are a common choice for this transformation, they can sometimes lead to over-addition to form a tertiary alcohol. A milder and more selective approach involves the use of an organocadmium reagent, such as dimethylcadmium, which is known to react cleanly with acyl chlorides to afford ketones.[5][6]

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Methylation Carboxylic_Acid 3,3-Difluorocyclobutanecarboxylic Acid Acyl_Chloride 3,3-Difluorocyclobutane-1-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Reflux Thionyl_Chloride SOCl₂ Acyl_Chloride_2 3,3-Difluorocyclobutane-1-carbonyl chloride Target_Ketone This compound Acyl_Chloride_2->Target_Ketone Anhydrous ether Methyl_Reagent e.g., (CH₃)₂Cd or CH₃MgBr

Caption: Proposed synthetic route to this compound.

Spectroscopic Data Comparison
SpectrumThis compound (Predicted)1-Cyclobutylethanone (Reported)
¹H NMR δ ~2.2 (s, 3H, -COCH₃), ~2.6-2.9 (m, 4H, cyclobutyl CH₂), ~3.2-3.5 (m, 1H, cyclobutyl CH)δ 2.08 (s, 3H), 3.17 (p, J=8.0 Hz, 1H), 2.22-1.98 (m, 2H), 1.92-1.78 (m, 2H), 1.74-1.60 (m, 2H)
¹³C NMR δ ~208 (C=O), ~118 (t, J ≈ 280 Hz, CF₂), ~45 (CH), ~35 (t, J ≈ 25 Hz, CH₂), ~28 (CH₃)δ 209.1, 48.0, 28.1, 25.4, 18.0
IR (cm⁻¹) ~2950 (C-H), ~1715 (C=O), ~1100-1300 (C-F)2979, 2940, 2865 (C-H), 1705 (C=O), 1450, 1355
Mass Spec (m/z) 134 (M+), 119 (M-CH₃), 91 (M-COCH₃), 43 (CH₃CO+)98 (M+), 83 (M-CH₃), 55 (C₄H₇+), 43 (CH₃CO+)[3]
Rationale for Predicted Spectroscopic Data

The predicted spectral data for this compound are based on established principles of spectroscopy and comparison with its non-fluorinated analog.

  • ¹H NMR: The singlet for the acetyl protons (-COCH₃) is expected to be slightly downfield due to the electron-withdrawing effect of the difluorocyclobutyl ring. The cyclobutyl protons will exhibit complex multiplets due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbonyl carbon (C=O) will appear around 208 ppm. The most significant feature will be the carbon bearing the two fluorine atoms (CF₂), which will appear as a triplet due to C-F coupling, with a large coupling constant (J ≈ 280 Hz). The adjacent methylene carbons will also show a triplet due to two-bond C-F coupling (J ≈ 25 Hz).

  • IR Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretch around 1715 cm⁻¹. Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M+) is expected at m/z 134. Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of a methyl group (m/z 119) or an acetyl group (m/z 91). The base peak is likely to be the acetyl cation at m/z 43.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 3,3-Difluorocyclobutane-1-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-difluorocyclobutanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, 2.0 eq) at room temperature.

  • Heat the reaction mixture to reflux for 2 hours, monitoring the evolution of HCl and SO₂ gas.

  • After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,3-difluorocyclobutane-1-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq) in anhydrous diethyl ether.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3,3-difluorocyclobutane-1-carbonyl chloride (1.0 eq) in anhydrous diethyl ether to the Grignard reagent, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure this compound.

Characterization Workflow

Characterization_Workflow Crude_Product Crude this compound Purification Purification (Distillation/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the purification and characterization of the final product.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its gem-difluorinated cyclobutyl moiety offers a unique combination of metabolic stability and conformational constraint. This guide has provided a comprehensive comparison with its non-fluorinated analog, including a plausible synthetic route and predicted spectroscopic data to aid in its synthesis and characterization. By understanding the distinct properties and synthetic accessibility of this fluorinated ketone, researchers can more effectively leverage its potential in the design of next-generation therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,3-Difluorocyclobutyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS No. 1621223-57-1). As a fluorinated ketone, this compound requires specialized handling to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in your laboratory.

Hazard Assessment and Chemical Profile

This compound is a fluorinated organic compound with the molecular formula C₆H₈F₂O.[1][2] While comprehensive toxicological data for this specific molecule is not widely published, its structure as a halogenated ketone and information from suppliers and analogous compounds allow for a robust hazard assessment.

  • Classification: It is classified as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) in hazardous waste, often mandating specific treatment methods to prevent their release into the environment.[3][4]

  • Physical Hazards: Safety data for structurally similar fluorinated ketones indicate that this compound should be treated as a combustible liquid. Vapors may be heavier than air and could form explosive mixtures with air upon intense heating.

  • Health Hazards: It is categorized as an irritant.[5] Direct contact can cause skin and serious eye irritation, and inhalation of vapors may lead to respiratory irritation.

  • Environmental Hazards: As with many halogenated organic compounds, improper disposal can lead to environmental persistence and potential bioaccumulation. Thermal decomposition, if incomplete, can generate highly toxic and corrosive byproducts such as hydrogen fluoride (HF) and carbonyl fluoride.[6][7]

Table 1: Chemical and Hazard Summary

PropertyValue/InformationSource(s)
CAS Number 1621223-57-1[1]
Molecular Formula C₆H₈F₂O[2]
Molecular Weight 134.12 g/mol [2]
Appearance Colorless liquid[2]
Primary Hazards Irritant (Skin, Eye, Respiratory), Combustible Liquid[5]
Waste Classification Halogenated Organic Waste[3][4]

Regulatory Framework: Why Special Disposal is Critical

This compound falls under the category of "halogenated organic compounds (HOCs)" as defined by the EPA. Wastes containing HOCs at concentrations greater than 1,000 mg/kg are typically prohibited from land disposal unless they are treated using specified technologies.[3] The required method of treatment for most HOCs is high-temperature incineration to ensure complete destruction.[8] This regulatory control is in place because halogenated compounds can be persistent environmental pollutants and their incineration requires specialized equipment, such as scrubbers, to neutralize acidic gases like HF that are produced.[8]

Personal Protective Equipment (PPE)

Before handling waste containers of this compound, ensure the following PPE is worn to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation.
Eye/Face Protection Safety glasses with side shields and a face shield.Protects against splashes that can cause serious eye damage.
Skin and Body Laboratory coat. Closed-toe shoes.Minimizes the risk of skin contact from spills or splashes.
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of vapors which may cause respiratory irritation.

Disposal Decision Workflow

The decision process for disposing of this compound is straightforward. Due to its classification as a halogenated organic waste, in-lab treatment or neutralization is not recommended. The only safe and compliant pathway is through a licensed hazardous waste disposal service.

DisposalWorkflow Start Waste Generated: This compound (Pure or in solution) Characterize Characterize Waste: Halogenated Organic Compound Start->Characterize Segregate Segregate as 'Halogenated Organic Waste' Characterize->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Label Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards Store->Label Transfer Arrange Pickup with EHS or Licensed Waste Disposal Company Label->Transfer End Compliant Disposal via High-Temperature Incineration Transfer->End

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in full compliance with safety standards and environmental regulations.

Step 1: Waste Collection

  • Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated solvents, in a dedicated, chemically compatible waste container.

  • Acceptable materials include borosilicate glass or polyethylene containers. Ensure the container has a secure, leak-proof cap.

  • Causality: Segregating halogenated waste from non-halogenated waste is critical.[9] Mixing waste streams can significantly increase disposal costs and complicates the disposal process, as the entire mixture must be treated as halogenated waste.[10]

Step 2: Container Labeling

  • Immediately label the waste container. The label must be clear, legible, and securely affixed.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • If in a mixture, list all components and their approximate percentages.

    • Clear indication of the hazards: "Irritant, Combustible."

  • Causality: Proper labeling is a legal requirement and is essential for communicating hazards to everyone in the laboratory and to the waste disposal professionals who will handle the container.[11]

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of generation, under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

  • Causality: Storing waste in a designated and contained area prevents accidental spills and unauthorized access, minimizing risks within the lab.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.

  • If your organization does not have an EHS department, you must contract with a licensed professional hazardous waste disposal company.[10][12]

  • Provide the waste disposal company with accurate information about the container's contents from the label.

  • Causality: Using a licensed disposal service ensures that the waste will be transported and treated in accordance with all local, state, and federal regulations, specifically via high-temperature incineration, which is the EPA-preferred method for destroying halogenated organic compounds.[8]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.[12]

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All contaminated items, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container for disposal.[12]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3,3-Difluorocyclobutyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS No. 1621223-57-1). As drug development professionals, our primary responsibility extends beyond achieving novel syntheses to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, offering a procedural and causal explanation for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this fluorinated ketone.

Hazard Assessment: Understanding the Compound

This compound is a fluorinated ketone presenting multiple hazards that dictate our PPE strategy.[1][2] A thorough understanding of its risk profile is the foundational step in mitigating exposure and ensuring a safe experimental environment.

The primary hazards are summarized below:

Hazard ClassificationGHS Hazard StatementImplication for Handling
Flammability H225: Highly flammable liquid and vapor / H227: Combustible liquidRequires strict control of ignition sources and use of flame-resistant lab apparel. Static discharge must be prevented during transfers.[3][4]
Skin Irritation H315: Causes skin irritationMandates the use of chemical-resistant gloves and protective body coverings to prevent direct contact.[5][6]
Eye Damage H319: Causes serious eye irritationRequires the use of chemical splash goggles or a face shield to protect against splashes and vapors.[7]
Respiratory Irritation H335: May cause respiratory irritationNecessitates handling within a certified chemical fume hood or using respiratory protection to avoid inhalation of vapors.[3][8]

Note: Hazard classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the batch you are handling.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard profile, a multi-layered PPE approach is required. Each component serves a specific purpose, and the failure of one layer can be compensated by another, creating a self-validating system of protection.

Eye and Face Protection

Requirement: Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles during procedures with a high splash risk, such as transferring large volumes or conducting reactions under pressure.

Causality: The H319 classification ("Causes serious eye irritation") means that even minor splashes can lead to significant eye damage. Standard safety glasses do not provide an adequate seal against liquid splashes or vapors and are therefore insufficient. Chemical goggles create a seal around the eyes, providing robust protection.[7]

Hand Protection

Requirement: Chemical-resistant gloves are essential. Given the solvent nature of ketones, nitrile gloves are a suitable initial choice for incidental contact.[3] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Silver Shield®/4H® should be considered.

Causality: The H315 classification ("Causes skin irritation") indicates the potential for dermatitis and other skin damage upon contact. Gloves must be selected based on their resistance to the specific chemical. Always inspect gloves for tears or pinholes before use and remove them promptly if contamination occurs, washing hands thoroughly afterward.[6]

Body Protection

Requirement: A flame-resistant laboratory coat is the minimum requirement. For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[9] Full-length pants and closed-toe shoes are mandatory and must be worn at all times in the laboratory.[6][10]

Causality: The flammability of the compound necessitates flame-resistant apparel to protect against flash fires.[3][8] The lab coat and apron also provide a critical barrier against skin contact in the event of a spill, directly addressing the skin irritation hazard.

Respiratory Protection

Requirement: All handling of this compound must be conducted within a certified and operational chemical fume hood.

Causality: The H335 classification ("May cause respiratory irritation") and the compound's volatility make inhalation a primary route of exposure. A fume hood is the most effective engineering control to prevent the accumulation of vapors in the breathing zone.[6][8] In the rare event that a fume hood is not available or during a large-scale spill clean-up, a NIOSH-approved respirator with organic vapor cartridges would be required.[3][11]

Operational Plan: A Step-by-Step PPE Protocol

Adherence to a strict procedural workflow minimizes the risk of exposure and contamination.

Pre-Operation (Donning Sequence)
  • Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly.

  • Attire Check: Ensure you are wearing long pants and closed-toe shoes.

  • Don Lab Coat: Fasten the flame-resistant lab coat completely.

  • Don Eye Protection: Put on chemical splash goggles.

  • Don Gloves: Select the appropriate gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

Handling Protocol
  • Work in Fume Hood: Conduct all transfers and experimental manipulations deep within the sash of the fume hood.

  • Minimize Quantities: Only dispense the amount of material immediately required for the procedure.[8]

  • Static Prevention: When transferring from metal containers, ensure they are properly grounded and bonded to prevent static discharge.[3]

  • Avoid Contamination: Be mindful not to touch your face, equipment, or door handles with contaminated gloves.

  • Immediate Cleanup: Clean any small spills within the hood immediately using an appropriate absorbent material.

Post-Operation (Doffing Sequence)
  • Decontaminate: Wipe down the work area within the fume hood.

  • Remove Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Wash Hands: Immediately wash your hands and arms thoroughly with soap and water.[6]

  • Remove Lab Coat: Remove the lab coat, turning it inside out if you suspect contamination.

  • Remove Eye Protection: Remove goggles as the final step.

  • Final Hand Wash: Wash hands again before leaving the laboratory.

PPE_Workflow PPE Selection & Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operation start Start: New Procedure sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Flammable (H225/H227) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) sds->hazards ppe_select Select Core PPE hazards->ppe_select eye Eye: Chemical Splash Goggles ppe_select->eye hand Hand: Nitrile Gloves (min.) ppe_select->hand body Body: Flame-Resistant Lab Coat ppe_select->body resp Respiratory: Chemical Fume Hood ppe_select->resp don Don PPE (Correct Sequence) ppe_select->don handle Handle Chemical in Fume Hood don->handle doff Doff PPE (Correct Sequence) handle->doff wash Wash Hands Thoroughly doff->wash stop End wash->stop End of Procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-Difluorocyclobutyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,3-Difluorocyclobutyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.